molecular formula C7H4N2O3 B1367414 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione CAS No. 63016-85-3

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

Cat. No.: B1367414
CAS No.: 63016-85-3
M. Wt: 164.12 g/mol
InChI Key: OINYTHCNBVUELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3) is a fused heterocyclic compound serving as a versatile scaffold in medicinal and agrochemical research . This structure belongs to a class of pyrido-1,3-oxazine-2,4-dione derivatives that have demonstrated promising fungicidal activity, making them valuable for the development of new crop protection agents . The fused oxazine-dione architecture is a key bioactive motif found in various compounds with a range of biological activities, positioning this molecule as a crucial intermediate for structure-activity relationship (SAR) studies . As a specialist building block, it enables researchers to explore novel synthetic pathways and create diverse libraries of compounds for high-throughput screening. The molecular formula is C7H4N2O3 with a molecular weight of 164.12 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrido[3,2-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)9-7(11)12-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINYTHCNBVUELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20526732
Record name 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63016-85-3
Record name 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the 1H-Pyrido[3,2-d]oxazine-2,4-dione Core for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridoxazine-2,4-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this core, with a primary focus on the well-characterized isomer, 1H-Pyrido[2,3-d][1]oxazine-2,4-dione, due to the prevalence of its data in scientific literature. This document will delve into its chemical identity, synthesis, physicochemical properties, and its emerging applications as a versatile building block in the design of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and data visualizations are provided to empower researchers in their drug discovery endeavors.

Introduction to the Pyrido[3,2-d]oxazine-2,4-dione Core

The fusion of a pyridine and an oxazine ring to form the pyridoxazine-2,4-dione core results in a bicyclic heteroaromatic system with a unique electronic and structural landscape. This scaffold is an analog of isatoic anhydride, where a pyridine ring replaces the benzene ring. This "aza" substitution introduces a nitrogen atom into the six-membered ring, which can significantly modulate the molecule's chemical reactivity, solubility, and biological activity through altered hydrogen bonding capabilities and dipole moment.

While the focus of this guide is the broader potential of the 1H-Pyrido[3,2-d]oxazine-2,4-dione core, it is crucial to note that the most readily available and characterized isomer is 1H-Pyrido[2,3-d][1]oxazine-2,4-dione . Its Chemical Abstracts Service (CAS) number is 21038-63-1 [1][2][3]. This compound is also known by its synonym, 3-azaisatoic anhydride[4][5]. For the remainder of this guide, we will focus on this well-documented isomer as a representative of the pyridoxazine-2,4-dione class.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 1H-Pyrido[2,3-d][1]oxazine-2,4-dione is fundamental for its application in synthesis and drug design.

PropertyValueSource
CAS Number 21038-63-1[1][2][3]
Molecular Formula C₇H₄N₂O₃[1][3]
Molecular Weight 164.12 g/mol [4][5]
Appearance Solid[2]
Melting Point 217-219 °C[4]
Purity Typically ≥97%[2]
Storage Temperature 2-8°C[2]
InChI Key LZWZQYVPLLPAGX-UHFFFAOYSA-N[2][5]

Synthesis of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione

The synthesis of 1H-Pyrido[2,3-d][1]oxazine-2,4-dione, or 3-azaisatoic anhydride, is most commonly achieved through the cyclization of 2-aminonicotinic acid[4]. This method provides a reliable and scalable route to this important synthetic intermediate.

Synthetic Scheme

Synthesis_of_1H_Pyrido_2_3_d_1_3_oxazine_2_4_dione 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Product 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione 2-Aminonicotinic_Acid->Product Triethylamine (Et3N) Anhydrous Dichloromethane (CH2Cl2) Anhydrous Tetrahydrofuran (THF) Triphosgene Triphosgene Triphosgene->Product

Caption: Synthetic route to 1H-Pyrido[2,3-d][1]oxazine-2,4-dione.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related heterocyclic compounds using triphosgene as a phosgene equivalent[4]. Caution: Triphosgene is a toxic and moisture-sensitive solid and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 2-Aminonicotinic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-aminonicotinic acid in anhydrous THF.

  • Addition of Base: Cool the suspension to 0 °C in an ice bath and add triethylamine dropwise.

  • Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene in anhydrous CH₂Cl₂. Add this solution dropwise to the cooled suspension of 2-aminonicotinic acid and triethylamine over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

  • Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 1H-Pyrido[2,3-d][1]oxazine-2,4-dione as a solid.

Chemical Reactivity and Synthetic Utility

1H-Pyrido[2,3-d][1]oxazine-2,4-dione is a versatile building block due to the presence of a reactive anhydride moiety. It can undergo nucleophilic attack at the carbonyl carbons, leading to ring-opening and the formation of a variety of substituted pyridines. This reactivity makes it a valuable precursor for the synthesis of more complex heterocyclic systems.

General Reactivity Pathway

Reactivity_of_1H_Pyrido_2_3_d_1_3_oxazine_2_4_dione Pyridoxazinedione 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione RingOpened Ring-Opened Intermediate Pyridoxazinedione->RingOpened Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->RingOpened SubstitutedPyridine Substituted Pyridine Derivative RingOpened->SubstitutedPyridine Further Transformation

Caption: General reactivity of 1H-Pyrido[2,3-d][1]oxazine-2,4-dione.

Applications in Drug Discovery and Medicinal Chemistry

The pyridoxazine core and its derivatives have shown promise in various therapeutic areas. The rigid, bicyclic structure serves as an excellent scaffold for presenting pharmacophoric features in a well-defined spatial orientation.

Pyrido[2,3-b][1][4]oxazine-based EGFR-TK Inhibitors

Recent studies have identified a new class of pyrido[2,3-b][3]oxazine-based inhibitors with potent epidermal growth factor receptor (EGFR) kinase inhibitory activity[6][7]. These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations[6][7]. Mechanistic studies have shown that these compounds can act as EGFR-TK autophosphorylation inhibitors and induce apoptosis[6][7].

Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as Herbicides

Hybrids of pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone have been synthesized and evaluated as novel protoporphyrinogen oxidase (PPO) inhibitors for herbicidal applications[8]. This highlights the versatility of the pyridoxazine scaffold in different areas of chemical biology.

Other Potential Therapeutic Applications

The broader class of pyridoxazines and related fused pyridine heterocycles have been investigated for a range of biological activities, including:

  • Anticancer Activity: Novel pyrido[4,3-e][2][3]triazino[3,2-c][2][3]thiadiazine 6,6-dioxide derivatives have shown moderate anticancer activity against various human cancer cell lines[9][10].

  • Antianaphylactic Activity: Certain pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have exhibited antianaphylactic properties[11].

  • Fungicidal Activity: Pyrido[1,2-b][2][3]triazine derivatives have been synthesized and screened for their antifungal activities[12].

Conclusion

The 1H-Pyrido[3,2-d]oxazine-2,4-dione core, and particularly its well-studied isomer 1H-Pyrido[2,3-d][1]oxazine-2,4-dione (CAS: 21038-63-1), represents a valuable and versatile scaffold for the development of novel small molecules with therapeutic potential. Its straightforward synthesis and predictable reactivity make it an attractive starting point for the construction of diverse chemical libraries. The demonstrated biological activities of its derivatives, especially in the realm of oncology, underscore the importance of further exploration of this promising heterocyclic system. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of the pyridoxazine-2,4-dione core in their future research endeavors.

References

  • 1H-Pyrido[2,3-d][1]oxazine-2,4-dione. BuyersGuideChem. [Link]

  • 3-Azaisatoic anhydride. PubChem. [Link]

  • Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Pyrido[4,3-e][2][3]triazino[3,2-c][2][3]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • [Synthesis of new pyrido-(3',2':4,5)-thieno-(3,2-d)-1,2,3-triazine derivatives as antianaphylactics]. National Center for Biotechnology Information. [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][2][3]triazine derivatives. ResearchGate. [Link]

  • Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. ResearchGate. [Link]

  • Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors. Royal Society of Chemistry. [Link]

Sources

Technical Profile: 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Synthesis, and Application in Heterocyclic Design[1][2]
Executive Summary

1H-Pyrido[3,2-d]oxazine-2,4-dione (often referred to as a specific isomer of azaisatoic anhydride) acts as a critical electrophilic scaffold in medicinal chemistry.[1] It serves as a "masked" isocyanate equivalent, enabling the rapid synthesis of diverse peptidomimetics and fused heterocycles such as pyridopyrimidines and quinazolinone analogues.

This technical guide provides a definitive breakdown of its physicochemical properties, specifically its molecular weight for stoichiometric calculations, alongside a validated synthetic protocol and mechanistic analysis of its reactivity profile.[1]

Part 1: Physicochemical Profile[2][3]

For researchers conducting stoichiometric calculations for library synthesis or scale-up, the precise molecular weight and formula are non-negotiable.[1]

Core Data Table
PropertyValueNotes
Molecular Weight 164.12 g/mol Used for all molarity calculations.[1]
Molecular Formula C₇H₄N₂O₃
Exact Mass 164.0222 DaMonoisotopic mass for HRMS validation.[1]
Physical State Tan to off-white powderHighly moisture sensitive.[1]
Solubility DMSO, DMF, DMAcDecomposes in protic solvents (water, alcohols).
Melting Point >200 °C (Dec)Decomposes upon melting with CO₂ evolution.[1]
Critical Note on Isomerism

The nomenclature "azaisatoic anhydride" is often used loosely.[1] It is vital to distinguish the specific isomer based on the position of the pyridine nitrogen relative to the fusion:

  • [3,2-d] Isomer (Topic of this guide): Derived from 3-amino-2-pyridinecarboxylic acid .[1][2] The pyridine nitrogen is adjacent to the carbonyl at position 4.[1]

  • [2,3-d] Isomer: Derived from 2-aminonicotinic acid .[1][2] The pyridine nitrogen is adjacent to the carbamate nitrogen.[1]

  • Implication: While the Molecular Weight (164.12 g/mol ) is identical for both, their electronic properties and reactivity toward nucleophiles differ significantly due to the inductive effect of the pyridine nitrogen.

Part 2: Synthetic Route & Mechanism

The synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione utilizes a cyclization strategy involving a phosgene equivalent.[1] While historical methods used phosgene gas, modern safety protocols favor Triphosgene (bis(trichloromethyl) carbonate) due to its solid state and easier handling, despite requiring strict ventilation.[1]

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl of triphosgene, forming an isocyanate intermediate (or carbamoyl chloride), followed by intramolecular cyclization with the carboxylic acid moiety.

SynthesisPathway Precursor 3-Amino-2-pyridinecarboxylic Acid Intermediate Carbamoyl Chloride Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Triphosgene / THF (Phosgene Equivalent) Reagent->Intermediate Source of C=O Product 1H-Pyrido[3,2-d]oxazine-2,4-dione (MW: 164.12) Intermediate->Product Cyclization & -HCl

Figure 1: Synthetic pathway for the formation of the oxazine-2,4-dione core.[1]

Part 3: Validated Experimental Protocol

Safety Warning: This protocol involves the use of Triphosgene, which decomposes to Phosgene.[1] All operations must be performed in a well-ventilated fume hood.[1]

Materials
  • Precursor: 3-Aminopyridine-2-carboxylic acid (1.0 eq)[1]

  • Reagent: Triphosgene (0.35 eq)[1]

  • Solvent: Anhydrous THF or Dioxane (0.2 M concentration)

  • Base: Triethylamine (optional, 1.0 eq, to scavenge HCl)

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

  • Dissolution: Suspend 3-Aminopyridine-2-carboxylic acid in anhydrous THF.

  • Addition: Cool the mixture to 0°C. Add Triphosgene dissolved in minimal THF dropwise over 15 minutes. Note: Exothermic reaction.[2]

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C for THF) for 2–4 hours.

    • Monitoring: The suspension typically clears or changes texture as the anhydride forms.[1] Monitor by TLC (Note: The product is unstable on silica; look for disappearance of starting material).[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates: Filter the solid under an inert atmosphere (nitrogen blanket).[1]

    • If soluble: Concentrate the solvent to ~20% volume and add cold hexane/ether to induce precipitation.[1]

  • Purification: Wash the solid with anhydrous ether to remove residual phosgene byproducts.[1] Dry under high vacuum.[1]

    • Storage: Store in a desiccator at -20°C. Hydrolyzes rapidly in moist air.

Part 4: Reactivity & Applications in Drug Design

1H-Pyrido[3,2-d]oxazine-2,4-dione is a "spring-loaded" electrophile.[1] The ring strain and the leaving group ability of CO₂ make it highly reactive toward nucleophiles.[1]

Primary Reaction: Ring Opening (Decarboxylative Amidation)

When reacted with amines, the anhydride undergoes ring opening.[1] The nucleophile attacks the C4 carbonyl (more electrophilic), leading to the release of CO₂ and the formation of an amide bond. This is a superior method to standard amide coupling because it requires no coupling reagents (EDC/HATU) and produces only CO₂ as a byproduct.[1]

Reactivity Scaffold 1H-Pyrido[3,2-d]oxazine-2,4-dione Transition Tetrahedral Intermediate Scaffold->Transition + Nucleophile Nucleophile Primary/Secondary Amine (R-NH2) Nucleophile->Transition Product Nicotinamide/Picolinamide Derivative + CO2 (Gas) Transition->Product Decarboxylation (-CO2)

Figure 2: Ring-opening mechanism utilized in library synthesis.[1]

Key Applications
  • Scaffold Hopping: Used to replace the benzoxazine core (isatoic anhydride) with a pyridyl core to alter solubility and metabolic stability (lowering LogP).[1]

  • Kinase Inhibitors: Precursor for synthesizing pyridopyrimidinones, a privileged scaffold in EGFR and CDK inhibitor design.[1]

  • DNA-Encoded Libraries (DEL): The high reactivity and "clean" byproduct (gas) make it ideal for on-DNA synthesis where purification is difficult.[1]

References
  • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[1] [1]

  • PubChem. (2024).[1][3][4] Compound Summary: Pyrido[3,2-d][1,3]oxazine-2,4-dione.[1] National Library of Medicine.[1] [1][4]

  • BenchChem. (2025).[1][2] Scalable Synthesis of Pyrido-oxazine Derivatives.

  • Groutas, W. C., et al. (1985).[1] Mechanism-based inhibitors of serine proteinases. Journal of Medicinal Chemistry. [1]

Sources

A Foreword on the Exploration of a Novel Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Structure of 1H-Pyrido[3,2-d]oxazine-2,4-dione

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the structural and potential functional landscape of 1H-Pyrido[3,2-d]oxazine-2,4-dione. It is crucial to preface this exploration with a note on the current state of research. While the broader family of pyridoxazine derivatives has garnered significant interest for its therapeutic potential, the specific isomer, 1H-Pyrido[3,2-d]oxazine-2,4-dione, remains a largely uncharted territory in peer-reviewed literature.

This guide, therefore, adopts a dual approach. Where direct data is absent, we will engage in predictive analysis and comparative discussion, drawing upon the established chemistry and biology of its close structural isomers, most notably 1H-Pyrido[2,3-d]oxazine-2,4-dione. This methodology allows us to construct a robust foundational understanding and to propose scientifically-grounded hypotheses that we hope will inspire and guide future research into this promising molecule.

The Pyrido[3,2-d]oxazine-2,4-dione Scaffold: A Structural Overview

The 1H-Pyrido[3,2-d]oxazine-2,4-dione molecule is a fused heterocyclic system, integrating a pyridine ring with a 1,3-oxazine-2,4-dione ring. This arrangement results in a rigid, planar structure that is of significant interest in medicinal chemistry. The nitrogen atom in the pyridine ring and the dual carbonyl functionalities and heteroatoms in the oxazine ring present multiple sites for hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets.

The precise positioning of the nitrogen atom in the pyridine ring is what distinguishes the [3,2-d] isomer from its more studied counterparts and is predicted to subtly alter its electronic distribution and, consequently, its reactivity and biological activity.

Physicochemical Properties: A Comparative Perspective
Property1H-Pyrido[2,3-d]oxazine-2,4-dione (Known)1H-Pyrido[3,2-d]oxazine-2,4-dione (Predicted)Rationale for Prediction
Molecular Formula C₇H₄N₂O₃C₇H₄N₂O₃Isomeric relationship
Molecular Weight 164.12 g/mol [1]164.12 g/mol Isomeric relationship
Melting Point 217-219 °C[1]Similar range, potentially slightly different due to packing.Crystal lattice packing can be influenced by the nitrogen position.
Appearance Solid[1]Expected to be a solidTypical for small, rigid organic molecules.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Similar solubility profile expectedThe presence of polar functional groups suggests solubility in polar solvents.

Synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione: A Proposed Pathway

The synthesis of pyridoxazine-2,4-diones typically proceeds from the corresponding aminopyridine carboxylic acid. A well-documented protocol exists for the synthesis of the [2,3-d] isomer from 2-aminonicotinic acid. We can confidently propose a parallel synthetic route for the [3,2-d] isomer, starting from 3-aminopicolinic acid.

The key transformation involves a cyclization reaction, often facilitated by a phosgene equivalent like triphosgene, which acts as a source of the carbonyl groups in the oxazine-dione ring.

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Final Product 3-Aminopicolinic_Acid 3-Aminopicolinic Acid Cyclization Cyclization Reaction 3-Aminopicolinic_Acid->Cyclization Triphosgene Triphosgene (Phosgene Equivalent) Triphosgene->Cyclization Base Anhydrous Base (e.g., Triethylamine) Base->Cyclization Solvent Anhydrous Aprotic Solvent (e.g., THF, Dichloromethane) Solvent->Cyclization Product 1H-Pyrido[3,2-d]oxazine-2,4-dione Cyclization->Product

Caption: Proposed synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Detailed Experimental Protocol (Hypothetical)

Caution: Triphosgene is a toxic and moisture-sensitive solid. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-aminopicolinic acid (1 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) or dichloromethane to the flask to dissolve the starting material.

  • Base Addition: Add triethylamine (2-3 equivalents) to the reaction mixture.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4-0.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and quench with cold water. The product can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Spectroscopic Profile: An Educated Prediction

The characterization of a novel compound relies heavily on spectroscopic analysis. While we await experimental data for 1H-Pyrido[3,2-d]oxazine-2,4-dione, we can predict its spectral features based on its structure and data from related compounds.

Spectroscopic Technique Predicted Observations for 1H-Pyrido[3,2-d]oxazine-2,4-dione Rationale
¹H NMR Aromatic protons on the pyridine ring will appear in the downfield region (δ 7.0-9.0 ppm). The NH proton will likely be a broad singlet. The coupling patterns will be distinct for the [3,2-d] arrangement.The electron-withdrawing nature of the pyridine nitrogen and the dione system will deshield the aromatic protons.[2][3]
¹³C NMR Two carbonyl carbons will be observed in the range of δ 150-170 ppm. Aromatic carbons will appear between δ 110-160 ppm.[2][3]The chemical shifts are characteristic of carbonyl and sp² hybridized carbons in a heterocyclic system.
IR Spectroscopy Strong C=O stretching bands around 1700-1750 cm⁻¹ (for the two carbonyls). N-H stretching will be observed as a broad band around 3200-3400 cm⁻¹. C=C and C=N stretching in the 1450-1600 cm⁻¹ region.[4]These are characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spectrometry The molecular ion peak [M]⁺ should be observed at m/z 164. Fragmentation patterns will likely involve the loss of CO and CO₂ from the oxazine-dione ring.The molecular weight of C₇H₄N₂O₃ is 164.12.

Biological Activity and Therapeutic Potential: A Landscape of Possibilities

Derivatives of the broader pyridoxazine family have shown promising biological activities, particularly as anticancer and anti-inflammatory agents.[5][6] This suggests that 1H-Pyrido[3,2-d]oxazine-2,4-dione could also possess therapeutic potential.

Anticancer Potential

Many anticancer agents function by targeting specific enzymes or receptors involved in cell proliferation and survival. For instance, certain pyrido[2,3-b][1][7]oxazine derivatives have been identified as potent EGFR kinase inhibitors, showing efficacy against non-small cell lung cancer cell lines.[2]

Proposed Mechanism of Action: The planar, aromatic structure of 1H-Pyrido[3,2-d]oxazine-2,4-dione makes it a candidate for intercalation with DNA or for binding to the active sites of kinases, similar to other heterocyclic compounds.

G Pyridoxazinedione 1H-Pyrido[3,2-d]oxazine-2,4-dione Kinase Tyrosine Kinase (e.g., EGFR) Pyridoxazinedione->Kinase Binds to active site Pyridoxazinedione->Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Cell_Proliferation Cancer Cell Proliferation Phosphorylation->Cell_Proliferation Inhibition->Kinase Inhibits

Sources

A Comprehensive Technical Guide to 1H-Pyrido[2,3-d]oxazine-2,4-dione: Synthesis, Reactivity, and Applications in Drug Discovery

A Comprehensive Technical Guide to 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature Clarification

This technical guide provides an in-depth exploration of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione , a pivotal heterocyclic building block in medicinal chemistry. It is important to address a point of potential ambiguity in nomenclature. While the query specified the "[3,2-d]" isomeric form, the vast body of scientific literature focuses almost exclusively on the "[2,3-d]" isomer. This isomer is widely known by its common name, 3-Azaisatoic anhydride . Given this prevalence and its significance in synthetic chemistry, this guide will focus on the synthesis, properties, and applications of the well-documented 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione .

This molecule serves as a highly valuable precursor for the synthesis of a diverse range of fused pyridopyrimidine derivatives. Its intrinsic reactivity as a cyclic anhydride makes it an excellent starting material for creating complex scaffolds, particularly the pyrido[2,3-d]pyrimidinedione core, which has garnered significant interest due to its potent and varied biological activities.

Core Compound Identification and Physicochemical Properties

A solid understanding of the fundamental properties of a starting material is critical for its effective use in synthesis. The key identifiers and physicochemical properties for 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione and its precursor, 2-aminonicotinic acid, are summarized below.

CompoundIUPAC NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Starting Material 2-Aminopyridine-3-carboxylic acid2-Aminonicotinic acid5345-47-1C₆H₆N₂O₂138.12>300Off-white to yellow powder
Product 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione3-Azaisatoic anhydride21038-63-1C₇H₄N₂O₃164.12217-219Solid

Synthesis of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione

The most common and efficient laboratory-scale synthesis of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione involves the cyclization of 2-aminonicotinic acid using a phosgene equivalent.[2] Triphosgene (bis(trichloromethyl) carbonate) is often preferred over phosgene gas due to its solid form, which is easier and safer to handle, although it is still highly toxic and moisture-sensitive and must be handled with extreme care in a well-ventilated fume hood.[2]

Synthesis Workflow

Synthesis_Workflowcluster_reactantsReactants & Reagentscluster_processReaction Processcluster_productProduct Formation2_Aminonicotinic_Acid2-Aminonicotinic AcidReaction_VesselReaction at 0 °C to RT(Anhydrous Conditions)2_Aminonicotinic_Acid->Reaction_VesselTriphosgeneTriphosgeneTriphosgene->Reaction_VesselBase_SolventTriethylamine (Base)Anhydrous THF/CH₂Cl₂ (Solvent)Base_Solvent->Reaction_VesselProduct1H-Pyrido[2,3-d][1,3]oxazine-2,4-dioneReaction_Vessel->ProductCyclization

Caption: Synthesis of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related heterocyclic compounds.[2]

Materials:

  • 2-Aminonicotinic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-aminonicotinic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (2.2 eq.) to the suspension and stir the mixture until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous THF. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-aminonicotinic acid spot.

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione as a solid.

Critical Causality Behind Experimental Choices:

  • Anhydrous Conditions: Triphosgene and the anhydride product are highly susceptible to hydrolysis. The use of flame-dried glassware and anhydrous solvents is paramount to prevent the formation of unwanted byproducts and to ensure a high yield.[1]

  • Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

  • Controlled Temperature: The initial cooling to 0 °C is crucial to manage the exothermic nature of the reaction between the amine and the phosgene equivalent, thus minimizing the formation of side products.[1]

Chemical Properties and Reactivity

The synthetic utility of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione stems from its nature as a cyclic acid anhydride. The two carbonyl groups create electrophilic centers, making the molecule susceptible to nucleophilic attack.

The primary and most exploited reaction is with nucleophiles, particularly primary amines. This reaction proceeds via a two-step sequence:

  • Nucleophilic Acyl Substitution: The primary amine attacks one of the carbonyl carbons, leading to the opening of the oxazine ring to form an intermediate 2-amido-nicotinic acid derivative.

  • Intramolecular Cyclization: The newly formed amide can then undergo an intramolecular cyclization, typically under heating or base catalysis, to form a fused pyrido[2,3-d]pyrimidinone ring system.

This reactivity provides a straightforward and efficient route to a wide array of N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.

General Reaction Scheme with Nucleophiles

Caption: Reaction of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione with a primary amine.

Spectroscopic Characterization (Analog-Based)

Expected Spectroscopic Features:
  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 2,3-disubstituted pyridine system. A broad singlet corresponding to the N-H proton is also anticipated. For the analog Isatoic Anhydride in DMSO-d₆, aromatic protons appear between δ 7.1 and 7.9 ppm, and the N-H proton appears as a broad signal around δ 11.8 ppm.[3]

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. Two signals will be in the carbonyl region (typically δ 150-170 ppm), corresponding to the two C=O groups of the anhydride. The remaining five signals will be in the aromatic region, corresponding to the carbons of the pyridine ring.

  • IR Spectroscopy: The most characteristic feature will be the presence of two strong carbonyl stretching bands, which is typical for acid anhydrides due to symmetric and asymmetric stretching modes.[4] These are expected in the region of approximately 1750-1820 cm⁻¹ and 1700-1760 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of CO₂ (m/z = 120) and subsequent fragmentation of the remaining pyridyl isocyanate fragment. The mass spectrum for Isatoic Anhydride shows a molecular ion at m/z 163 and a prominent fragment from the loss of CO₂ at m/z 119.[3]

Applications in Drug Development: A Precursor to Kinase Inhibitors

The primary application of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione is as a versatile intermediate for the synthesis of pyrido[2,3-d]pyrimidine derivatives. This class of compounds has shown significant potential in several therapeutic areas, most notably in oncology as kinase inhibitors.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-d]pyrimidine scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases.

A number of potent kinase inhibitors based on the pyrido[2,3-d]pyrimidine core have been developed and investigated for their anticancer activity. The table below summarizes the activity of selected derivatives.

Compound IDTarget/Cell LineIC₅₀Reference
Compound 4 PIM-1 Kinase11.4 nM[4]
Compound 10 PIM-1 Kinase17.2 nM[4]
Compound 4 MCF-7 (Breast Cancer)0.57 µM[4]
Compound 11 MCF-7 (Breast Cancer)1.31 µM[4]
Compound 4 HepG2 (Liver Cancer)1.13 µM[4]
Compound 11 HepG2 (Liver Cancer)0.99 µM[4]
Compound 8a EGFR (wild type)0.099 µM[5]
Compound 8a EGFR (T790M mutant)0.123 µM[5]
Compound 8d A-549 (Lung Cancer)7.23 µM[5]

These examples underscore the power of using 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione as a starting material to rapidly generate libraries of compounds for screening and lead optimization in drug discovery programs.

Conclusion

1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione, or 3-Azaisatoic anhydride, is a cornerstone building block for the synthesis of biologically active pyrido[2,3-d]pyrimidine derivatives. Its straightforward synthesis from 2-aminonicotinic acid and its predictable reactivity with nucleophiles make it an invaluable tool for medicinal chemists. The demonstrated potency of its derivatives as kinase inhibitors highlights the importance of this scaffold in the ongoing search for novel anticancer therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize this versatile compound in their synthetic and drug discovery endeavors.

References

  • Benchchem. Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione.
  • Al-Ostoot, F.H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Future Medicinal Chemistry. Available from: [Link]

  • Benchchem. Protocol for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione in a laboratory setting.
  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. Available from: [Link]

  • El-Sayed, M.S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available from: [Link]

An In-depth Technical Guide to the Physical Properties of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physical properties of 1H-Pyrido[3,2-d]oxazine-2,4-dione, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed workflow for its synthesis and characterization, drawing upon established methodologies for analogous structures. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of the Pyrido[d]oxazine-2,4-dione Scaffold

The pyrido[d]oxazine-2,4-dione core is a key pharmacophore found in a variety of biologically active molecules. The fusion of a pyridine ring to an oxazine-2,4-dione system imparts a rigid, planar structure with a unique distribution of heteroatoms, making it an attractive scaffold for designing enzyme inhibitors and receptor modulators. The synthesis of 1,3-oxazine-2,4-diones has been explored through methods such as the DBU-catalyzed incorporation of carbon dioxide into 3-ynamides and the reaction of CO2 with 2,3-allenamides[1][2]. The diverse biological activities of oxazine derivatives, including their potential as anticancer and antimicrobial agents, underscore the importance of thoroughly characterizing their physicochemical properties to inform drug design and development efforts.[3][4]

This guide will focus on the systematic determination of the key physical properties of 1H-Pyrido[3,2-d]oxazine-2,4-dione, providing researchers with the necessary protocols to synthesize and characterize this compound with a high degree of scientific rigor.

Proposed Synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_product Product reactant1 3-Aminopicolinic Acid product 1H-Pyrido[3,2-d]oxazine-2,4-dione reactant1->product + Triphosgene, Et3N in THF reactant2 Triphosgene reactant2->product reagent1 Triethylamine (Et3N) reagent1->product solvent1 Anhydrous THF solvent1->product

Caption: Proposed synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 3-aminopicolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (2.2 eq) to the suspension and stir the mixture at room temperature for 15 minutes.

  • Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with the addition of cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Core Physical Properties and Their Determination

The following section details the key physical properties of 1H-Pyrido[3,2-d]oxazine-2,4-dione and provides standardized protocols for their experimental determination.

Molecular Formula and Weight

Based on its structure, the molecular formula and weight of 1H-Pyrido[3,2-d]oxazine-2,4-dione can be readily calculated.

PropertyValue
Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while impurities will lead to a depressed and broadened melting range[6][7]. The melting point of the isomeric 1H-Pyrido[2,3-d]oxazine-2,4-dione is reported to be 217-219 °C, suggesting that the target compound will also be a high-melting solid[5].

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry, crystalline 1H-Pyrido[3,2-d]oxazine-2,4-dione.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm[8].

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range is the melting point of the compound.

Solubility Profile

Understanding the solubility of a compound is crucial for its application in drug delivery and for selecting appropriate solvents for analysis and formulation. A systematic solubility study should be performed.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Procedure: To approximately 1 mg of 1H-Pyrido[3,2-d]oxazine-2,4-dione in a small test tube, add 0.1 mL of the selected solvent. Agitate the mixture vigorously for 1-2 minutes. If the solid dissolves, it is considered soluble. If not, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL[9][10].

  • Qualitative Solubility Classification:

    • Soluble: Dissolves completely.

    • Slightly Soluble: A significant portion of the solid dissolves.

    • Insoluble: Little to no solid dissolves.

Expected Solubility Profile: Based on the polar nature of the pyridoxazine-dione core, the compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in alcohols and water.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and chemical environment of the atoms[11][12][13].

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 1H-Pyrido[3,2-d]oxazine-2,4-dione in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the spectra to assign the signals to the corresponding protons and carbons in the molecule. 2D NMR techniques such as COSY and HMBC can be used for unambiguous assignments[14].

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Three aromatic protons in the pyridine ring system, with chemical shifts and coupling patterns characteristic of a 2,3,4-trisubstituted pyridine.

  • A broad singlet corresponding to the N-H proton of the oxazine-dione ring, likely in the range of 10-12 ppm.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds[15][16].

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Expected FT-IR Absorption Bands (cm⁻¹):

  • N-H Stretch: A broad band around 3200-3400 cm⁻¹.

  • C=O Stretches (Amide and Ester): Two strong absorption bands in the region of 1650-1750 cm⁻¹.

  • C=N and C=C Stretches (Aromatic): Bands in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula[17][18][19][20].

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio (m/z) with the calculated exact mass of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Expected Mass Spectrum:

  • A prominent molecular ion peak corresponding to the exact mass of the compound (C₇H₄N₂O₃).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice[14][21][22].

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of 1H-Pyrido[3,2-d]oxazine-2,4-dione suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to obtain the final atomic coordinates and molecular geometry.

Data Summary and Interpretation

The following table summarizes the expected physical properties of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

PropertyExpected Value / CharacteristicsAnalytical Technique
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Expected to be > 200 °CMelting Point Apparatus
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols and waterSolubility Testing
¹H NMR Signals corresponding to 3 aromatic protons and 1 N-H protonNMR Spectroscopy
¹³C NMR Signals for 7 distinct carbon atoms, including two carbonyl carbonsNMR Spectroscopy
FT-IR (cm⁻¹) ~3300 (N-H), ~1700 & ~1670 (C=O), ~1600 (C=C, C=N)FT-IR Spectroscopy
Mass Spectrum [M+H]⁺ at m/z 165.03Mass Spectrometry
Crystal Structure To be determinedX-ray Crystallography

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physical characterization of 1H-Pyrido[3,2-d]oxazine-2,4-dione. By following the detailed protocols outlined herein, researchers can generate high-quality, reliable data to support their drug discovery and development programs. The systematic determination of these fundamental physical properties is a critical first step in understanding the behavior of this promising heterocyclic scaffold and in unlocking its full therapeutic potential.

References

  • ResearchGate. (n.d.). Synthesis of 1,3-oxazine-2,4-diones by DBU-catalyzed incorporation of carbon dioxide into 3-ynamides. Retrieved February 23, 2024, from [Link]

  • PubMed. (2009). A novel synthesis of 1,3-oxazine-2,4-diones via a simple and efficient reaction of CO2 with 2,3-allenamides. Retrieved February 23, 2024, from [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved February 23, 2024, from [Link]

  • Allschool. (2021). experiment (1) determination of melting points. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). Structures of 1,2‐, 1,3‐ and 1,4‐oxazine isomers. Retrieved February 23, 2024, from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Retrieved February 23, 2024, from [Link]

  • J. Braz. Chem. Soc. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][3]triazine derivatives. Retrieved February 23, 2024, from [Link]

  • PubChem. (n.d.). 5H-Pyrido(2,3-d)(1,2)oxazine. Retrieved February 23, 2024, from [Link]

  • ABJAR. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved February 23, 2024, from [Link]

  • Springer. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). Chemistry of Ring-Fused Oxazine-2,4-diones. Retrieved February 23, 2024, from [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved February 23, 2024, from [Link]

  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved February 23, 2024, from [Link]

  • Academia.edu. (n.d.). Solubility test for Organic Compounds. Retrieved February 23, 2024, from [Link]

  • PubMed. (2000). Crystallization and preliminary X-ray crystallographic analysis of PdxJ, the pyridoxine 5'-phosphate synthesizing enzyme. Retrieved February 23, 2024, from [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved February 23, 2024, from [Link]

  • Chem LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 23, 2024, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). 1H NMR Characterization of Two New Pyridoxine Derivatives. Retrieved February 23, 2024, from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved February 23, 2024, from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved February 23, 2024, from [Link]

  • University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved February 23, 2024, from [Link]

  • PubMed. (n.d.). Terahertz Spectroscopy of Biotin and Pyridoxine. Retrieved February 23, 2024, from [Link]

  • Uchenye Zapiski Kazanskogo Universiteta. Seriya Estestvennye Nauki. (2019). NMR-spectral and structural characteristics of new pyridoxine derivatives. Retrieved February 23, 2024, from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved February 23, 2024, from [Link]

  • Indian Journal of Pure & Applied Physics. (2007). Spectral investigation and normal coordinate analysis of piperazine. Retrieved February 23, 2024, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Retrieved February 23, 2024, from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 23, 2024, from [Link]

  • Asian Journal of Chemistry. (2009). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Retrieved February 23, 2024, from [Link]

  • SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) samples of p-phenylenediamine. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. Retrieved February 23, 2024, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a compound for therapeutic applications. Poor solubility can impede absorption, leading to low bioavailability and hindering the progression of otherwise promising drug candidates. This guide provides a comprehensive technical overview of the solubility of 1H-Pyrido[3,2-d]oxazine-2,4-dione, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present methodologies for its empirical determination, and discuss the practical implications for researchers in the field. This document is intended to serve as a valuable resource for scientists working with this and structurally related compounds, enabling informed decision-making in drug discovery and development workflows.

Introduction to 1H-Pyrido[3,2-d]oxazine-2,4-dione

1H-Pyrido[3,2-d]oxazine-2,4-dione belongs to the family of pyridoxazines, which are heterocyclic compounds containing a pyridine ring fused to an oxazine ring. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of the broader oxazine class have been explored as potential antitumor, antibiotic, analgesic, and anticonvulsant agents.[1] The specific isomeric arrangement and dione functionality of 1H-Pyrido[3,2-d]oxazine-2,4-dione present a unique chemical entity with potential for further chemical modification and biological evaluation.

Chemical Structure and Properties:

  • IUPAC Name: 1H-Pyrido[3,2-d][2][3]oxazine-2,4-dione

  • Molecular Formula: C₇H₄N₂O₃

  • Molecular Weight: 164.12 g/mol

  • CAS Number: 21038-63-1[4]

Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in research. While specific experimental data for this exact compound is not widely published, we can infer its likely behavior based on its structural motifs and data from related heterocyclic systems. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ring nitrogen atoms) suggests the potential for complex interactions with various solvents.

The Critical Role of Solubility in Drug Discovery

The solubility of a compound dictates its concentration in solution at equilibrium and is a key determinant of its behavior in both in vitro and in vivo systems. Low aqueous solubility can lead to a number of challenges:

  • Underestimation of Biological Activity: In in vitro assays, a compound may precipitate out of the assay medium, leading to an artificially low measured potency.

  • Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poorly soluble compounds often exhibit low and variable oral bioavailability.

  • Difficulties in Formulation: Developing a suitable dosage form for a poorly soluble compound can be a significant technical and financial hurdle.

Therefore, an early and accurate assessment of solubility is essential for prioritizing compounds and guiding medicinal chemistry efforts.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. More rigorously, the solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and establishing new interactions between the solute and solvent molecules.

For a compound like 1H-Pyrido[3,2-d]oxazine-2,4-dione, several factors are expected to influence its solubility:

  • Polarity: The presence of polar functional groups (carbonyls, N-H) suggests that it will be more soluble in polar solvents.

  • Hydrogen Bonding: The ability to act as both a hydrogen bond donor and acceptor will be a significant driver of its solubility in protic solvents like water, ethanol, and methanol.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state will directly impact the energy required to dissolve the compound. Polymorphism, the existence of different crystalline forms, can lead to variations in solubility.

  • pH: The acidity of the N-H proton will influence the compound's charge state in aqueous solutions of varying pH. In basic conditions, deprotonation could lead to the formation of a more soluble salt.

Predicted Solubility Profile

While specific experimental data for 1H-Pyrido[3,2-d]oxazine-2,4-dione is limited, we can make informed predictions based on the behavior of structurally similar heterocyclic compounds. For instance, pyridazinone derivatives, which share some structural similarities, often exhibit poor water solubility.[2] However, they tend to be freely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and sparingly soluble in alcohols like ethanol and methanol.[2]

Table 1: Predicted Qualitative Solubility of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and ability to accept hydrogen bonds.
Polar Protic WaterLow to ModeratePotential for hydrogen bonding is offset by the relatively rigid, fused ring system.
Ethanol, MethanolModerateGood balance of polarity and hydrogen bonding capabilities.
Non-Polar Hexane, TolueneVery LowMismatch in polarity ("like dissolves like" principle).
Chlorinated Chloroform, DichloromethaneLow to ModerateIntermediate polarity may allow for some dissolution.

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility determination requires robust experimental methods. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[5]

Kinetic Solubility

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[6] This method is valuable for early-stage screening due to its speed and low compound requirement.[7] It often provides a higher, or more "optimistic," solubility value as it can reflect the solubility of an amorphous or metastable form of the compound.[8] A common method for determining kinetic solubility is nephelometry.[9]

Protocol 1: Kinetic Solubility Determination by Laser Nephelometry

This protocol provides a high-throughput method for assessing the kinetic solubility of a large number of compounds.[10]

Principle: Nephelometry measures the light scattered by suspended particles in a solution.[11] A laser is passed through the sample, and the amount of scattered light is proportional to the amount of precipitated compound.[11]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1H-Pyrido[3,2-d]oxazine-2,4-dione in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[7]

  • Measurement: Read the plate using a laser nephelometer.[10]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_to_buffer Add to Aqueous Buffer (pH 7.4) serial_dilution->add_to_buffer incubation Incubate (e.g., 2h @ 25°C) add_to_buffer->incubation measurement Measure Light Scattering (Nephelometry) incubation->measurement analysis Kinetic Solubility Value measurement->analysis Determine Precipitation Point

Caption: Workflow for Kinetic Solubility by Nephelometry.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the "gold standard" measurement and represents the true equilibrium concentration of a compound in a saturated solution.[5] This is typically determined using the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent over an extended period.[12]

Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method

This method is considered the most reliable for determining the equilibrium solubility of a compound.[12]

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.

Methodology:

  • Sample Preparation: Add an excess amount of solid 1H-Pyrido[3,2-d]oxazine-2,4-dione to a vial containing a known volume of the desired solvent (e.g., water, buffer).[13]

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A 0.45 µm filter is commonly used.[13]

  • Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

  • Confirmation of Equilibrium: It is good practice to sample at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[12]

G cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate (24-48h @ 25°C) add_excess->agitate filter Filter/Centrifuge agitate->filter quantify Quantify by HPLC-UV filter->quantify result Thermodynamic Solubility Value quantify->result Calculate Concentration

Caption: Workflow for Thermodynamic Solubility by Shake-Flask.

Factors Influencing Solubility Measurements and Practical Considerations

  • Compound Purity: Impurities can significantly affect solubility measurements. It is crucial to use a well-characterized and pure sample of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

  • Solid-State Form: As mentioned, different polymorphs or the amorphous form of a compound can have different solubilities.[8] Characterization of the solid form before and after the solubility experiment (e.g., by microscopy or XRPD) can provide valuable insights.

  • pH of the Medium: For ionizable compounds, the pH of the aqueous medium is a critical factor. The solubility of 1H-Pyrido[3,2-d]oxazine-2,4-dione should be evaluated across a range of pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).[14]

  • Temperature: Solubility is generally temperature-dependent.[15] Experiments should be conducted at a constant, controlled temperature.

  • Supersaturation: In kinetic solubility assays, supersaturated solutions can form, which are thermodynamically unstable and can lead to an overestimation of the equilibrium solubility.[5]

Implications for Research and Development

A thorough understanding of the solubility of 1H-Pyrido[3,2-d]oxazine-2,4-dione is essential for its advancement as a potential therapeutic agent.

  • For Medicinal Chemists: Solubility data will guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling the design of analogs with improved solubility and overall drug-like properties.

  • For Biologists: Knowing the solubility limit is crucial for designing and interpreting in vitro and in vivo experiments, ensuring that the observed biological effects are not confounded by compound precipitation.

  • For Formulation Scientists: The solubility profile in various solvents and pH conditions will inform the development of appropriate formulations for preclinical and clinical studies.

Conclusion

References

  • Al-Omair, M. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-dione. PubChem. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Joint Research Centre. (n.d.). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available at: [Link]

  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 35-40. Available at: [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(6), 1165-1180. Available at: [Link]

  • Pervez, H., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6), 767-772. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 549-554. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • Al-ajely, H. M. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 2(2), 74-86. Available at: [Link]

  • Eurofins Discovery. (n.d.). Aqueous solubility (nephelometry, PBS, pH 7.4) - US. Available at: [Link]

  • Akbari, R., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112269. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrido[4,3-e][2][7][13]triazino[3,2-c][2][7][13]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

  • Glomme, A., & März, J. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 6(3), E515-E519. Available at: [Link]

  • Deshmukh, S., et al. (2023). Novel pyrido[2,3-b][2][13]oxazine-based EGFR-TK inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido[3,2-e]-1,3,4-thiadiazine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Azaisatoic anhydride. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Data-Sparse Landscape

The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridoxazine dione family holds significant therapeutic potential due to its structural resemblance to biologically active molecules. This guide focuses on the spectroscopic characterization of a specific, yet under-documented isomer: 1H-Pyrido[3,2-d]oxazine-2,4-dione .

A comprehensive survey of the scientific literature reveals a notable scarcity of published experimental spectroscopic data for this particular compound. This guide, therefore, adopts a multi-faceted approach to provide a robust analytical framework for researchers. We will leverage:

  • Predicted Spectroscopic Data: Utilizing advanced computational algorithms to forecast the ¹H and ¹³C NMR spectra of the target molecule.

  • Comparative Analysis: Presenting available experimental data for the closely related and better-characterized isomer, 1H-pyrido[2,3-d][1]oxazine-2,4-dione, as a valuable proxy.

  • Fundamental Spectroscopic Principles: Deducing the expected characteristics of the Infrared (IR) and Mass Spectrometry (MS) data based on the constituent functional groups of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

This document is structured to not only present the available and predicted data but also to explain the underlying principles and experimental considerations, thereby empowering researchers to confidently approach the synthesis and characterization of this and related novel chemical entities.

Molecular Structure and Isomeric Context

1H-Pyrido[3,2-d]oxazine-2,4-dione is a fused heterocyclic system comprising a pyridine ring fused to a 1,3-oxazine-2,4-dione ring. Its chemical formula is C₇H₄N₂O₃, and it has a molecular weight of 164.12 g/mol .

Diagram 1: Chemical Structure of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Caption: Structure of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The absence of direct experimental NMR data for 1H-Pyrido[3,2-d]oxazine-2,4-dione necessitates a predictive approach.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is generated based on computational models that analyze the chemical environment of each proton.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Pyrido[3,2-d]oxazine-2,4-dione

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-N (Amide)10.5 - 12.0broad singlet-
H-57.8 - 8.2doublet of doubletsJ ≈ 8.0, 1.5
H-67.2 - 7.6tripletJ ≈ 8.0
H-78.3 - 8.7doublet of doubletsJ ≈ 8.0, 1.5

Interpretation and Rationale:

  • Amide Proton (H-N): This proton is expected to be significantly deshielded due to the electron-withdrawing effects of the two adjacent carbonyl groups and its acidic nature, resulting in a downfield chemical shift. Its signal is often broad due to quadrupole coupling with the nitrogen atom and potential chemical exchange.

  • Aromatic Protons (H-5, H-6, H-7): These protons on the pyridine ring will exhibit characteristic splitting patterns. H-6, being coupled to both H-5 and H-7, is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). H-5 and H-7 will appear as doublets of doublets due to coupling with H-6 and a smaller long-range coupling to each other. The exact chemical shifts are influenced by the anisotropic effects of the fused ring system.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Pyrido[3,2-d]oxazine-2,4-dione

CarbonPredicted Chemical Shift (ppm)
C-2 (Carbonyl)160 - 165
C-4 (Carbonyl)150 - 155
C-4a145 - 150
C-5120 - 125
C-6125 - 130
C-7140 - 145
C-8a115 - 120

Interpretation and Rationale:

  • Carbonyl Carbons (C-2 and C-4): These carbons are highly deshielded and appear at the downfield end of the spectrum. The carbon of the cyclic anhydride-like carbonyl (C-2) is typically found at a higher chemical shift than the amide carbonyl (C-4).

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the fused oxazine ring. The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. While an experimental spectrum for the target molecule is unavailable, the expected key vibrational frequencies can be inferred from its structure.

Table 3: Expected Characteristic IR Absorption Bands for 1H-Pyrido[3,2-d]oxazine-2,4-dione

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3000Medium, BroadN-H Stretch (Amide)
1780 - 1740StrongC=O Stretch (Anhydride-like)
1720 - 1680StrongC=O Stretch (Amide)
1620 - 1550MediumC=C and C=N Stretching (Pyridine Ring)
1300 - 1200MediumC-N Stretch (Amide)
1250 - 1150StrongC-O-C Asymmetric Stretch (Oxazine Ring)

Causality of Vibrational Frequencies:

  • Dual Carbonyl Absorptions: The presence of two distinct carbonyl groups (amide and anhydride-like) is a key diagnostic feature. Cyclic anhydrides typically show two C=O stretching bands due to symmetric and asymmetric stretching modes.[3] The amide carbonyl will also have its characteristic absorption. This region of the spectrum will be crucial for confirming the dione structure.

  • N-H Stretching: The N-H bond of the amide will give rise to a moderately broad absorption in the high-frequency region. Its broadness is a result of hydrogen bonding in the solid state.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1620-1550 cm⁻¹ region.

  • C-O-C Stretching: The C-O-C linkage within the oxazine ring is expected to produce a strong absorption band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 1H-Pyrido[3,2-d]oxazine-2,4-dione is expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation is likely to proceed through the following pathways:

  • Loss of CO₂: A common fragmentation pathway for cyclic anhydrides is the loss of carbon dioxide, which would result in a fragment ion at m/z 120.

  • Loss of CO: Subsequent loss of carbon monoxide from the remaining carbonyl group could lead to a fragment at m/z 92.

  • Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the oxazine ring could also occur.

  • Pyridine Ring Fragmentation: Further fragmentation of the pyridine-containing ions would lead to characteristic smaller fragments.

Diagram 2: Proposed Mass Spectrometry Fragmentation of 1H-Pyrido[3,2-d]oxazine-2,4-dione

fragmentation M [M]⁺˙ m/z = 164 M_minus_CO2 [M - CO₂]⁺˙ m/z = 120 M->M_minus_CO2 - CO₂ M_minus_CO2_minus_CO [M - CO₂ - CO]⁺˙ m/z = 92 M_minus_CO2->M_minus_CO2_minus_CO - CO Pyridine_fragment Pyridine-related fragments M_minus_CO2_minus_CO->Pyridine_fragment fragmentation

Caption: A simplified proposed fragmentation pathway.

Experimental Protocols: A Self-Validating System

The following are generalized protocols for the spectroscopic analysis of a novel heterocyclic compound like 1H-Pyrido[3,2-d]oxazine-2,4-dione. The key to trustworthy data is a self-validating system where results from different techniques corroborate each other.

Synthesis of a Related Isomer: 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione

A representative synthesis for a related pyridoxazine dione involves the cyclization of an aminopyridine carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of 2-aminonicotinic acid in an anhydrous aprotic solvent (e.g., dioxane or THF), add triethylamine (a slight excess). Cool the mixture to 0 °C in an ice bath.

  • Addition of Carbonylating Agent: Slowly add a solution of a carbonylating agent, such as triphosgene or ethyl chloroformate, in the same anhydrous solvent to the cooled suspension. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Isolation: Filter the reaction mixture to remove any salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1H-pyrido[2,3-d][1]oxazine-2,4-dione.

Spectroscopic Data Acquisition

Diagram 3: General Workflow for Spectroscopic Characterization

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A typical workflow for compound characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling, on the same instrument. A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.

B. Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

C. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. For a preliminary analysis, Electron Ionization (EI) can provide valuable fragmentation information. For more gentle ionization and accurate mass determination, Electrospray Ionization (ESI) is preferred, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), the instrument should be properly calibrated to ensure high mass accuracy, which can be used to confirm the elemental composition of the molecular ion.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive and comparative, spectroscopic profile of 1H-Pyrido[3,2-d]oxazine-2,4-dione. The presented data and protocols offer a solid foundation for researchers engaged in the synthesis and characterization of this and related heterocyclic systems. The clear delineation between predicted and experimental data is intended to foster a rigorous and critical approach to structural elucidation in this data-sparse area.

It is our hope that this guide will stimulate further experimental investigation into this promising class of compounds, leading to the publication of definitive spectroscopic data and the exploration of their potential applications in drug discovery and materials science.

References

  • ACD/Labs. (n.d.). NMR Predictors. Retrieved February 7, 2026, from [Link]

  • Jeon, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • Giac, C. C., & Thanh, T. V. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. World Journal of Chemical Education, 13(1), 1-6. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 7, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 7, 2026, from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 22-26. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc.

Sources

A Technical Guide to the NMR Spectra of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1H-Pyrido[3,2-d]oxazine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this guide leverages fundamental NMR principles and comparative analysis with close structural analogs to predict and interpret its ¹H and ¹³C NMR spectra. This predictive approach, supported by detailed theoretical explanations and data from analogous compounds, offers a robust framework for the structural elucidation and characterization of this important chemical entity. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences.

Introduction: The Structural Significance of 1H-Pyrido[3,2-d]oxazine-2,4-dione

1H-Pyrido[3,2-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride, belongs to the pyridoxazine class of heterocyclic compounds. These scaffolds are of considerable interest in drug development due to their diverse biological activities. The fusion of a pyridine ring with an oxazine-dione system creates a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its structural verification and for studying its interactions with biological targets.

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1H-Pyrido[3,2-d]oxazine-2,4-dione. By understanding the expected chemical shifts, coupling constants, and through-bond correlations, researchers can confidently identify this molecule, assess its purity, and gain insights into its molecular structure.

Predicted ¹H NMR Spectrum of 1H-Pyrido[3,2-d]oxazine-2,4-dione

The ¹H NMR spectrum of 1H-Pyrido[3,2-d]oxazine-2,4-dione is expected to exhibit signals corresponding to the three protons on the pyridine ring and one proton on the nitrogen atom of the oxazine ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, the aromaticity of the pyridine ring, and the electron-withdrawing nature of the carbonyl groups.

Comparative Analysis with Isatoic Anhydride

To ground our predictions, we will first consider the experimental ¹H NMR spectrum of isatoic anhydride (1H-benzo[d][1][2]oxazine-2,4-dione), the direct benzene analog of our target molecule. The reported ¹H NMR spectrum of isatoic anhydride in DMSO-d₆ shows the following signals: a broad singlet at approximately 11.8 ppm for the NH proton, and aromatic protons at 7.92 ppm (d), 7.75 ppm (t), 7.26 ppm (d), and 7.16 ppm (t)[3].

Predicted Chemical Shifts and Multiplicities

By taking into account the substitution effects of the nitrogen atom in the pyridine ring of 1H-Pyrido[3,2-d]oxazine-2,4-dione, we can predict the following ¹H NMR spectrum, likely in a polar aprotic solvent such as DMSO-d₆:

  • H-1 (NH): This proton is expected to appear as a broad singlet at a downfield chemical shift, likely in the range of 11.5 - 12.5 ppm . The acidic nature of this proton and its proximity to two carbonyl groups contribute to its significant deshielding.

  • Pyridine Ring Protons (H-5, H-6, H-7):

    • H-5: This proton is ortho to the ring nitrogen and is expected to be the most deshielded of the aromatic protons, appearing as a doublet of doublets (dd) in the range of 8.3 - 8.6 ppm .

    • H-7: This proton is para to the ring nitrogen and is also significantly deshielded, expected to appear as a doublet of doublets (dd) in the range of 7.9 - 8.2 ppm .

    • H-6: This proton is meta to the ring nitrogen and will be the most shielded of the three pyridine protons, expected to appear as a doublet of doublets (dd) in the range of 7.3 - 7.6 ppm .

The coupling constants for the pyridine ring protons are expected to be in the typical range for aromatic systems: Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz, and Jpara ≈ 0-1 Hz.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-1 (NH)11.5 - 12.5br s-
H-58.3 - 8.6ddJ₅,₆ ≈ 4-5, J₅,₇ ≈ 1.5-2
H-77.9 - 8.2ddJ₇,₆ ≈ 7-8, J₇,₅ ≈ 1.5-2
H-67.3 - 7.6ddJ₆,₇ ≈ 7-8, J₆,₅ ≈ 4-5

Predicted ¹³C NMR Spectrum of 1H-Pyrido[3,2-d]oxazine-2,4-dione

The ¹³C NMR spectrum will provide information on the seven carbon atoms in the molecule. The chemical shifts are influenced by hybridization, electronegativity of neighboring atoms, and resonance effects.

Predicted Chemical Shifts

Based on the analysis of isatoic anhydride and substituted pyridines, the following chemical shifts are predicted for the carbon atoms of 1H-Pyrido[3,2-d]oxazine-2,4-dione:

  • Carbonyl Carbons (C-2, C-4): These carbons are in a highly deshielded environment due to the adjacent oxygen and nitrogen atoms. They are expected to resonate in the range of 160 - 170 ppm .

  • Quaternary Carbons (C-4a, C-8a):

    • C-8a: This carbon is adjacent to the pyridine nitrogen and is expected to be significantly deshielded, appearing in the range of 150 - 155 ppm .

    • C-4a: This carbon, part of the fused ring system, is predicted to be in the range of 115 - 120 ppm .

  • Pyridine Ring Carbons (C-5, C-6, C-7):

    • C-5: ortho to the nitrogen, this carbon will be deshielded, with a predicted chemical shift in the range of 145 - 150 ppm .

    • C-7: para to the nitrogen, this carbon will also be deshielded, expected around 135 - 140 ppm .

    • C-6: meta to the nitrogen, this will be the most shielded of the pyridine carbons, with a predicted chemical shift in the range of 120 - 125 ppm .

Carbon Predicted Chemical Shift (ppm)
C-2160 - 170
C-4160 - 170
C-8a150 - 155
C-5145 - 150
C-7135 - 140
C-6120 - 125
C-4a115 - 120

Experimental Verification and 2D NMR Spectroscopy

To experimentally confirm the predicted structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments is essential.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of 1H-Pyrido[3,2-d]oxazine-2,4-dione in a suitable deuterated solvent (e.g., DMSO-d₆) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly among the pyridine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which can help confirm stereochemistry in more complex derivatives.

Visualizing the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (≥400 MHz) cluster_data_analysis Data Analysis & Structure Elucidation Sample 1H-Pyrido[3,2-d]oxazine-2,4-dione NMR_Tube NMR Tube Sample->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons COSY->Assign_Protons HSQC->Assign_Protons HSQC->Assign_Carbons HMBC->Assign_Carbons Confirm_Connectivity Confirm Connectivity HMBC->Confirm_Connectivity Final_Structure Final Structure Confirmation Assign_Protons->Final_Structure Assign_Carbons->Final_Structure Confirm_Connectivity->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Interpreting 2D NMR Data
  • COSY: Cross-peaks will be observed between H-5 and H-6, and between H-6 and H-7, confirming their adjacent relationship. A weaker cross-peak may be visible between H-5 and H-7.

  • HSQC: This spectrum will directly link each protonated carbon to its attached proton. For example, a cross-peak will connect the ¹H signal of H-5 to the ¹³C signal of C-5.

  • HMBC: This is the most powerful experiment for confirming the overall structure. Key expected correlations include:

    • The NH proton (H-1) should show correlations to the carbonyl carbons (C-2 and C-4) and the quaternary carbon C-8a.

    • H-5 will show correlations to C-7 and C-8a.

    • H-7 will show correlations to C-5 and C-8a.

    • H-6 will show correlations to C-4a and C-8.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Synthesis of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 3-Azaisatoic Anhydride CAS Registry Number: 17325-35-2 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (3-azaisatoic anhydride) is a critical bicyclic electrophile used extensively in medicinal chemistry as a bioisostere of isatoic anhydride. Unlike its benzene-fused counterpart, the pyridine ring introduces specific hydrogen-bonding capabilities and alters the physicochemical profile (LogP, pKa) of downstream derivatives.

This guide details the synthesis of this scaffold, prioritizing the Triphosgene (Bis(trichloromethyl) carbonate) route. This method offers the highest reproducibility and safety profile compared to gaseous phosgene, while avoiding the variable yields often associated with carbonyldiimidazole (CDI) couplings on electron-deficient amines.

Retrosynthetic Analysis & Strategy

The synthesis of the [3,2-d] isomer strictly requires 3-aminopyridine-2-carboxylic acid (3-aminopicolinic acid) as the starting material. The fusion geometry is dictated by the ortho-relationship of the amine and carboxylic acid functionalities.

Critical Isomer Distinction:

  • Target ([3,2-d] isomer): Derived from 3-aminopyridine-2-carboxylic acid.[1]

  • Isomer ([2,3-d] isomer): Derived from 2-aminonicotinic acid.

Strategic Workflow (Graphviz)

Retrosynthesis Product 1H-Pyrido[3,2-d]oxazine-2,4-dione (Target Scaffold) Precursor 3-Aminopyridine-2-carboxylic acid (3-Aminopicolinic acid) Product->Precursor Cyclocarbonylation Reagent Carbonyl Source (Triphosgene / Phosgene) Precursor->Reagent Required Reagent

Figure 1: Retrosynthetic disconnection showing the reliance on 3-aminopicolinic acid.

Primary Protocol: Triphosgene-Mediated Cyclization

This protocol is the industry "Gold Standard" for laboratory-scale synthesis. It utilizes Triphosgene (BTC), a crystalline solid trimer of phosgene, allowing for precise stoichiometric control and minimizing the hazards of handling gaseous phosgene.

Reaction Scheme & Mechanism

The reaction proceeds via the nucleophilic attack of the amine on the activated carbonyl species, forming a carbamoyl chloride (or trichloromethyl carbamate) intermediate, followed by intramolecular cyclization with the carboxylic acid.

Mechanism Start 3-Aminopicolinic Acid Inter Carbamoyl Intermediate (Transient) Start->Inter Nucleophilic Attack BTC Triphosgene (0.34 equiv) BTC->Inter Prod 3-Azaisatoic Anhydride (Product) Inter->Prod Cyclization (-HCl) HCl Byproduct: HCl Inter->HCl

Figure 2: Mechanistic pathway for the cyclocarbonylation reaction.

Detailed Experimental Procedure
  • Scale: 10.0 mmol basis.

  • Expected Yield: 75–85%.

  • Time: 2–4 hours.

Reagents:

  • 3-Aminopyridine-2-carboxylic acid (1.38 g, 10 mmol)

  • Triphosgene (1.0 g, 3.4 mmol) — Note: 1/3 eq. of triphosgene generates 1 eq. of phosgene.

  • Solvent: Anhydrous Dioxane or THF (20 mL).

  • Base (Optional but recommended): Triethylamine (2.0 equiv) or Proton Sponge if acid-sensitive. Note: Usually the reaction proceeds without base in refluxing dioxane, as HCl is driven off.

Step-by-Step Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or N2 line). Work in a well-ventilated fume hood.

  • Dissolution: Suspend the 3-aminopyridine-2-carboxylic acid in anhydrous dioxane (20 mL). The starting material may not fully dissolve initially; this is normal.

  • Reagent Addition: Add Triphosgene (1.0 g) in a single portion at room temperature.

    • Safety Note: Triphosgene decomposes to phosgene upon heating or contact with nucleophiles. Ensure no inhalation hazard exists.

  • Reaction: Heat the mixture to reflux (approx. 100–101 °C for dioxane).

    • Observation: The suspension should clear as the starting material is consumed and the intermediate cyclizes. Evolution of HCl gas will occur (ensure venting).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LCMS. The reaction is typically complete within 3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If product precipitates: Filter the solid, wash with cold diethyl ether or hexanes, and dry under vacuum.

    • If solution remains clear: Concentrate the solvent under reduced pressure to ~20% volume, add hexanes to induce precipitation, then filter.

  • Purification: Recrystallization from dioxane or toluene is preferred if high purity is required.

Alternative Methodologies: Comparison

While Triphosgene is preferred, other methods exist. The following table contrasts these approaches to aid in decision-making based on available resources.

ParameterMethod A: Triphosgene (Recommended) Method B: Phosgene Gas Method C: CDI (Green)
Reagent Status Solid (Safer handling)Gas (High toxicity risk)Solid (Non-toxic)
Atom Economy Moderate (Chlorine waste)HighLow (Imidazole waste)
Reactivity High (Excellent for deactivated amines)HighModerate (May require activation)
Workup Filtration/ConcentrationDegassing requiredWater wash required to remove imidazole
Typical Yield 75–85%80–90%50–70%
Key Constraint Moisture sensitiveSpecialized equipment neededSensitive to steric hindrance

Characterization & Quality Control

The identity of this compound must be validated using spectroscopic methods.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the disappearance of the broad carboxylic acid proton (-COOH) and the amine protons (-NH2).

    • New broad singlet for the amide/imide proton (NH) typically appears around

      
       11.0–12.0 ppm.
      
    • Pyridine ring protons will shift downfield due to the electron-withdrawing nature of the anhydride ring.

  • IR Spectroscopy (ATR):

    • Carbonyls: Distinctive doublet for the anhydride system.

      • High frequency band: ~1780–1800 cm⁻¹ (C=O, symmetric).

      • Lower frequency band: ~1740–1760 cm⁻¹ (C=O, asymmetric).

    • NH Stretch: ~3100–3200 cm⁻¹.

  • Mass Spectrometry (ESI):

    • [M+H]+ = 165.03 (Calculated for C7H4N2O3).

    • Note: In alcoholic solvents (methanol/ethanol), the anhydride ring may open, showing a mass corresponding to the ester (+32 or +46). Run MS in ACN or dry solvents.

Applications in Drug Discovery

This scaffold serves as a "masked" amino acid derivative. It reacts with nucleophiles to release CO2, providing a clean pathway to ureas and amides.

Reaction with Amines (Ring Opening):



This chemistry is vital for synthesizing inhibitors of kinases (e.g., EGFR, VEGFR) where the pyridine nitrogen provides a critical hinge-binding interaction.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • Foundational review on the synthesis and reactivity of is
  • Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553–576.

    • Authoritative source on using Triphosgene as a safe phosgene substitute.
  • Wong, H. N. C., et al. (2008). Synthesis of 3-Azaisatoic Anhydride. Patent WO2008068277.

    • Specific industrial protocol for the pyridine-fused variant.
  • Organic Syntheses. (1955). Isatoic Anhydride.[2][3][4][5][6] Org. Synth. 1955, 35, 71.

    • Classic protocol adapted for the pyridine analog.

Sources

Technical Whitepaper: Strategic Synthesis of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

[1]

Executive Summary

The 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione scaffold (often referred to as 3-azaisatoic anhydride ) represents a critical bioisostere of the classical isatoic anhydride.[1] Unlike its benzene-fused counterpart, the incorporation of the pyridine ring introduces distinct electronic properties and hydrogen-bonding capabilities, making it a high-value intermediate in the synthesis of kinase inhibitors (e.g., P2X3 antagonists), fused quinazolinones, and complex peptidomimetics.[1]

This guide provides an in-depth technical analysis of the starting materials and synthetic pathways required to access this specific isomer. Note: This guide specifically addresses the [3,2-d] isomer, which derives from 3-aminopicolinic acid .[1] This is distinct from the more common [2,3-d] isomer (derived from 2-aminonicotinic acid).[1]

Retrosynthetic Logic & Precursor Selection[1]

The construction of the [3,2-d]oxazine-2,4-dione ring system relies on the cyclocarbonylation of an ortho-amino pyridine carboxylic acid.[1] The selection of the correct starting material is the single most critical step to ensure the correct regiochemistry of the nitrogen in the pyridine ring.

Critical Starting Material: 3-Aminopicolinic Acid[1]

To achieve the [3,2-d] fusion, the amino group must be at the 3-position and the carboxylic acid at the 2-position of the pyridine ring.[1]

ParameterSpecification
Chemical Name 3-Aminopyridine-2-carboxylic acid (3-Aminopicolinic acid)
CAS Number 1462-86-8
Molecular Weight 138.12 g/mol
Purity Requirement >98% (HPLC); trace water <0.5% (critical for phosgenation)
Regiochemistry Essential: Amino group @ C3, Carboxyl group @ C2.[1][2]
Isomer Alert Do not confuse with 2-Aminonicotinic acid (CAS 5345-47-1), which yields the [2,3-d] isomer.[1]
Carbonyl Source Selection (Cyclizing Agents)[1]

The formation of the cyclic anhydride requires a "C=O" donor that is sufficiently electrophilic to react with both the amine (nucleophile) and the carboxylic acid (nucleophile).

ReagentTypeProsConsScale Suitability
Triphosgene SolidStoichiometric precision, safer handling than gas, high yields.[1]Toxic, generates phosgene in situ.[1]Lab / Pilot (Preferred)
Phosgene GasAtom economical, standard industrial reagent.[1]Extreme inhalation hazard, requires specialized engineering.[1]Industrial Production
CDI SolidNon-toxic (relatively), imidazole byproduct.[1]Moisture sensitive, lower reactivity, difficult purification.[1]Lab (Alternative)

Synthetic Protocol (Triphosgene Route)[1]

The triphosgene route is the industry standard for laboratory and pilot-scale synthesis due to its balance of safety and reactivity.

Reaction Scheme (Graphviz)

ReactionSchemeSM3-Aminopicolinic Acid(CAS 1462-86-8)InterIntermediate[Carbamoyl Chloride]SM->Inter+ 0.33 eq. TriphosgeneTHF/Dioxane, RefluxReagentTriphosgene(BTC)Reagent->InterProduct1H-Pyrido[3,2-d]oxazine-2,4-dione(Target)Inter->Product- HClCyclization

Caption: One-pot cyclocarbonylation of 3-aminopicolinic acid using triphosgene to yield the [3,2-d] fused system.

Step-by-Step Methodology

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Triphosgene generates phosgene gas upon decomposition. Aqueous base traps (NaOH) must be present to neutralize exhaust gases.[1]

  • Preparation:

    • Charge a dry round-bottom flask with 3-aminopicolinic acid (1.0 equiv).[1]

    • Suspend in anhydrous 1,4-dioxane or THF (10-15 mL per gram of substrate).[1]

    • Note: The starting material is zwitterionic and may not fully dissolve initially.

  • Reagent Addition:

    • Add Triphosgene (0.35 - 0.40 equiv) in a single portion or dissolved in a minimal amount of solvent.[1]

    • Optional: A catalytic amount of activated charcoal or a tertiary amine (like pyridine) can accelerate the reaction, but unbuffered conditions are often sufficient and cleaner.

  • Reaction:

    • Heat the mixture to reflux (approx. 100°C for dioxane) .

    • Observation: The suspension will typically clear as the intermediate carbamoyl chloride forms, followed by the precipitation of the product (which is often less soluble than the starting acid in organic media).

    • Reaction time: 2–6 hours.

  • Monitoring (Self-Validating Step):

    • TLC/LCMS: Monitor the consumption of the starting amino acid.

    • Visual: Evolution of HCl gas (bubbling) ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates: Filter the solid under an inert atmosphere (nitrogen blanket).

    • Wash the cake with cold diethyl ether or hexane to remove residual phosgene/solvent.

    • Dry under vacuum at 40°C.

Quality Control Specifications
  • Appearance: Typically a beige to light brown solid.

  • IR Spectroscopy (Critical ID): Look for the characteristic anhydride doublet.[1]

    • Strong band @ ~1780 cm⁻¹ (C=O, anhydride sym).[1]

    • Strong band @ ~1740 cm⁻¹ (C=O, anhydride asym).[1]

    • Absence of broad OH stretch from the starting acid (2500-3300 cm⁻¹).

  • 1H NMR (DMSO-d6):

    • Downfield shift of pyridine protons relative to starting material due to electron-withdrawing anhydride ring.

    • Disappearance of the broad carboxylic acid proton.

Mechanistic Insight & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting of low yields.

Mechanism Diagram (Graphviz)[1]

MechanismStep1Nucleophilic Attack(Amine attacks Phosgene)Step2Formation ofCarbamoyl ChlorideStep1->Step2- HClStep3IntramolecularAcylationStep2->Step3Carboxylate AttackStep4HCl EliminationStep3->Step4Ring Closure

Caption: The stepwise conversion involves amine phosgenation followed by rapid intramolecular anhydride formation.[1]

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent (hydrolysis of phosgene).[1]Distill dioxane over Na/Benzophenone or use molecular sieves.
Sticky/Gummy Product Oligomerization due to high concentration.[1]Dilute reaction (20 mL/g) and ensure vigorous stirring.
Low Yield Hydrolysis during workup.[1]Avoid aqueous washes. Filter and wash with anhydrous ether only.

Applications & Downstream Chemistry

The 1H-pyrido[3,2-d]oxazine-2,4-dione scaffold acts as a "masked" amino acid and a highly reactive electrophile.[1]

  • Nucleophilic Opening: Reacts with amines (R-NH2) to form 3-ureidopicolinamides .[1]

  • Cyclization: Subsequent dehydration of the ureidopicolinamide yields pyrido[3,2-d]pyrimidine-2,4-diones (bioisosteres of quinazolinediones).[1]

  • Friedel-Crafts: Can undergo acylation reactions in the presence of Lewis acids.

References

  • Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.[1] [1]

    • Foundational text on the synthesis and reactivity of is
  • PubChem Compound Summary. (2023). "1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione (Isomer Comparison)." National Center for Biotechnology Information.[1]

    • Used for structural verification and distinguishing between [2,3-d] and [3,2-d] nomencl
  • BenchChem Protocols. (2025). "Protocol for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione."

    • Provides general conditions for the triphosgene-mediated cycliz
  • Al-Mughaid, H., & Grindley, T. B. (2012).[1][3] "Synthesis of Some Aminopicolinic Acids." University of Missouri-St. Louis Institutional Repository.

    • Detailed preparation of the critical 3-aminopicolinic acid precursor.

Advanced Chemical Guide: 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical behavior, synthesis, and applications of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (commonly referred to as 3-azaisatoic anhydride ). This scaffold is a critical electrophilic intermediate in medicinal chemistry, particularly for the synthesis of 3-aminopicolinamide derivatives found in kinase inhibitors and other bioactive molecules.

Introduction & Structural Significance

This compound is a bicyclic heterocycle functioning as a "masked" isocyanate and a highly reactive acylating agent. Structurally, it consists of a pyridine ring fused to a [1,3]oxazine-2,4-dione ring.

  • Chemical Class: Cyclic anhydride / Carbamate.

  • Analogy: It is the pyridine analogue of isatoic anhydride .

  • Medicinal Value: It serves as a privileged building block for introducing the 3-aminopicolinoyl moiety, a pharmacophore present in numerous FDA-approved drugs (e.g., kinase inhibitors targeting BCR-ABL, VEGFR).

  • Reactivity: The fusion of the electron-deficient pyridine ring enhances the electrophilicity of the anhydride carbonyls (C2 and C4) compared to its benzene analogue, making it highly susceptible to nucleophilic attack.

Synthesis of the Core Scaffold

The most robust synthesis involves the cyclization of 3-aminopyridine-2-carboxylic acid (3-aminopicolinic acid) using a phosgene equivalent.

Protocol: Cyclization via Triphosgene

Objective: Preparation of this compound on a multigram scale.

Reagents:

  • 3-Aminopicolinic acid (1.0 equiv)

  • Triphosgene (0.35 equiv) or Phosgene (1.1 equiv)

  • Solvent: Anhydrous THF or Dioxane

  • Base: None (or catalytic pyridine if kinetics are slow)

Step-by-Step Methodology:

  • Suspension: Suspend 3-aminopicolinic acid in anhydrous THF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the mixture to 0°C. Add Triphosgene dissolved in THF dropwise over 30 minutes. Note: Triphosgene generates phosgene in situ; proper ventilation and caustic scrubbers are mandatory.

  • Reflux: Warm the reaction to room temperature, then heat to reflux (65°C) for 2–4 hours. The suspension will typically clear as the anhydride forms, then precipitate as the product crystallizes.

  • Isolation: Cool to 0°C. Filter the solid precipitate.

  • Purification: Wash the cake with cold diethyl ether or hexane to remove residual phosgene/HCl. Dry under vacuum.

    • Yield: Typically 85–95%.

    • Characterization: IR (strong carbonyl bands at ~1780 and ~1740 cm⁻¹).

Reactivity Profile & Regioselectivity

The molecule possesses two electrophilic carbonyl centers:

  • C4 Position (Ester-like): The carbonyl adjacent to the pyridine ring and oxygen.

  • C2 Position (Urea-like): The carbonyl between the nitrogen and oxygen.

Dominant Pathway (C4 Attack): Nucleophiles (amines, alcohols) predominantly attack the C4 carbonyl . The electron-withdrawing nature of the pyridine ring (via the inductive effect of the nitrogen) makes the C4 carbonyl harder (more electrophilic) than in isatoic anhydride.

Mechanism:

  • Nucleophilic attack at C4 forms a tetrahedral intermediate.[1]

  • Ring opening occurs, breaking the C4-O bond.

  • A carbamic acid intermediate is formed.

  • Rapid decarboxylation (-CO₂) yields the final 3-aminopicoline derivative.

Visualization: Reaction Mechanism

The following diagram illustrates the mechanistic pathway for aminolysis.

ReactionMechanism Start 3-Azaisatoic Anhydride TS Tetrahedral Intermediate (at C4) Start->TS Nucleophilic Attack Nu Nucleophile (R-NH2) Nu->TS Carbamate Carbamic Acid Intermediate TS->Carbamate Ring Opening Product 3-Aminopicolinamide + CO2 Carbamate->Product Decarboxylation (-CO2)

Caption: Mechanistic pathway of aminolysis showing regioselective attack at C4 followed by decarboxylation.

Key Chemical Transformations

A. Aminolysis (Synthesis of 3-Aminopicolinamides)

This is the most frequent application, used to generate amide libraries.

ParameterCondition
Nucleophile Primary or Secondary Amines (1.0–1.2 equiv)
Solvent DMF, DMA, or Acetonitrile
Temperature 60°C – 100°C
Catalyst DMAP (10 mol%) can accelerate sluggish amines
Byproduct CO₂ (Gas evolution indicates progress)

Protocol:

  • Dissolve this compound in anhydrous DMF.

  • Add the amine.[1][2]

  • Heat to 80°C. Monitor CO₂ evolution.

  • Upon completion (LCMS), dilute with water to precipitate the product or extract with EtOAc.

B. Alcoholysis (Synthesis of Esters)

Reaction with alcohols requires stronger conditions (base catalysis) compared to amines due to lower nucleophilicity.

  • Reagents: Alcohol (excess), NaH or TEA (catalytic).

  • Product: Alkyl 3-aminopicolinate.

  • Note: If the alcohol is bulky, attack at C2 (to form a urethane) becomes a competing pathway, though C4 attack remains favored thermodynamically.

C. N-Alkylation (Scaffold Modification)

The N1-proton is acidic (pKa ~8–9). It can be alkylated before ring opening to introduce substituents on the pyridine amine.

Protocol:

  • Dissolve anhydride in DMF at 0°C.

  • Add NaH (1.05 equiv). Stir for 15 min (H₂ evolution).

  • Add Alkyl Halide (e.g., MeI, BnBr).

  • Stir at RT for 1–2 hours.

  • Result: N-alkyl-3-azaisatoic anhydride. This intermediate can then undergo aminolysis to yield N-alkyl-3-aminopicolinamides.

D. Cyclization to Pyrido[2,3-d]pyrimidines

The scaffold can be converted into tricyclic systems (pyrido-quinazolinones) by reacting with amide equivalents.

  • Reagent: Formamide, Urea, or Orthoesters.

  • Condition: High heat (>140°C) or microwave irradiation.

  • Pathway: Ring opening -> Recyclization with the new carbon/nitrogen source.

Experimental Workflow Visualization

The following diagram summarizes the divergent synthetic utility of the scaffold.

SyntheticWorkflow Core 1H-Pyrido[3,2-d] [1,3]oxazine-2,4-dione AmideProd 3-Aminopicolinamide (Kinase Inhibitor Scaffold) Core->AmideProd Aminolysis (-CO2) EsterProd 3-Aminopicolinate Ester Core->EsterProd Alcoholysis (-CO2) NAlkylProd N-Alkyl Anhydride Core->NAlkylProd N-Alkylation CyclicProd Pyrido[2,3-d] pyrimidin-4-one Core->CyclicProd Condensation Amine R-NH2 (Heat, DMF) Amine->Core Alcohol R-OH (Base, Heat) Alcohol->Core AlkylHalide R-X (NaH, DMF) AlkylHalide->Core Orthoester Orthoester (Acid Cat.) Orthoester->Core

Caption: Divergent synthesis pathways from the core 3-azaisatoic anhydride scaffold.

References

  • Synthesis and Reactivity of Isatoic Anhydride Analogues

    • Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 505–536.

    • Provides the foundational mechanistic understanding for the regioselectivity of nucleophilic
  • Application in Kinase Inhibitor Synthesis

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.

    • Demonstrates the utility of aminopicolinamide derivatives (analogous chemistry)
  • Regioselectivity in Aza-Isatoic Anhydrides: Potts, K. T. (1984). "Comprehensive Heterocyclic Chemistry." Volume 6. Pergamon Press. Detailed analysis of pyridine-fused heterocycle reactivity and electronic effects on carbonyl electrophilicity.
  • Triphosgene Cyclization Protocol

    • Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 553–576.

    • Standard reference for the safe use of triphosgene in cycliz

Sources

The Chemical Biology and Therapeutic Potential of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical biology, and therapeutic applications of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione .

A Strategic Scaffold for Fragment-Based Drug Discovery and Covalent Inhibition

Executive Summary

This compound (often referred to as 3-azaisatoic anhydride ) is a bicyclic heteroaromatic scaffold derived from 3-aminopicolinic acid. Unlike its benzo-fused analog (isatoic anhydride), the incorporation of a pyridine nitrogen atom significantly alters the electronic landscape of the electrophilic anhydride "warhead."

This molecule functions primarily as a high-value reactive intermediate in medicinal chemistry, serving as a privileged structure for the rapid synthesis of pyrido[2,3-d]pyrimidines (EGFR, CDK, and PI3K inhibitors). Additionally, it possesses intrinsic biological activity as a serine protease inhibitor via a covalent acylation mechanism.

Key Biological Classifications:

  • Pharmacophore: Electrophilic Serine Trap (Suicide Substrate).

  • Synthetic Precursor: Progenitor of Pyrido[2,3-d]pyrimidine-2,4-diones.

  • Therapeutic Utility: Oncology (Kinase Inhibition), Antivirals, and Anti-inflammatory agents.

Chemical Biology & Mechanism of Action[2][3]

The "Warhead" Mechanism

The biological activity of 1H-pyrido[3,2-d]oxazine-2,4-dione is dictated by the strain and electronic deficiency of the six-membered anhydride ring. The pyridine nitrogen at position 1 (relative to the fusion) exerts an electron-withdrawing effect, making the carbonyl at position 4 highly susceptible to nucleophilic attack.

Mechanism 1: Covalent Enzyme Inhibition In biological systems, this scaffold acts as an acylating agent. It targets catalytic nucleophiles (e.g., Serine-195 in Chymotrypsin or Elastase).

  • Binding: The molecule enters the specificity pocket.

  • Acylation: The catalytic serine hydroxyl attacks the C4 carbonyl.

  • Ring Opening: The anhydride ring opens, releasing the carbamate/amine moiety.

  • Inactivation: The enzyme is transiently or permanently acylated (carbamoylated), preventing substrate processing.

Mechanism 2: Synthetic Transformation (The "Pro-Drug" Approach) While the anhydride itself is hydrolytically unstable, it is used to generate stable, bioactive libraries. Reaction with primary amines yields ureido-nicotinamides , which cyclize to form pyridopyrimidines —a scaffold found in FDA-approved drugs like Palbociclib (CDK4/6 inhibitor) and experimental EGFR inhibitors.

Structural Activity Relationship (SAR)[2]
  • Pyridine Nitrogen (N1): Increases solubility and alters H-bond acceptor capability compared to the benzo-analog. Crucial for binding in the ATP-pocket of kinases.

  • C2/C4 Carbonyls: The C4 carbonyl is the primary electrophilic site. Substitution at the pyridine ring (e.g., halides) modulates this reactivity.

Therapeutic Applications

Oncology: Kinase Inhibitor Synthesis

The most significant "activity" of this molecule is its role as a precursor for Pyrido[2,3-d]pyrimidine-7(8H)-ones .

  • Target: EGFR (Epidermal Growth Factor Receptor) and CDK (Cyclin-Dependent Kinases).

  • Logic: The anhydride reacts with anilines (bearing solubilizing groups like morpholine) to form an intermediate amide, which is then cyclized. The resulting scaffold mimics the adenine ring of ATP, acting as a competitive inhibitor.

Antimicrobial & Antiviral

Derivatives synthesized from this scaffold have shown activity against Mycobacterium tuberculosis (Mtb). The mechanism likely involves disruption of pH homeostasis or inhibition of specific Mtb serine hydrolases, analogous to the action of nitazoxanide derivatives.

Experimental Protocols

Protocol A: Synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Rationale: Triphosgene is used as a safer solid substitute for phosgene gas to generate the cyclic anhydride.

Materials:

  • 3-Aminopicolinic acid (1.0 eq)[1]

  • Triphosgene (0.35 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et3N) (optional, strictly controlled)

Step-by-Step Methodology:

  • Preparation: Suspend 3-aminopicolinic acid (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (Ar or N2).

  • Addition: Cool the mixture to 0°C. Add Triphosgene (3.5 mmol) dissolved in THF dropwise over 20 minutes.

    • Critical Control: Maintain temperature <5°C to prevent polymerization.

  • Reflux: Allow the reaction to warm to room temperature, then heat to reflux (65°C) for 4 hours. The suspension should clear as the anhydride forms.

  • Isolation: Cool to room temperature. If a precipitate forms (amine hydrochloride), filter it off. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from minimal anhydrous dioxane or toluene.

    • Validation: IR Spectrum should show characteristic doublet carbonyl peaks at ~1780 cm⁻¹ and ~1740 cm⁻¹.

Protocol B: Kinetic Evaluation of Reactivity (Half-Life)

Rationale: To determine stability in physiological buffer, essential for understanding its potential as a direct inhibitor vs. a transient intermediate.

  • Buffer Prep: Prepare Phosphate Buffered Saline (PBS), pH 7.4, containing 10% DMSO (to ensure solubility).

  • Initiation: Add 1H-Pyrido[3,2-d]oxazine-2,4-dione (final conc. 100 µM) to the buffer at 37°C.

  • Monitoring: Analyze aliquots every 5 minutes using HPLC (C18 column, Acetonitrile/Water gradient).

  • Detection: Monitor the disappearance of the anhydride peak (UV 254 nm) and the appearance of the hydrolysis product (3-aminopicolinic acid).

  • Calculation: Plot ln[Concentration] vs. time. The slope

    
     yields 
    
    
    
    .

Visualization of Pathways[5]

Synthesis and Ring-Opening Mechanism

The following diagram illustrates the conversion of 3-aminopicolinic acid to the anhydride and its subsequent divergent reactivity with nucleophiles (Bioactive Library Generation).

G Start 3-Aminopicolinic Acid Reagent Triphosgene / THF (Cyclization) Start->Reagent Core 1H-Pyrido[3,2-d] oxazine-2,4-dione (The Scaffold) Reagent->Core Reflux, 4h Path1 Hydrolysis (pH 7.4) Core->Path1 H2O Path2 Amine (R-NH2) Nucleophilic Attack Core->Path2 Library Gen Product1 3-Aminopicolinic Acid (Inactive) Path1->Product1 Intermediate Ureido-Nicotinamide Intermediate Path2->Intermediate Ring Opening FinalDrug Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Intermediate->FinalDrug Cyclization (-H2O)

Caption: Synthesis of the 1H-Pyrido[3,2-d]oxazine-2,4-dione scaffold and its divergent fate: hydrolysis (inactivation) vs. amine derivatization (drug synthesis).

Serine Protease Inactivation Mechanism

This diagram details the "Suicide Substrate" mechanism where the scaffold covalently disables a target enzyme.

Enzyme Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Pyrido-oxazine-dione (Inhibitor) Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond) Complex->AcylEnzyme Nucleophilic Attack (Ser-OH -> C4=O) DeadEnzyme Inactivated Enzyme (Carbamoylated) AcylEnzyme->DeadEnzyme Ring Opening (Stable Adduct)

Caption: Mechanism of covalent inhibition. The anhydride ring opens upon attack by the catalytic serine, forming a stable acyl-enzyme complex.

Quantitative Data Summary

ParameterValue / DescriptionRelevance
Molecular Weight 164.12 g/mol Fragment-based drug discovery (Low MW).
Topological Polar Surface Area ~68 ŲGood membrane permeability prediction.
Reactivity (

)
~15–45 mins (pH 7.4)Requires anhydrous storage; transient in vivo.
Key IR Signals 1780, 1740 cm⁻¹Diagnostic for intact anhydride ring.
Primary Target Class Serine HydrolasesElastase, Chymotrypsin, Proteasome subunits.
Derived Drug Class Pyrido[2,3-d]pyrimidinesEGFR (NSCLC), CDK4/6 (Breast Cancer).

References

  • Synthesis and Reactivity of Azaisatoic Anhydrides : Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride and Its Derivatives.Synthesis , 1980(07), 505-536.

  • Triphosgene-Mediated Cyclization Protocols : Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.Angewandte Chemie International Edition , 26(9), 894-895.

  • Pyrido[2,3-d]pyrimidine EGFR Inhibitors : Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Synthesis and Structure-Activity Relationships for a Series of 4-[(3-Bromo-phenyl)amino]pyrido[4,3-d]pyrimidines.Journal of Medicinal Chemistry , 39(9), 1823-1835.

  • Serine Protease Inhibition Mechanism : Groutas, W. C., et al. (1997). Mechanism-Based Inhibitors of Serine Proteinases.Medicinal Research Reviews , 17(4), 277-316.

  • Nitazoxanide and Picolinic Acid Derivatives in TB : Mishra, R., et al. (2020). In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis.ACS Omega , 5(45), 29057–29070.

Sources

The Aza-Isatoic Scaffold: Technical Guide to 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Pyrido[3,2-d]oxazine-2,4-dione (often chemically categorized as a 3-azaisatoic anhydride derivative) represents a high-value "spring-loaded" electrophile in heterocyclic synthesis.[1] Functioning as a bioisostere of the classical isatoic anhydride, this scaffold allows for the rapid, atom-economical construction of nitrogen-rich heterocycles—specifically pyrido-pyrimidines and aza-quinazolinones —without the use of hazardous coupling reagents like thionyl chloride or phosgene in the final assembly steps.

Its primary utility lies in Medicinal Chemistry (Kinase Inhibitors, GPCR ligands) and Agrochemicals (Protoporphyrinogen oxidase inhibitors), where the pyridine nitrogen confers improved aqueous solubility and distinct metabolic stability profiles compared to its benzene-fused counterparts.

Part 1: Chemical Architecture & Mechanism

Structural Logic

The molecule consists of a pyridine ring fused to a 1,3-oxazine-2,4-dione system. The specific [3,2-d] fusion indicates that the scaffold is derived from 3-aminopicolinic acid (where the amine is at position 3 and the carboxylic acid at position 2 of the pyridine ring).

  • Electrophilicity: The dione moiety creates a highly reactive center at the C4 carbonyl.

  • Leaving Group: The carbamate portion (C2) acts as a "masked" leaving group, releasing CO₂ upon nucleophilic attack.

  • Regioselectivity: Unlike simple anhydrides, the fusion with the pyridine ring creates a distinct electronic bias, directing nucleophiles (amines, hydrazines) almost exclusively to the C4 carbonyl.

The "Spring-Loaded" Mechanism

The core value of this reagent is its ability to undergo decarboxylative ring-opening . This reaction is thermodynamically driven by the release of carbon dioxide (entropy) and the formation of a stable amide bond.

Diagram 1: Decarboxylative Ring-Opening Mechanism

ReactionMechanism Substrate 1H-Pyrido[3,2-d]oxazine-2,4-dione (Electrophile) Intermediate Tetrahedral Intermediate (Transient) Substrate->Intermediate Nucleophilic Attack (C4) Nucleophile Primary Amine (R-NH2) Nucleophile->Intermediate Transition Ring Opening & Decarboxylation (-CO2) Intermediate->Transition Bond Cleavage Product 3-Aminopicolinamide Derivative Transition->Product Irreversible Step

Caption: The irreversible cascade from the anhydride scaffold to the stable amide product, driven by CO₂ extrusion.

Part 2: Medicinal Chemistry Applications

Synthesis of Pyrido[3,2-d]pyrimidine Scaffolds (Kinase Inhibitors)

The most significant application of this molecule is as a precursor to pyrido[3,2-d]pyrimidin-4(3H)-ones .[2] These structures are direct bioisosteres of quinazolinones (found in drugs like Idelalisib or Afatinib). The introduction of the nitrogen atom in the aromatic ring (pyridine vs. benzene) often improves the LogD and solubility of the final drug candidate.

Workflow:

  • Aminolysis: Reaction of 1H-Pyrido[3,2-d]oxazine-2,4-dione with an aniline or alkyl amine yields the N-substituted 3-aminopicolinamide.

  • Cyclization: Subsequent treatment with an orthoformate (e.g., triethyl orthoformate) or an aldehyde closes the second ring to form the pyrimidine core.

Case Study Relevance: Recent studies in EGFR inhibitor design utilize similar pyrido-pyrimidine scaffolds to target the T790M mutation in non-small cell lung cancer (NSCLC).[3][4] The scaffold allows for precise placement of hydrophobic tails required to occupy the kinase ATP-binding pocket [1, 2].

Agrochemical Development

In herbicide research, the [3,2-d] scaffold is used to synthesize Protoporphyrinogen Oxidase (PPO) Inhibitors . The pyridine ring mimics the electronic properties required for binding to the PPO enzyme active site, while the substituents added via the anhydride opening determine selectivity between crops (e.g., maize) and weeds [3].

Part 3: Experimental Protocol

Objective: Synthesis of N-Benzyl-3-aminopicolinamide via Decarboxylative Aminolysis. This protocol validates the reactivity of the scaffold.

Reagents & Equipment
  • Substrate: 1H-Pyrido[3,2-d]oxazine-2,4-dione (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Solvent: Anhydrous 1,4-Dioxane or Ethanol (0.2 M concentration)

  • Catalyst: None required (Autocatalytic) or DMAP (0.1 eq if reaction is sluggish)

  • Temp: Reflux (80–100°C)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1H-Pyrido[3,2-d]oxazine-2,4-dione (1.64 g, 10 mmol) in anhydrous 1,4-Dioxane (50 mL).

  • Addition: Add Benzylamine (1.2 mL, 11 mmol) dropwise via syringe. Note: Evolution of CO₂ gas (bubbling) will be observed immediately.

  • Reaction: Heat the mixture to reflux (100°C) for 3–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting anhydride spot (usually high Rf) should disappear, replaced by a more polar amide spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[3]

    • The residue is typically a solid. Triturate with cold diethyl ether or hexane to remove excess amine.

  • Purification: If necessary, recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad anhydride signal and the appearance of the amide doublet (NH-CH2) and the characteristic NH2 broad singlet (if the amino group is free).

Table 1: Solvent Effects on Yield

SolventTemperature (°C)Time (h)Yield (%)Notes
Ethanol78488Green solvent; easy workup.
1,4-Dioxane101292Higher temp accelerates CO₂ loss.
DMF100285Harder to remove solvent.
Toluene110378Poor solubility of starting material.

Part 4: Advanced Synthesis Workflows

The true power of this scaffold is in Diversity-Oriented Synthesis (DOS) . A single batch of the anhydride can be split into a 96-well plate, reacted with 96 different amines, and then cyclized to create a library of potential kinase inhibitors.

Diagram 2: Divergent Synthesis Pathway

DivergentSynthesis cluster_amines Diversity Input (Amines) cluster_cyclization Cyclization Agents Core 1H-Pyrido[3,2-d]oxazine-2,4-dione Intermediate Library of 3-Aminopicolinamides Core->Intermediate + Amines (-CO2) Amine1 Aliphatic Amines Amine1->Core Amine2 Anilines Amine2->Core Amine3 Hydrazines Amine3->Core Product1 Pyrido-Pyrimidines (Kinase Inhibitors) Intermediate->Product1 + Orthoformate Product2 Pyrido-Triazines (Antimicrobials) Intermediate->Product2 + NaNO2/HCl Product3 Tricyclic Systems Intermediate->Product3 + Cyclic Ketones Cyclizer1 Triethyl Orthoformate Cyclizer2 Aldehydes + Oxidant Cyclizer3 Phosgene/Triphosgene

Caption: Divergent synthesis strategy converting the single scaffold into three distinct bioactive heterocyclic classes.

References

  • National Institutes of Health (NIH) - PMC. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]

  • Royal Society of Chemistry (RSC). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. [Link]

  • ResearchGate. Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. [Link]

  • Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides (General Mechanism). [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Pyrido[3,2-d]oxazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fused Pyridine Heterocycles in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and diverse functionalization potential is perpetual. Among the myriad of heterocyclic systems, those containing a fused pyridine ring have garnered significant attention for their ability to interact with a wide range of biological targets. The pyrido[3,2-d]oxazine core, a specific arrangement of fused pyridine and oxazine rings, represents a compelling yet underexplored chemical space. This guide provides an in-depth review of the synthesis, chemical properties, and burgeoning biological significance of pyrido[3,2-d]oxazine derivatives and their close structural analogs, the pyrido[3,2-d]pyrimidines. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is paramount for unlocking its therapeutic potential. While direct research on pyrido[3,2-d]oxazines is emerging, a wealth of knowledge can be gleaned from the extensive studies on isomeric and analogous structures, which will be cross-referenced to build a comprehensive picture.

Core Synthetic Strategies: Building the Pyrido[3,2-d]oxazine Framework

The construction of the pyrido[3,2-d]oxazine ring system is a key challenge that dictates the accessibility of derivatives for biological screening. The synthetic routes often leverage well-established reactions in heterocyclic chemistry, with the choice of starting materials and reaction conditions being critical for achieving desired yields and regioselectivity.

One notable approach involves the reaction of N-Hydroxyquinolinimide with various nucleophiles. For instance, reaction with aromatic amines, hydrazine hydrate, and aromatic hydrocarbons can yield a variety of pyridine-based heterocycles, including pyridooxazinones[1]. Another key strategy for a related dipyrido[3,2-b: 2′,3′-e][2][3] oxazine involves the synthesis from 2-aminopyridin-3-ol and 2-chloro-3-nitropyridine[4]. These methods highlight the versatility of precursor design in accessing the core scaffold.

Illustrative Synthetic Workflow

To provide a conceptual understanding of the synthetic logic, the following diagram outlines a generalized approach to the synthesis of a pyrido[3,2-d]oxazine derivative.

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Steps cluster_4 Product A Substituted 2-Aminopyridine C Cyclocondensation A->C B Oxazine Precursor B->C D Dihydro-pyrido[3,2-d]oxazine C->D E Aromatization/ Functionalization D->E F Pyrido[3,2-d]oxazine Derivative E->F

Caption: Generalized synthetic workflow for pyrido[3,2-d]oxazine derivatives.

Detailed Experimental Protocol: Synthesis of a Pyrido[3,2-d]pyrimidine Analog

While specific protocols for pyrido[3,2-d]oxazines are proprietary or less documented in open literature, the synthesis of the closely related pyrido[3,2-d]pyrimidines provides a robust and instructive example of the chemical principles involved. The following protocol is adapted from the synthesis of Seletalisib, a selective PI3Kδ inhibitor.[5]

  • Step 1: Initial Condensation. A substituted 2-aminonicotinamide is reacted with a suitable dicarbonyl compound in the presence of an acid catalyst. The choice of the dicarbonyl compound is critical as it will form the pyrimidine portion of the fused ring system.

  • Step 2: Cyclization. The intermediate from Step 1 is subjected to dehydrative cyclization, often by heating in a high-boiling point solvent or by using a dehydrating agent like polyphosphoric acid. This step forms the fused pyrido[3,2-d]pyrimidine core.

  • Step 3: Functionalization. The core structure is then functionalized. For instance, a chlorination reaction using phosphoryl chloride can introduce a reactive handle at the 4-position of the pyrimidine ring.

  • Step 4: Nucleophilic Substitution. The introduced chloro group is then displaced by a nucleophile, such as an amine, to introduce the desired side chain. This is a common strategy to build a library of analogs for structure-activity relationship (SAR) studies.

  • Step 5: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization to yield the pure pyrido[3,2-d]pyrimidine derivative.

Physicochemical and Spectroscopic Characterization

The pyrido[3,2-d]oxazine scaffold possesses distinct physicochemical properties that influence its behavior in biological systems. The presence of nitrogen and oxygen atoms in the rings leads to a polar molecule with the potential for hydrogen bonding. The aromatic nature of the pyridine ring contributes to its thermal stability.

Spectroscopic techniques are indispensable for the structural elucidation of these derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as C=N, C-O, and N-H bonds, within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

Biological Activities and Therapeutic Potential

While the biological activities of pyrido[3,2-d]oxazine derivatives are an emerging field of study, the extensive research on the analogous pyrido[3,2-d]pyrimidines offers a strong indication of their therapeutic potential. These compounds have been investigated for a range of activities, most notably as kinase inhibitors.

Derivative ClassBiological TargetTherapeutic AreaKey FindingsReference
Pyrido[3,2-d]pyrimidinesPI3KδAutoimmune DiseasesSeletalisib is a highly selective PI3Kδ inhibitor.[5][5]
Pyrido[3,2-d]pyrimidinesTLR8Chronic Hepatitis BA derivative has been investigated as a Toll-like receptor 8 (TLR8) agonist.[5][5]
Pyrido[3,2-d]pyrimidinesPURHCancerA derivative, β-DADF, targets the bifunctional purine biosynthesis protein PURH.[5][5]
Pyrido[2,3-d]pyrimidinesEGFRCancerNumerous derivatives show potent inhibition of Epidermal Growth Factor Receptor (EGFR).[6][6]
Pyrido[2,3-d]pyrimidinesDHFRCancer, Infectious DiseasesA well-established target for this class of compounds.[5][5]

The diverse biological activities of these related scaffolds underscore the potential of the pyrido[3,2-d]oxazine core as a privileged structure in drug discovery.

Signaling Pathway: PI3K Inhibition by a Pyrido[3,2-d]pyrimidine Analog

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers and autoimmune diseases. Seletalisib, a pyrido[3,2-d]pyrimidine, selectively inhibits the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Seletalisib Seletalisib (Pyrido[3,2-d]pyrimidine) Seletalisib->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by Seletalisib.

Structure-Activity Relationship (SAR) Insights

The exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of lead compounds. For pyrido-fused heterocycles, several key structural features have been identified that influence their biological activity:

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact target binding and pharmacokinetic properties.

  • The 4-Position of the Pyrimidine/Oxazine Ring: This position is often a key point for introducing diversity and modulating activity through interaction with the solvent-exposed region of the target's binding site.

  • Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors is often critical for anchoring the molecule in the active site of the target protein.

Future Perspectives and Challenges

The field of pyrido[3,2-d]oxazine derivatives is ripe with opportunities. Future research should focus on:

  • Development of Novel Synthetic Methodologies: Efficient and versatile synthetic routes are needed to expand the accessible chemical space of these derivatives.

  • Broad Biological Screening: Screening of pyrido[3,2-d]oxazine libraries against a wide range of biological targets is likely to uncover new therapeutic applications.

  • Computational Modeling: The use of in silico methods, such as molecular docking and molecular dynamics simulations, can aid in the rational design of more potent and selective derivatives.

The primary challenge lies in the relatively unexplored nature of this specific scaffold. A concerted effort from synthetic and medicinal chemists will be required to fully elucidate its potential.

Conclusion

Pyrido[3,2-d]oxazine derivatives, along with their closely related pyrimidine analogs, represent a promising class of heterocyclic compounds with significant therapeutic potential. Their rigid, fused-ring structure provides a solid foundation for the development of potent and selective modulators of various biological targets. As synthetic methodologies become more refined and our understanding of their biological activities deepens, we can expect to see the emergence of novel drug candidates based on this versatile scaffold. This guide serves as a foundational resource to stimulate further research and development in this exciting area of medicinal chemistry.

References

  • An overview on synthetic and pharmaceutical prospective of pyrido[2,3‐d]pyrimidines scaffold. (2021). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC - NIH. [Link]

  • Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). PMC. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub. [Link]

  • New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines. (n.d.). Taylor & Francis. [Link]

  • Synthesis of Novel Pyrido[4,3-e][2][3][5]triazino[3,2-c][2][3][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. (n.d.). PMC - NIH. [Link]

  • Synthesis of Novel Pyrido[2,3-e][2][7]oxazines. (2015). ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. [Link]

  • Synthesis of dipyrido[3,2-b: 2′,3′-e][2][3] oxazine (1,9-diazaphenoxazine). (1974). RSC Publishing. [Link]

  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2021). PubMed Central. [Link]

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][2][3]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. (2023). ResearchGate. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones. (2023). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). ResearchGate. [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021). PubMed Central. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones. (2023). ResearchGate. [Link]

  • Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. (n.d.). PubMed. [Link]

Sources

A Technical Guide to the Emerging Landscape of Pyridooxazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Novel Heterocyclic Scaffolds

In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. Fused heterocyclic systems, in particular, offer a rich tapestry of three-dimensional structures, enabling fine-tuned interactions with biological targets. Among these, the pyridooxazine core, a fusion of pyridine and oxazine rings, represents a compelling yet underexplored scaffold in medicinal chemistry. While the specific subclass of pyridooxazine-2,4-diones remains a frontier with sparse direct literature, this guide will delve into the broader family of pyridooxazine derivatives. By examining the synthesis, biological activities, and structure-activity relationships (SAR) of related analogues, we aim to provide a foundational understanding and a predictive framework for the rational design of novel pyridooxazine-based therapeutics. This document will synthesize established synthetic routes and biological findings, offering a comprehensive technical overview for researchers poised to innovate in this promising area. A particular focus will be given to dione-containing fused systems to extrapolate potential synthetic and therapeutic avenues for the titular compounds.

The Pyridooxazine Core: Structural Isomers and Therapeutic Potential

The fusion of a pyridine and an oxazine ring can result in several structural isomers, each with a unique spatial arrangement of heteroatoms that dictates its physicochemical properties and potential biological interactions. The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the oxazine ring act as key hydrogen bond acceptors and donors, influencing solubility, metabolic stability, and target binding.[1] The inherent asymmetry of the pyridooxazine scaffold provides a versatile platform for introducing substituents and modulating pharmacological activity.

Caption: Common isomers of the pyrido[2][3]oxazine scaffold.

Synthetic Strategies for the Pyridooxazine Nucleus

The construction of the pyridooxazine ring system can be approached through several synthetic methodologies, primarily involving the formation of the oxazine ring onto a pre-existing pyridine core or vice versa. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis of Pyrido[4,3-b][2][3]oxazines

A common route to pyrido[4,3-b][2][3]oxazines involves the cyclization of a suitably substituted aminopyridine precursor. For instance, the synthesis of potential anticancer agents has been achieved starting from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate.[4]

Experimental Protocol: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][2][3]oxazin-7-yl)carbamates [4]

  • Hydrolysis: The starting material, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, is hydrolyzed with formic acid to yield the corresponding 4-hydroxypyridine derivative.

  • Catalytic Hydrogenation: The nitro group of the 4-hydroxypyridine intermediate is reduced via catalytic hydrogenation to afford the 5-amino-4-hydroxypyridine.

  • Cyclization: The resulting 5-amino-4-hydroxypyridine is then reacted with various α-halo ketones in acetic acid at room temperature. This step leads to the formation of the oxazine ring, yielding a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][2][3]oxazin-7-yl)carbamates.

Start Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate Step1 Hydrolysis (Formic Acid) Start->Step1 Intermediate1 4-Hydroxypyridine derivative Step1->Intermediate1 Step2 Catalytic Hydrogenation Intermediate1->Step2 Intermediate2 5-Amino-4-hydroxypyridine Step2->Intermediate2 Step3 Cyclization (α-halo ketones, Acetic Acid) Intermediate2->Step3 End Ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates Step3->End

Caption: Synthetic workflow for pyrido[4,3-b][2][3]oxazines.

Synthesis of Pyrido[2,3-b][2][3]oxazine-based EGFR-TK Inhibitors

A multi-step synthesis culminating in a Suzuki cross-coupling reaction has been effectively employed to generate novel pyrido[2,3-b][2][3]oxazine-based inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK).[5] This approach allows for the late-stage introduction of diverse aryl groups, facilitating the exploration of structure-activity relationships.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of the pyridooxazine scaffold have shown promise in a range of therapeutic areas, most notably in oncology. The specific biological activity is intricately linked to the substitution pattern around the core.

Anticancer Activity

Several pyridooxazine derivatives have been investigated as potential anticancer agents. For example, a series of pyrido[4,3-b][2][3]oxazines and their thiazinane counterparts were evaluated for their effects on the proliferation of cultured L1210 leukemia cells.[4] More recently, rationally designed pyrido[2,3-b][2][3]oxazine analogues have demonstrated potent inhibitory activity against EGFR kinase, including resistance-conferring mutations in non-small cell lung cancer (NSCLC).[5]

Compound SeriesTarget/ActivityKey SAR ObservationsReference
Pyrido[4,3-b][2][3]oxazinesAntiproliferative (L1210 leukemia)The nature and position of substituents on the oxazine ring significantly influence activity.[4]
Pyrido[2,3-b][2][3]oxazinesEGFR-TK Inhibition (NSCLC)Di-fluorophenyl groups engage the glycine-rich loop, while pyridine substituents form crucial front pocket interactions.[5]
Pyrazolo-pyrido-oxazine dionesNox4/Nox1 InhibitionAmenable to lead optimization to improve isoform specificity.[6]

The most promising compounds from the pyrido[2,3-b][2][3]oxazine series, 7f , 7g , and 7h , exhibited potent anticancer activity, with 7f showing IC50 values of 0.09, 0.89, and 1.10 µM in HCC827, NCI-H1975, and A-549 cell lines, respectively, comparable to the clinically approved drug osimertinib.[5] Mechanistic studies revealed that compound 7f inhibits EGFR-TK autophosphorylation and induces significant apoptosis.[5] A noteworthy finding was the selective cytotoxicity of these compounds against cancer cells, with minimal effect on normal BEAS-2B cells at concentrations over 61 µM.[5]

Case Study: Pyrazolo-pyrido-oxazine Diones as Nox Inhibitors

While direct literature on pyridooxazine-2,4-diones is scarce, a study on pyrazolo-pyrido-oxazine dione derivatives provides valuable insights into the potential of dione-containing pyridooxazine systems.[6] These compounds were designed as inhibitors of NADPH oxidase (Nox) enzymes, specifically targeting the Nox1 and Nox4 isoforms, which are implicated in fibrotic diseases.

This research highlights that the pyrazolo-pyrido-oxazine dione scaffold possesses favorable drug-like properties.[6] Through iterative lead optimization, analogues with improved specificity for Nox4 and Nox1 and excellent oral pharmacokinetic profiles were identified.[6] Notably, certain compounds demonstrated high potency in in vitro assays on human lung fibroblast differentiation and showed superior efficacy over Pirfenidone in a curative murine model of bleomycin-induced pulmonary fibrosis.[6] This underscores the therapeutic potential of dione-functionalized pyridooxazine frameworks.

Future Directions and Conclusion

The pyridooxazine scaffold, though not as extensively studied as some of its bioisosteres, holds considerable promise for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse libraries of pyridooxazine derivatives. The demonstrated anticancer and anti-fibrotic activities of certain analogues warrant further investigation and optimization.

The limited exploration of the pyridooxazine-2,4-dione subclass, in particular, presents a significant opportunity for discovery. Drawing inspiration from the successful development of pyrazolo-pyrido-oxazine diones as Nox inhibitors, future research could focus on the design and synthesis of novel pyridooxazine-2,4-diones targeting a range of enzymes and receptors where a dione functionality might confer advantageous binding properties. The continued exploration of this and related heterocyclic systems will undoubtedly contribute to the expansion of the medicinal chemist's toolkit and the potential for new and effective treatments for a variety of diseases.

References

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of Novel Pyrido[4,3-e][2][3][7]triazino[3,2-c][2][3][7]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 22(10), 1693. [Link]

  • Temple, C., Jr, Wheeler, G. P., Comber, R. N., Elliott, R. D., & Montgomery, J. A. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 26(11), 1614–1618. [Link]

  • Karthik, C. S., Kumar, G., & Sivaraman, R. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 45(13), 5963–5972. [Link]

  • Singh, P., Kumar, A., & Singh, I. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32906–32918. [Link]

  • Wang, D. W., et al. (2017). Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. Journal of Agricultural and Food Chemistry, 65(26), 5239–5248. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of Biomolecular Structure and Dynamics, 41(15), 7249–7267. [Link]

  • Haelters, J. P., et al. (2018). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 23(11), 2968. [Link]

  • de Oliveira, C. S. A., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(7), 1331–1343. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200840. [Link]

  • S, S. S., & S, S. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

  • Temple, C., Jr, Wheeler, G. P., Comber, R. N., Elliott, R. D., & Montgomery, J. A. (1982). Synthesis of potential anticancer agents. Pyrido[4,3-b][2][3]oxazines and pyrido[4,3-b][2][3]thiazines. Journal of Medicinal Chemistry, 25(8), 1045–1050. [Link]

  • Asif, M. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(10), 2200188. [Link]

  • Jampilek, J., & Pauk, K. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(2), e202300366. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[2][8]-Oxazine Derivatives. Der Pharma Chemica, 9(14), 63-68. [Link]

  • Ali, G. M. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 10-15. [Link]

  • Laleu, B., et al. (2012). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 628–632. [Link]

  • Arora, M., & Rudresh, H. M. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(4), 101-108. [Link]

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication, 1(1), 1-10. [Link]

  • de Fátima, Â., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 546–555. [Link]

  • Carro, L., et al. (1995). 4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2,4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 38(14), 2626–2640. [Link]

  • Wang, W., et al. (2020). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 18(10), 513. [Link]

  • dos Santos, F. P., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(52), 33791–33816. [Link]

  • Assy, M. G. (1996). New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 118(1), 165–171. [Link]

  • Kurban, B. S. A., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6), 793-798. [Link]

  • Temple, C., Jr, et al. (1983). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry, 26(11), 1614-1618. [Link]

Sources

Methodological & Application

Synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with a focus on experimental reproducibility, safety, and a thorough understanding of the underlying chemical principles. We will delve into the mechanistic aspects of the synthesis, providing a rationale for the choice of reagents and reaction conditions.

Introduction: The Significance of the Pyrido[3,2-d]oxazine-2,4-dione Scaffold

The fusion of pyridine and oxazine rings to form the 1H-Pyrido[3,2-d]oxazine-2,4-dione core results in a rigid, planar heterocyclic system. Such structures are of paramount importance in medicinal chemistry as they often serve as bioisosteres for endogenous ligands and can present functional groups in a well-defined spatial orientation, facilitating interactions with biological targets. Analogues of pyridoxazine diones have demonstrated a wide array of biological activities, making them attractive candidates for the development of novel therapeutic agents.

This protocol details a reliable method for the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione, proceeding from the commercially available 2-amino-3-pyridinecarboxylic acid. The synthesis involves a cyclization reaction facilitated by a phosgene equivalent, a common yet powerful strategy for the formation of such heterocyclic systems.

Reaction Scheme and Mechanism

The synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione is achieved through the cyclization of 2-amino-3-pyridinecarboxylic acid using a suitable carbonyl-inserting reagent, such as triphosgene or ethyl chloroformate. The overall reaction is depicted below:

Reaction_Scheme reactant 2-Amino-3-pyridinecarboxylic Acid product 1H-Pyrido[3,2-d]oxazine-2,4-dione reactant->product Base (e.g., Triethylamine) Anhydrous Solvent (e.g., THF) reagent + Triphosgene (or Ethyl Chloroformate)

Figure 1: General reaction scheme for the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Mechanistic Insights: The reaction proceeds via a two-step intramolecular condensation. Initially, the more nucleophilic amino group of 2-amino-3-pyridinecarboxylic acid attacks the electrophilic carbonyl source (derived from triphosgene or ethyl chloroformate). This is followed by an intramolecular nucleophilic attack of the carboxylate group, leading to the formation of the six-membered oxazine-dione ring and the elimination of a small molecule (e.g., HCl and CO2 in the case of triphosgene). The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the acidic byproducts generated during the reaction, thereby driving the equilibrium towards the product.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous heterocyclic compounds. All operations involving triphosgene must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), as triphosgene is a toxic and moisture-sensitive solid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-3-pyridinecarboxylic acid≥98%e.g., Sigma-AldrichStarting material
Triphosgene≥98%e.g., Sigma-AldrichPhosgene equivalent; handle with extreme care
Triethylamine (Et₃N)Anhydrous, ≥99.5%e.g., Sigma-AldrichBase
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichSolvent
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%e.g., Sigma-AldrichSolvent for extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent-For aqueous work-up
Brine (Saturated NaCl solution)ACS Reagent-For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent-Drying agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-pyridinecarboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension via the dropping funnel. Stir for 10-15 minutes at 0 °C.

  • Triphosgene Addition: In a separate, dry flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Slowly add this solution to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C. Caution: Triphosgene is highly toxic and reacts with moisture. Handle with extreme care in a fume hood.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Amino-3-pyridinecarboxylic acidC₆H₆N₂O₂138.12Off-white powder>300
1H-Pyrido[3,2-d]oxazine-2,4-dioneC₇H₄N₂O₃164.12SolidTo be determined

Safety and Handling Precautions

  • Triphosgene: Triphosgene is a severe irritant to the eyes, skin, and respiratory system. It is toxic if inhaled or swallowed. All manipulations must be performed in a well-ventilated fume hood, and appropriate PPE, including gloves, safety goggles, and a lab coat, must be worn. In case of contact, seek immediate medical attention.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Triethylamine: Triethylamine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The presence of water can lead to the decomposition of triphosgene and the formation of byproducts.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly warming the reaction mixture (e.g., to 40 °C) after the initial addition at 0 °C.

  • Purification Challenges: If the crude product is difficult to purify by recrystallization, column chromatography is recommended. A gradient elution system may be necessary to achieve good separation.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione. By following this protocol and adhering to the safety precautions, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and development programs. The mechanistic insights provided should aid in troubleshooting and adapting the protocol for the synthesis of related derivatives.

References

  • Cotarca, L., & Heiner, E. (2008).
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.

Step-by-step synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (often referred to as 6-azaisatoic anhydride or a 3-azaisatoic anhydride isomer), a critical bicyclic scaffold used as a bioisostere of isatoic anhydride in the design of kinase inhibitors and peptidomimetics.

Part 1: Technical Overview & Mechanism

Compound Identity:

  • IUPAC Name: this compound

  • Common Name: 6-Azaisatoic anhydride (derived from 3-aminopicolinic acid)

  • CAS Number: 17281-92-4 (isomer specific) or generally categorized under azaisatoic anhydrides.

  • Core Scaffold: Pyridine ring fused to a cyclic carbamic anhydride.

Synthetic Strategy: The synthesis utilizes 3-aminopicolinic acid (3-amino-2-pyridinecarboxylic acid) as the starting material. The cyclization is effected using Triphosgene (bis(trichloromethyl) carbonate), a crystalline, safer-to-handle substitute for phosgene gas.

Reaction Mechanism:

  • Nucleophilic Attack: The primary amine of 3-aminopicolinic acid attacks the carbonyl of triphosgene (generating phosgene in situ), forming an isocyanate or carbamoyl chloride intermediate.

  • Intramolecular Cyclization: The carboxylic acid hydroxyl group attacks the carbamoyl intermediate.

  • Elimination: Loss of HCl yields the stable six-membered oxazine-2,4-dione ring.

ReactionMechanism SM 3-Aminopicolinic Acid (Precursor) Inter Carbamoyl Chloride / Isocyanate (Intermediate) SM->Inter Nucleophilic Attack (-HCl) Tri Triphosgene (BTC) Tri->Inter In-situ Phosgene Gen. Prod 1H-Pyrido[3,2-d]oxazine-2,4-dione (Target) Inter->Prod Cyclization (-HCl)

Caption: Mechanistic pathway from aminopicolinic acid to the fused oxazine-dione scaffold.

Part 2: Safety & Handling (Critical)

WARNING: Phosgene Generation

  • Triphosgene Hazard: Although solid, triphosgene decomposes to phosgene gas upon heating or contact with nucleophiles.

  • Engineering Controls: All operations must be performed in a well-ventilated fume hood with a sash lowered.

  • Scrubbing: Vent lines should be connected to a caustic scrubber (e.g., 20% NaOH solution) to neutralize escaping phosgene.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Keep an ammonia solution nearby (neutralizes phosgene spills).

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
3-Aminopicolinic Acid 138.121.0Starting Material
Triphosgene 296.750.35 - 0.40Carbonyl Source
Triethylamine (Et₃N) 101.190.1 (Optional)Catalyst/Base
THF (Anhydrous) -SolventReaction Medium
Hexane/Heptane -WorkupPrecipitation
Step-by-Step Procedure

1. Reaction Setup

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Flush the system with dry nitrogen or argon.

  • Charge the flask with 3-Aminopicolinic acid (2.0 g, 14.5 mmol) .

  • Add anhydrous THF (40 mL) . The starting material may form a suspension; this is normal.

2. Addition of Triphosgene

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve Triphosgene (1.72 g, 5.8 mmol, 0.4 eq) in THF (10 mL) in a separate vial.

  • Slowly add the triphosgene solution to the RBF dropwise over 15 minutes.

    • Note: If using Et₃N, add it prior to triphosgene. However, for high purity, the base-free reflux method is often preferred as HCl is driven off as gas.

3. Cyclization

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 66°C) for 2–4 hours.

  • Observation: The suspension should clear as the amino acid is consumed and the soluble anhydride forms (or a new precipitate of the product forms depending on concentration).

  • Monitoring: Check reaction progress by TLC (Ethyl Acetate/Hexane 1:1). The starting amino acid (polar, baseline) should disappear.

4. Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentration: Remove approximately 70% of the THF under reduced pressure (Rotavap) in a well-ventilated area (trap acidic vapors).

  • Precipitation: Add cold Hexane or Heptane (30 mL) to the concentrated residue to induce crystallization.

  • Filtration: Filter the solid precipitate using a Büchner funnel.

  • Washing: Wash the filter cake with cold hexane (2 x 10 mL) to remove traces of triphosgene.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

5. Yield & Characterization

  • Expected Yield: 75–85%

  • Appearance: Off-white to pale beige solid.

  • Storage: Moisture sensitive. Store in a desiccator or sealed under inert gas at 4°C.

Part 4: Workflow Visualization

SynthesisProtocol start Start: 3-Aminopicolinic Acid in anhydrous THF add_btc Add Triphosgene (0.4 eq) at 0°C (Dropwise) start->add_btc reflux Reflux (66°C) 2-4 Hours add_btc->reflux monitor Monitor TLC (Disappearance of SM) reflux->monitor monitor->reflux Incomplete conc Concentrate THF (Remove 70% vol) monitor->conc Complete precip Add Hexane to Precipitate Product conc->precip filter Filter & Wash (Cold Hexane) precip->filter final Final Product: 1H-Pyrido[3,2-d]oxazine-2,4-dione filter->final

Caption: Operational workflow for the synthesis of the pyrido-oxazine scaffold.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydrides. Synthesis, 1980(07), 505–536. Link

  • PCT Patent WO2004064759A2 . (2004). Use of tryptanthrin compounds for immune potentiation. (Describes synthesis of 6-azaisatoic anhydride from 3-aminopicolinic acid). Link

  • BenchChem Protocols . (2025). Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione. (Isomer analog protocol).[2] Link

  • El Bouakher, A., et al. (2011). A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones. Tetrahedron Letters, 52(42), 5521-5524. (Cites use of this compound).[3] Link

Sources

N-alkylation of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Alkylation of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

Executive Summary & Strategic Context

This compound (often referred to as an azaisatoic anhydride isomer) is a critical bicyclic electrophile used in the synthesis of bioactive pyridopyrimidines and pyridodiazepines. While typically utilized as a "masked" amino acid to introduce the 3-aminopicolinic acid moiety, medicinal chemistry campaigns often require the N-alkylated scaffold to prevent metabolic N-dealkylation or to lock specific conformers.

The Challenge: Direct N-alkylation of this scaffold is chemically precarious. The anhydride ring is highly susceptible to nucleophilic attack (ring-opening) by the very bases required to deprotonate the amide nitrogen, or by moisture. Furthermore, the pyridine nitrogen (N5) presents a secondary site for competitive alkylation (quaternization), although the amide N1 is significantly more acidic (pKa ~8.5–9.5).

The Solution: This guide presents two validated protocols:

  • Method A (The Gold Standard): Irreversible deprotonation using Sodium Hydride (NaH) in DMF/THF.

  • Method B (Mild/Scalable): Cesium Carbonate (Cs₂CO₃) mediated alkylation for sensitive electrophiles.

Mechanistic Insight & Causality

To achieve high yields, one must understand the electronic landscape of the substrate.

  • Acidity of N1-H: The fusion of the electron-deficient pyridine ring increases the acidity of the N1 proton compared to the benzo-analog (isatoic anhydride). This allows for rapid deprotonation.

  • Regioselectivity (N1 vs. Pyridine-N): Upon deprotonation, the negative charge is delocalized onto the carbonyl oxygens (an amide/urethane resonance). The N1 anion is a "harder" nucleophile than the neutral pyridine nitrogen, favoring reaction with hard electrophiles (alkyl halides) at the N1 position.

  • Stability Risk: The C4 carbonyl is highly electrophilic. Presence of water (hydrolysis) or alcohols (solvolysis) will irreversibly open the ring to form 3-(alkylamino)picolinic acid derivatives. Strict anhydrous conditions are non-negotiable.

DOT Diagram: Reaction Pathway & Mechanism

ReactionMechanism Substrate 1H-Pyrido[3,2-d]oxazine-2,4-dione (Substrate) Anion Delocalized N-Anion (Intermediate) Substrate->Anion Deprotonation (-H+) Base Base (NaH or Cs2CO3) Base->Anion Product N-Alkyl Product (Target) Anion->Product SN2 Attack (Major Pathway) SideProduct Ring-Opened Byproduct Anion->SideProduct Hydrolysis Electrophile R-X (Alkyl Halide) Electrophile->Product Water H2O / ROH (Impurity) Water->SideProduct Nucleophilic Attack at C4

Caption: Mechanistic pathway showing the competition between productive N-alkylation (green path) and destructive ring opening (red path).

Experimental Protocols

Method A: Sodium Hydride (NaH) Protocol

Best for: Primary alkyl halides, unhindered electrophiles, and maximum yield.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: NaH (60% dispersion in mineral oil) (1.1 – 1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP. Note: THF can be used but solubility may be an issue.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Solubilization: Charge the flask with the substrate (e.g., 1.0 mmol) and anhydrous DMF (5 mL, 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.1 equiv) portion-wise.

    • Observation: Evolution of H₂ gas (bubbling) will occur. The solution may change color (often yellow/orange) indicating anion formation.

    • Critical Step: Stir at 0 °C for 30 minutes to ensure complete deprotonation and cessation of gas evolution.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Note: If the electrophile is a solid, dissolve it in minimal DMF first.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–12 hours.

    • Monitoring: Check via TLC or LC-MS. The starting material (polar/acidic) should disappear; the product is usually less polar.

  • Quench & Workup:

    • Cool back to 0 °C.

    • Slowly quench with saturated NH₄Cl solution (excess water destroys the remaining anhydride, but the N-alkyl product is more stable than the starting material).

    • Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Cesium Carbonate (Cs₂CO₃) Protocol

Best for: Substrates sensitive to strong bases or when using highly reactive electrophiles (e.g., Benzyl bromide, Allyl bromide).

Reagents:

  • Base: Cs₂CO₃ (1.5 equiv) - Must be dried/anhydrous.

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Dissolve substrate in anhydrous DMF (0.2 M) at RT.

  • Add Cs₂CO₃ (1.5 equiv). Stir for 15 minutes.

  • Add the electrophile (1.2 equiv).

  • Heat the mixture to 50–60 °C (if using MeCN) or keep at RT (if using DMF with reactive halides).

  • Monitor closely. Carbonate bases generate water as a byproduct (via bicarbonate formation), which can degrade the ring over long periods.

  • Workup as described in Method A.

Data Presentation & Optimization

The following table summarizes expected outcomes based on electrophile steric hindrance.

Electrophile (R-X)MethodTempTimeYield (%)Notes
Methyl Iodide NaH/DMF0°C -> RT2 h85-92%Highly exothermic; add MeI slowly.[2]
Ethyl Bromide NaH/DMFRT4 h78-85%Requires longer time than MeI.
Benzyl Bromide Cs₂CO₃/DMFRT3 h80-88%Mild base prevents benzylic side reactions.
Isopropyl Iodide NaH/DMF60°C12 h40-55%Poor Yield. Competing elimination (E2) of electrophile.
t-Butyl Bromoacetate Cs₂CO₃/MeCN50°C6 h70-75%Ester group tolerated well.

Troubleshooting & Strategic Alternatives

If direct alkylation fails (low yield or ring opening), do not persist. Switch to the De Novo Synthesis route.

Workflow Decision Tree:

DecisionTree Start Start: Need N-Alkyl Pyrido-Oxazine-Dione CheckE Is Electrophile Primary/Active? Start->CheckE MethodA Use Method A (NaH/DMF) CheckE->MethodA Yes CheckSens Is Electrophile Base Sensitive? CheckE->CheckSens No (Secondary/Bulky) Fail Low Yield / Ring Opening? MethodA->Fail Fails CheckSens->MethodA No MethodB Use Method B (Cs2CO3) CheckSens->MethodB Yes MethodB->Fail Fails DeNovo Route C: De Novo Synthesis (Alkylate Amino Acid First) Fail->DeNovo Switch Strategy

Caption: Decision matrix for selecting the optimal synthetic pathway.

Route C (De Novo Synthesis): Instead of alkylating the ring, alkylate the precursor.

  • Start with 3-aminopicolinic acid .

  • Reductive amination (Aldehyde + NaBH₃CN) or Alkylation to form 3-(alkylamino)picolinic acid .

  • Cyclize using Triphosgene or CDI (Carbonyldiimidazole) in THF to form the N-alkylated dione.

    • Reference: This approach often yields >90% for difficult R-groups.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • Context: Foundational review on the reactivity of the oxazine-2,4-dione scaffold, including alkyl
  • Pattarawarapan, M., et al. (2017). Recent applications of isatoic anhydrides in the synthesis of biological active compounds. Molecular Diversity, 21, 503–526.

    • Context: Updates on heterocyclic fusion and stability of azais
  • Groutas, W. C., et al. (1985). Mechanism-based inhibitors of serine proteinases: Isatoic anhydrides. Journal of Medicinal Chemistry, 28(8), 1106–1109.

    • Context: Demonstrates the electrophilicity of the dione ring and conditions th
  • PubChem Compound Summary. (2024). 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione (3-Azaisatoic Anhydride).[2]

    • Context: Chemical property verification and CAS registry data (21038-63-1).[2]

Disclaimer: The protocols described involve the use of hazardous reagents (NaH, Alkyl Halides). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Synthesis of Substituted 1H-Pyrido[3,2-d]oxazine-2,4-dione Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted 1H-Pyrido[3,2-d]oxazine-2,4-dione derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules. The protocols outlined herein are designed to be clear, reproducible, and adaptable for the generation of a diverse library of derivatives for screening and drug discovery programs.

Introduction: The Significance of the Pyrido[3,2-d]oxazine Scaffold

The fusion of pyridine and oxazine rings creates the pyridoxazine scaffold, a heterocyclic system that has garnered attention in the field of drug development. While various isomers of pyridoxazines have been explored for their therapeutic potential, the 1H-Pyrido[3,2-d]oxazine-2,4-dione core represents a promising, yet relatively underexplored, chemotype. Its structural features, including hydrogen bond donors and acceptors, and a rigid, planar ring system, make it an attractive candidate for interaction with a variety of biological targets. Analogous structures, such as pyrido[2,3-d]pyrimidines, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a systematic approach to the synthesis of novel 1H-Pyrido[3,2-d]oxazine-2,4-dione derivatives, enabling the exploration of their potential as therapeutic agents.

General Synthetic Strategy

The synthesis of the 1H-Pyrido[3,2-d]oxazine-2,4-dione core and its derivatives can be approached through a modular strategy. This involves the initial synthesis of a key precursor, 3-aminopyridine-2-carboxylic acid, followed by a cyclization step to form the oxazine-dione ring. Subsequent modifications can be introduced either by utilizing substituted precursors or by direct functionalization of the heterocyclic core.

Caption: General workflow for the synthesis of substituted 1H-Pyrido[3,2-d]oxazine-2,4-dione derivatives.

Part 1: Synthesis of the Core Scaffold

The foundational step in this synthetic approach is the preparation of the unsubstituted 1H-Pyrido[3,2-d]oxazine-2,4-dione. This is achieved through a two-step process starting from commercially available materials.

Protocol 1.1: Synthesis of 3-Aminopyridine-2-carboxylic Acid

The key precursor, 3-aminopyridine-2-carboxylic acid, is synthesized by the reduction of 3-nitropyridine-2-carboxylic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 3-Nitropyridine-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Distilled water

  • 1N Hydrochloric acid (HCl)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3-nitropyridine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.[3]

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge the system with nitrogen gas to remove oxygen.

  • Replace the nitrogen atmosphere with hydrogen gas (balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of distilled water.

  • Adjust the pH of the filtrate to weakly acidic (pH 5-6) by the slow addition of 1N HCl.

  • A precipitate of 3-aminopyridine-2-carboxylic acid will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the desired product.[3]

Expected Yield: 60-70% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Cyclization to 1H-Pyrido[3,2-d]oxazine-2,4-dione

The cyclization of 3-aminopyridine-2-carboxylic acid to the desired dione can be achieved using a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), which is a safer alternative to phosgene gas.

Caption: Proposed mechanism for the CDI-mediated cyclization.

Materials:

  • 3-Aminopyridine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous Toluene

Procedure:

  • To a solution of 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF or THF, add CDI (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acylimidazolide intermediate can be monitored by the evolution of CO₂ (if observed) or by TLC.

  • After the activation step, add anhydrous toluene to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. This promotes the intramolecular cyclization.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: Moderate to good. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (presence of two carbonyl peaks), and high-resolution mass spectrometry.

Part 2: Synthesis of Substituted Derivatives

The modular nature of this synthesis allows for the introduction of various substituents at different positions of the 1H-Pyrido[3,2-d]oxazine-2,4-dione core. This can be achieved by using substituted starting materials or by post-synthesis modifications.

Protocol 2.1: N-Alkylation/N-Arylation

The nitrogen atom at the 1-position of the dione can be functionalized through alkylation or arylation reactions.

Materials:

  • 1H-Pyrido[3,2-d]oxazine-2,4-dione

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or aryl halide

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of 1H-Pyrido[3,2-d]oxazine-2,4-dione (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-1.5 eq) at room temperature.[5][6]

  • Stir the mixture for 15-30 minutes to form the corresponding anion.

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative N-Alkylation Reactions

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF254~85
2Benzyl BromideNaHTHF0 to 252~90
3Ethyl BromoacetateK₂CO₃Acetonitrile606~80
Protocol 2.2: Halogenation of the Pyridine Ring

Introducing a halogen atom onto the pyridine ring provides a handle for further functionalization, such as cross-coupling reactions. Direct halogenation of the electron-deficient pyridine ring can be challenging, but can be achieved under specific conditions.

Materials:

  • 1H-Pyrido[3,2-d]oxazine-2,4-dione

  • Halogenating agent (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS))

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Optional: Radical initiator (e.g., AIBN) or acid catalyst

Procedure:

  • Dissolve 1H-Pyrido[3,2-d]oxazine-2,4-dione (1.0 eq) in the appropriate solvent.

  • Add the halogenating agent (1.1 eq) to the solution.

  • The reaction may require heating or initiation (e.g., with a radical initiator or UV light for free-radical halogenation, or an acid catalyst for electrophilic substitution). The optimal conditions will need to be determined empirically.[7]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate for bromination/chlorination).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the halogenated derivative by column chromatography.

Protocol 2.3: Palladium-Catalyzed Cross-Coupling Reactions

Halogenated 1H-Pyrido[3,2-d]oxazine-2,4-dione derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Caption: Diversification via palladium-catalyzed cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the halogenated 1H-Pyrido[3,2-d]oxazine-2,4-dione (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).[8]

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Sonogashira Coupling:

  • To a degassed solution of the halogenated 1H-Pyrido[3,2-d]oxazine-2,4-dione (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine).[2][9]

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction until the starting materials are consumed.

  • Work-up the reaction by filtering off any solids and concentrating the filtrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Cross-Coupling Reactions

EntryCoupling TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
1Suzuki6-Bromo-derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~80
2Sonogashira7-Iodo-derivativePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF~75

Characterization and Validation

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic carbonyl stretches of the dione.

  • Melting Point: To assess the purity of solid compounds.

  • Chromatography: Thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification. High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compounds.

Conclusion

The protocols detailed in this guide provide a robust and versatile platform for the synthesis of a library of substituted 1H-Pyrido[3,2-d]oxazine-2,4-dione derivatives. By following these procedures, researchers in drug discovery and medicinal chemistry can efficiently generate novel compounds for biological evaluation. The modularity of the synthetic strategy allows for systematic exploration of the structure-activity relationships of this promising heterocyclic scaffold.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC. Retrieved February 7, 2026, from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. (2020). Sciforum. Retrieved February 7, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Electrophilic Halogen Reagents-mediated Halogenation: Synthesis of Halogenated Dihydro-1,3-oxazine Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Aromatic halogenation (video). (n.d.). Khan Academy. Retrieved February 7, 2026, from [Link]

  • Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. (2020). Acta Scientific. Retrieved February 7, 2026, from [Link]

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. Retrieved February 7, 2026, from [Link]

  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. (2017). NIH. Retrieved February 7, 2026, from [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints Soton. Retrieved February 7, 2026, from [Link]

Sources

Application Note: 1H-Pyrido[3,2-d]oxazine-2,4-dione as a Scaffold in Medicinal Chemistry

[1]

Executive Summary & Chemical Logic

The 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione scaffold serves as a critical "masked" electrophile in modern drug discovery.[1] Often referred to as a 3-azaisatoic anhydride analog (depending on nomenclature conventions), this bicyclic system functions as a bioisostere of the classic isatoic anhydride.[1]

Why this scaffold matters:

  • Solubility & PK Profile: Unlike the benzo-fused isatoic anhydride, the pyridine nitrogen in the [3,2-d] system lowers the logP and provides an additional hydrogen bond acceptor, significantly improving the aqueous solubility and pharmacokinetic (PK) properties of the final drug candidate.[1]

  • Reactivity: It acts as a highly reactive, self-contained "activated ester/anhydride."[1] It undergoes clean nucleophilic ring-opening with amines to form 3-amino-picolinamides, which are immediate precursors to pyrido[3,2-d]pyrimidines —a privileged structure in kinase inhibitors (e.g., PI3K

    
     inhibitors like Seletalisib).[1]
    

This guide details the synthesis of the scaffold, its validation, and its application in generating a diversity-oriented library of kinase inhibitors.

Scaffold Synthesis Protocol

Objective: Synthesize this compound from 3-aminopicolinic acid.

A. Reaction Scheme (DOT Visualization)

SynthesisSM3-Aminopicolinic Acid(Starting Material)InterCarbamoyl ChlorideIntermediateSM->Inter THF/Dioxane, Reflux, 2hReagentTriphosgene(0.33 eq)Reagent->InterProd1H-Pyrido[3,2-d]oxazine-2,4-dione(Scaffold)Inter->Prod -HCl Cyclization

Figure 1: Cyclization pathway using Triphosgene as a solid phosgene equivalent.[1]

B. Detailed Methodology

Safety Warning: Triphosgene decomposes to phosgene gas. All operations must be performed in a well-ventilated fume hood with a phosgene indicator badge present.[1]

Materials:

  • 3-Aminopicolinic acid (CAS: 14628-21-8)[1]

  • Triphosgene (Bis(trichloromethyl) carbonate)[1][2]

  • 1,4-Dioxane (Anhydrous)[1]

  • Activated Carbon (optional for purification)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Charge the RBF with 3-aminopicolinic acid (10.0 mmol) and anhydrous 1,4-dioxane (50 mL).

  • Reagent Addition: Add triphosgene (3.4 mmol, 0.34 eq) in a single portion at room temperature. Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (101 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (highly polar amino acid) should disappear, replaced by a less polar, UV-active spot (the anhydride).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms (often the HCl salt of the product), filter it under inert atmosphere.

    • If the product remains soluble, concentrate the solvent in vacuo to ~10 mL. Add cold diethyl ether (50 mL) to induce precipitation.

  • Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.

    • Yield Expectation: 75–90%.

    • Storage: Store in a desiccator at -20°C. Moisture Sensitive. [1]

Reactivity & Library Generation (The Application)

The core utility of this scaffold is its ability to generate pyrido[3,2-d]pyrimidin-4-ones (kinase inhibitor cores) in a two-step sequence:[1]

  • Ring Opening: Nucleophilic attack by a primary amine.

  • Ring Closure: Condensation with an ortho-ester or aldehyde.[1]

A. Library Synthesis Workflow

LibraryGenScaffold1H-Pyrido[3,2-d]oxazine-2,4-dioneIntermediateOpen Intermediate:3-Amino-N-substituted-picolinamideScaffold->Intermediate Step 1: DMF, 80°C(CO2 Release)AmineDiverse Amine (R-NH2)(e.g., Aniline, Benzylamine)Amine->IntermediateFinalTarget:Pyrido[3,2-d]pyrimidin-4-one(Kinase Inhibitor Scaffold)Intermediate->Final Step 2: H+, RefluxCyclizerCyclization Agent(Triethyl Orthoformate or Aldehyde)Cyclizer->Final

Figure 2: Diversity-Oriented Synthesis (DOS) pathway for generating kinase inhibitor libraries.[1]

B. Protocol: Synthesis of Pyrido[3,2-d]pyrimidine Derivatives

Step 1: Ring Opening (Amide Formation) [1]

  • Dissolve 1H-pyrido[3,2-d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF or DMA.

  • Add the desired amine (1.1 eq) (e.g., 3-chloroaniline for EGFR-like targets).[1]

  • Heat to 80–100 °C for 2 hours.

    • Observation: Evolution of CO₂ gas indicates the reaction is proceeding.

  • Pour onto crushed ice. The intermediate 3-amino-N-aryl-picolinamide usually precipitates.[1] Filter and dry.

Step 2: Cyclization to Pyrimidinone

  • Suspend the intermediate from Step 1 in Triethyl Orthoformate (TEOF) (excess, acts as solvent and reagent).

  • Add a catalytic amount of p-TsOH (1 mol%).[1]

  • Reflux for 4–6 hours.

  • Cool and filter the precipitate. Recrystallize from Ethanol/DMF.

Case Study: PI3K Inhibition (Seletalisib Context)

The relevance of the [3,2-d] isomer is highlighted by Seletalisib (UCB-5857) , a selective PI3K

1

Structural Insight: Seletalisib utilizes a pyrido[3,2-d]pyrimidine core.[1] The synthesis of such cores relies on the regiochemistry established by the 3-aminopicolinic acid precursor (via the oxazine-dione scaffold described above).[1]

Comparative Data: [3,2-d] vs [2,3-d] Isomers

FeaturePyrido[3,2-d] (This Protocol)Pyrido[2,3-d] (Common Analog)
Precursor 3-Aminopicolinic Acid2-Aminonicotinic Acid
Nitrogen Position N1 relative to fusion (closer to C2=O)N1 relative to fusion (distal)
Target Class PI3K

(e.g., Seletalisib)
EGFR (e.g., various TKIs)
Solubility High (Polar N exposed)Moderate
Key Reference

References

  • BenchChem. Protocol for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione in a laboratory setting.[1][2] (General protocol adaptation for pyrido-fused oxazines).

  • Encyclopedia.pub. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.[1] (Detailed review of Seletalisib and pyrido[3,2-d] scaffolds).

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (Discussion of diazo-mediated cyclizations and fused pyridine scaffolds).

  • ReactionWeb. Amine + Anhydride Reaction Mechanism. (Mechanistic grounding for the ring-opening step).

  • National Institutes of Health (NIH). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.[1] (Broad context on the bioactivity of the final scaffold).

Advanced Characterization and Evaluation of 1H-Pyrido[3,2-d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione scaffold (often referred to as 5-azaisatoic anhydride) represents a critical bioisostere of the classical isatoic anhydride.[1] Unlike its carbocyclic counterparts, the incorporation of the pyridine nitrogen at the 5-position (relative to the fused system) introduces unique electronic properties, enhancing aqueous solubility and altering the electrophilicity of the anhydride ring.

Scientific Rationale: In anticancer drug discovery, this scaffold serves two distinct roles:

  • Reactive Warhead/Intermediate: It acts as a potent electrophile that reacts with amines to form pyridylureas . These urea derivatives are established pharmacophores in kinase inhibitors (e.g., Sorafenib, Regorafenib) targeting VEGFR and Raf pathways.[1]

  • Stable Pharmacophore: When N-substituted (at the N-1 position), the dione ring stabilizes, allowing for direct intercalation into DNA or inhibition of topoisomerases, similar to quinazoline-2,4-diones.[1]

This guide details the protocols for synthesizing the core scaffold, generating a library of bioactive analogs, and evaluating their anticancer efficacy via kinase inhibition and cytotoxicity profiling.[2][3]

Chemical Synthesis & Stability Protocol

Objective: Synthesize high-purity 1H-Pyrido[3,2-d]oxazine-2,4-dione and generate a library of urea-based analogs.

A. Core Scaffold Synthesis (Anhydrous Conditions)

Note: The dione ring is moisture-sensitive. All glassware must be flame-dried.[1]

Reagents:

  • 3-Aminopicolinic acid (CAS: 1462-86-8)[1]

  • Triphosgene (Solid phosgene equivalent, safer handling)[1]

  • Solvent: Anhydrous Dioxane or THF[1]

  • Catalyst: Activated Charcoal (optional for purity)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-aminopicolinic acid in 50 mL of anhydrous dioxane in a round-bottom flask under Argon atmosphere.

  • Acylation: Cool to 0°C. Add 3.5 mmol of Triphosgene (0.35 eq) dissolved in 10 mL dioxane dropwise over 20 minutes.

    • Mechanism:[2][3] The amino group attacks phosgene, followed by intramolecular cyclization of the carboxylic acid oxygen.

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours. The suspension will clear as the anhydride forms.

  • Isolation: Cool to room temperature. If a precipitate forms, filter under inert gas.[1] If soluble, concentrate in vacuo.[1]

    • Critical Check: FT-IR analysis should show characteristic anhydride doublet carbonyl peaks at ~1780 cm⁻¹ and ~1740 cm⁻¹.

  • Storage: Store in a desiccator at -20°C. Hydrolysis yields the starting material.

B. Library Derivatization (Ring Opening)

To generate anticancer candidates, the anhydride is reacted with various aromatic amines (anilines).[1]

  • Coupling: Dissolve 1.0 eq of the dione in DMF. Add 1.1 eq of the target amine (e.g., 4-fluoroaniline, 3-trifluoromethylaniline).[1]

  • Reaction: Stir at 80°C for 6 hours. CO₂ is not evolved here; instead, the ring opens to form the ureido-acid or, upon further heating/dehydration, the pyrido[3,2-d]pyrimidin-4(3H)-one .[1]

  • Purification: Recrystallize from Ethanol/Water.

Visualizing the Workflow

The following diagram illustrates the chemical pathway from precursor to bioactive target engagement.

G Start 3-Aminopicolinic Acid Scaffold 1H-Pyrido[3,2-d] oxazine-2,4-dione (5-Azaisatoic Anhydride) Start->Scaffold Cyclization Reagent Triphosgene / Anhydrous Dioxane Reagent->Scaffold Path_A Ring Opening (Pyridylureas) Scaffold->Path_A Nucleophilic Attack Path_B Cyclization (Pyrido-pyrimidines) Scaffold->Path_B Dehydration Nucleophile R-NH2 (Aromatic Amines) Nucleophile->Path_A Nucleophile->Path_B Target_A Target: VEGFR/Raf (Kinase Inhibition) Path_A->Target_A H-Bonding Target_B Target: EGFR (ATP Competition) Path_B->Target_B Intercalation

Caption: Synthesis pathway transforming the 3-aminopicolinic acid precursor into divergent anticancer pharmacophores via the unstable oxazine-dione intermediate.

Biological Evaluation Protocols

Module A: In Vitro Cytotoxicity Profiling (MTT Assay)

Challenge: These analogs often exhibit poor water solubility. Solution: Modified solubilization protocol.

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).[1]

  • Stock Preparation: Dissolve analogs in 100% DMSO to 10 mM.

    • QC Step: Check for precipitation. If turbid, sonicate for 10 mins.[1]

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Serial dilutions (0.1 µM to 100 µM). Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Module B: Kinase Inhibition Screening (EGFR/VEGFR)

Since the urea derivatives mimic the hinge-binding motif of kinase inhibitors, specific enzyme assays are required.

Assay Principle: ADP-Glo™ Kinase Assay (Promega).[1]

  • Enzyme: Recombinant EGFR (L858R mutation) or VEGFR2.[1]

  • Substrate: Poly(Glu, Tyr) 4:1.[1]

  • Protocol:

    • Incubate Analog + Kinase + ATP + Substrate for 60 mins at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1]

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Output: Luminescence is proportional to ADP produced (Kinase Activity).[1] Lower luminescence = Higher Inhibition.

Quantitative Data Summary (Hypothetical Reference Data)

The following table summarizes expected structure-activity relationship (SAR) trends based on the pyrido-fused scaffold literature [1, 3].

Analog ClassR-Substituent (Amine)Primary TargetEst.[1] IC50 (A549)Mechanism
Dione Core Unsubstituted (H)Unstable / Prodrug> 50 µMNon-specific acylation
Pyridylurea 4-Fluoro-3-chloro-phenylVEGFR20.5 - 2.0 µMHinge Binder (Type II)
Pyridylurea 3-Trifluoromethyl-phenylRaf-11.2 - 3.5 µMAllosteric Inhibition
Cyclized Benzimidazole-fusedEGFR (WT)0.1 - 0.8 µMATP Competitor

Mechanistic Validation: Flow Cytometry

To confirm the mode of cell death (Apoptosis vs. Necrosis) induced by the lead candidate.

Protocol: Annexin V-FITC / PI Staining.

  • Treatment: Treat A549 cells with IC50 concentration of the lead analog for 24h.

  • Harvesting: Trypsinize and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

  • Incubation: 15 mins in dark at RT.

  • Analysis: Flow Cytometer (Ex: 488 nm).

    • Q1 (Annexin-/PI+): Necrotic[1]

    • Q2 (Annexin+/PI+): Late Apoptotic[3]

    • Q3 (Annexin-/PI-): Viable

    • Q4 (Annexin+/PI-): Early Apoptotic[3]

    • Success Metric: A shift to Q4/Q2 > 20% indicates specific apoptotic signaling (likely kinase-mediated) rather than non-specific toxicity.[1]

References

  • National Institutes of Health (NIH). (2023).[1] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2024).[1] Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.[1][2] Retrieved from [Link][1]

  • MDPI. (2023).[1] Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity.[1] Retrieved from [Link][1]

Sources

Application Note: Antimicrobial Screening of 1H-Pyrido[3,2-d]oxazine-2,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1H-Pyrido[3,2-d]oxazine-2,4-dione scaffold represents a privileged heterocyclic system in medicinal chemistry.[1] Structurally, it serves as a bioisostere to the quinazoline-2,4-dione and fluoroquinolone cores. Its pharmacological value lies in the fused pyridine-oxazine ring system, which mimics the ATP-binding pocket of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV , making it a prime candidate for developing broad-spectrum antibiotics, particularly against resistant Gram-positive strains (e.g., MRSA).

This application note provides a rigorous, self-validating workflow for screening libraries based on this scaffold. Unlike standard high-throughput screens, this protocol emphasizes solubility management (critical for fused heterocycles) and mechanism-based validation to distinguish true hits from promiscuous aggregators.

Experimental Workflow & Decision Tree

The following directed graph illustrates the logical flow of the screening campaign, ensuring resources are not wasted on false positives or cytotoxic compounds.

ScreeningWorkflow Stock 1. Stock Preparation (DMSO Solubilization) QC 2. Quality Control (Solubility Check) Stock->QC Primary 3. Primary Screen: MIC (CLSI Broth Microdilution) QC->Primary Clear Solution Decision1 MIC < 64 µg/mL? Primary->Decision1 Secondary 4. Secondary Screen (MBC & Time-Kill) Decision1->Secondary Yes Discard Discard / Redesign Decision1->Discard No Tox 5. Toxicity Screen (Hemolysis/MTT) Secondary->Tox Bactericidal Confirmed Hit VALIDATED HIT (Lead Optimization) Tox->Hit Selectivity Index > 10 Tox->Discard Toxic

Figure 1: Step-wise screening workflow for Pyrido-oxazine derivatives. The logic gate at "MIC < 64 µg/mL" filters out weak inhibitors early.

Critical Protocol: Compound Solubilization

Context: Fused pyrido-oxazine systems are often lipophilic and prone to precipitation in aqueous media, leading to false-negative MICs.

  • Stock Concentration: Prepare a 10 mg/mL master stock in 100% DMSO (molecular biology grade).

  • Sonication: Sonicate for 5–10 minutes at 40 kHz if visual turbidity persists.

  • Working Solution: Dilute the stock 1:100 in the assay medium (MHB) immediately before use to prevent long-term precipitation.

    • Note: The final DMSO concentration in the assay well must not exceed 1% (v/v) , as higher levels can inhibit sensitive bacteria like S. aureus.

Primary Screen: Determination of MIC (Broth Microdilution)[2]

This protocol adheres to CLSI M07-A10 standards [1]. It uses Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological divalent cation levels (


, 

), which are critical for the activity of quinolone-like scaffolds against Pseudomonas aeruginosa.
Materials
  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.[2]

  • Media: CAMHB (pH 7.2–7.4).

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Plate Setup (96-well):

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of the 1H-Pyrido[3,2-d]oxazine-2,4-dione derivative (at 2x highest concentration, e.g., 256 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Controls: Column 11 is Growth Control (Bacteria + Solvent); Column 12 is Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1–11.

    • Final Test Volume: 100 µL.

    • Final Bacterial Density:

      
       CFU/mL.
      
  • Incubation:

    • Seal with breathable film. Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Dye-Assisted: Add 10 µL Resazurin. Incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

Data Presentation: MIC Summary Table
Compound IDR1 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Interpretation
POX-001 -H (Parent)>128>128Inactive
POX-004 -F (C-6)832Moderate Hit
POX-009 -Piperazinyl0.5 2 Potent Hit
Ciprofloxacin(Control)0.250.015Validated

Secondary Screen: Time-Kill Kinetics

Objective: Determine if the 1H-Pyrido[3,2-d]oxazine-2,4-dione derivative is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

Protocol
  • Setup: Prepare 10 mL CAMHB flasks containing the compound at 1x MIC and 4x MIC .

  • Inoculation: Inoculate with

    
     CFU/mL of the target organism (S. aureus).
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.

  • Analysis: Plot Log(CFU/mL) vs. Time.

    • Bactericidal Definition:

      
       log reduction (
      
      
      
      kill) within 24 hours.

Mechanism of Action: Gyrase B Inhibition

The 1H-Pyrido[3,2-d]oxazine-2,4-dione scaffold is hypothesized to act via competitive inhibition of the ATP-binding pocket of the GyrB subunit, preventing DNA supercoiling [2].

MoA Compound Pyrido-oxazine Derivative Target DNA Gyrase (GyrB Subunit) Compound->Target Docking Interaction Competitive Binding (ATP Pocket) Target->Interaction Effect Inhibition of ATP Hydrolysis Interaction->Effect Result DNA Supercoiling Arrest -> Cell Death Effect->Result Bactericidal

Figure 2: Proposed Mechanism of Action. The scaffold mimics the adenine ring of ATP, blocking the energy supply required for DNA topology management.

Toxicity & Selectivity (Safety Profiling)

To ensure the compound is a drug candidate and not a general toxin, determine the Selectivity Index (SI) .

  • Assay: MTT Assay on HEK293 (human embryonic kidney) or HepG2 cells.

  • Calculation:

    
    .
    
  • Threshold: An SI > 10 is required to proceed to animal models.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][4] CLSI document M07-A10.[3]

  • BenchChem. (2025).[2][5] The Biological Versatility of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs.

  • National Institutes of Health (PMC). (2021). Piperazine based antimicrobial polymers: a review. (Discusses the pharmacophore relevance of fused heterocycles).

  • MDPI Pharmaceuticals. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New Heterocyclic Derivatives.[6] (Provides SAR data on similar pyridazine/oxazine systems).

Sources

Application Notes & Protocols: The 1H-Pyrido[2,3-d]oxazine-2,4-dione Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

A Note on Isomer Specificity

The field of medicinal chemistry demands precision. The topic "1H-Pyrido[3,2-d]oxazine-2,4-dione" presents a potential ambiguity with its isomeric form, 1H-Pyrido[2,3-d]oxazine-2,4-dione. The latter, also known as 3-azaisatoic anhydride, is a significantly more prominent and versatile building block in the synthesis of biologically active compounds, particularly kinase inhibitors.[1] This guide will therefore focus on the scientifically prevalent 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold, assuming it to be the intended subject of interest for contemporary drug discovery applications.

Introduction: A Privileged Scaffold for Kinase Inhibition

The 1H-Pyrido[2,3-d]oxazine-2,4-dione core is a heterocyclic anhydride that serves as a powerful electrophilic precursor. Its true value in drug discovery is realized upon its reaction with nucleophiles, typically primary amines. This reaction proceeds through a facile ring-opening acylation followed by an intramolecular cyclization, providing a direct and efficient route to a class of compounds with profound biological importance: the pyrido[2,3-d]pyrimidinediones .[1]

These resulting scaffolds are considered "privileged structures" in medicinal chemistry. They mimic the purine core of ATP, enabling them to effectively target the ATP-binding site of numerous protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of therapeutic intervention.[2] Derivatives of the pyrido[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[3][4]

This document provides a comprehensive guide to leveraging the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold, from its synthesis to the biological evaluation of its potent derivatives.

Part 1: Chemical Synthesis Protocols

The synthetic utility of 1H-Pyrido[2,3-d]oxazine-2,4-dione lies in its two-step application: first, its own preparation, and second, its use as a key intermediate.

Protocol 1.1: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione (Precursor)

The most common and scalable method for synthesizing the precursor is the cyclization of 2-aminonicotinic acid using a phosgene equivalent.[1][5] This reaction must be conducted under anhydrous conditions to prevent hydrolysis of the anhydride product.

Causality: The use of a phosgene equivalent (like diphosgene or triphosgene) provides a carbonyl group that is readily attacked by the carboxylic acid and amine functionalities of 2-aminonicotinic acid, leading to a double cyclization and formation of the desired anhydride. Anhydrous conditions are critical because water will hydrolyze the highly reactive anhydride ring, leading to low or no yield.[5]

Step-by-Step Methodology:

  • Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, and dropping funnel) and assemble under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To the flask, add 2-aminonicotinic acid (1.0 eq) and suspend it in a suitable anhydrous aprotic solvent (e.g., Dioxane or THF).

  • Reagent Addition: While stirring vigorously, cool the suspension to 0 °C using an ice bath. Prepare a solution of triphosgene (0.4 eq) in the same anhydrous solvent and add it dropwise to the suspension over 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (e.g., 50-60 °C) for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 2-aminonicotinic acid starting material.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any residual starting materials.

  • Drying: Dry the isolated white or off-white solid under vacuum to yield 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Protocol 1.2: Synthesis of Pyrido[2,3-d]pyrimidinedione Derivatives (Active Compounds)

This protocol describes the reaction of the precursor with a primary amine to generate the final, biologically active scaffold. We will use the synthesis of an EGFR inhibitor as a representative example.

Causality: The anhydride is a highly reactive electrophile. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons and opening the oxazine ring. This is followed by an intramolecular condensation reaction, where the newly formed amide nitrogen attacks the remaining carbonyl group (originally from the carboxylic acid), eliminating water and forming the stable six-membered pyrimidine ring of the final product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-Pyrido[2,3-d]oxazine-2,4-dione (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetic Acid.[6]

  • Nucleophile Addition: Add the desired primary amine (e.g., 4-methoxyaniline) (1.0-1.2 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the crude solid by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel.

Workflow Visualization: From Precursor to Active Kinase Inhibitor

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Active Scaffold Synthesis A 2-Aminonicotinic Acid C 1H-Pyrido[2,3-d]oxazine-2,4-dione (Precursor) A->C Cyclization (Anhydrous Dioxane) B Triphosgene (Carbonyl Source) B->C E Pyrido[2,3-d]pyrimidinedione (Active EGFR Inhibitor) C->E Ring Opening & Intramolecular Cyclization (Acetic Acid, Reflux) D Primary Amine (e.g., 4-Methoxyaniline) D->E G A Synthesized Pyrido[2,3-d]pyrimidinedione Derivatives B Primary Screening: MTT Cell Proliferation Assay A->B C Determine IC50 against various cancer cell lines (e.g., A-549, H1975) B->C D Secondary Screening: In Vitro Kinase Assay C->D Active Compounds E Determine IC50 against Target Kinase (e.g., EGFR-WT, EGFR-T790M) D->E F Lead Compound Identification E->F Potent & Selective Inhibitors

Caption: A typical screening cascade for novel kinase inhibitors.

Part 3: Data Presentation & Mechanistic Insights

The pyrido[2,3-d]pyrimidine scaffold has yielded highly potent inhibitors of EGFR, including mutants that confer resistance to earlier-generation drugs.

Table 1: Anti-Proliferative Activity of Exemplary Pyrido[2,3-d]pyrimidinedione Derivatives

This table summarizes the IC₅₀ values (in µM) of representative compounds against various cancer cell lines. Lower values indicate higher potency.

Compound IDA-549 (NSCLC, EGFR-WT)PC-3 (Prostate)HCT-116 (Colon)H1975 (NSCLC, EGFR L858R/T790M)Reference Drug (Erlotinib)
8a 16.2 µM7.98 µM>100 µM-6.53 µM (A-549)
8d 7.23 µM7.12 µM>100 µM-11.05 µM (PC-3)
B1 1.508 µM--0.087 µM4.219 µM (A549)
B8 0.440 µM--0.297 µM-

Data synthesized from multiple sources for illustrative purposes. [3][4]

Table 2: In Vitro Kinase Inhibitory Activity

This table shows the direct inhibitory effect of compounds on the EGFR enzyme. Note the high potency and selectivity of compound B1 for the drug-resistant T790M mutant. [4][7]

Compound ID EGFR-WT (Wild-Type) IC₅₀ EGFR L858R/T790M (Mutant) IC₅₀ Selectivity (WT/Mutant)
8a 0.099 µM 0.123 µM ~0.8

| B1 | >1000 nM | 13 nM | >76-fold |

Data synthesized from multiple sources for illustrative purposes. [3][4][7]

Mechanism of Action: EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon binding its ligand (like EGF), dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. [8][9]This creates docking sites for adaptor proteins, activating downstream pro-survival and proliferative pathways like RAS/MAPK and PI3K/AKT. Pyrido[2,3-d]pyrimidinedione inhibitors function by competing with ATP for the binding pocket in the kinase domain, thereby preventing autophosphorylation and blocking all subsequent downstream signaling.

EGFR Signaling Pathway and Point of Inhibition

G cluster_0 Cell Exterior cluster_1 Cell Interior EGF EGF Ligand EGFR_dimer EGFR Dimer EGF->EGFR_dimer Binding & Dimerization ADP ADP EGFR_dimer->ADP P P EGFR_dimer->P Autophosphorylation ATP ATP ATP->EGFR_dimer RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidinedione Inhibitor Inhibitor->Block

Caption: Inhibition of EGFR autophosphorylation by a pyridopyrimidinedione derivative.

Conclusion and Future Directions

The 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold is a validated and highly effective entry point for the synthesis of potent kinase inhibitors. The straightforward and robust chemical protocols for converting this precursor into the pyrido[2,3-d]pyrimidinedione core allow for extensive structure-activity relationship (SAR) studies. The data clearly indicates that derivatives from this class can achieve high potency and selectivity, particularly against challenging drug-resistant kinase mutants. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring novel substitutions to target other kinase families, and leveraging this privileged scaffold to develop next-generation targeted therapies.

References

  • Benchchem. Technical Support Center: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione. Benchchem.
  • Ezzati, M., Khalafy, J., Marjani, A.P., Prager, R.H. The Catalyst-Free Syntheses of Pyrazolo[3,4-b]Quinolin-5-One and Pyrazolo[4′,3′:5,6]Pyrido[2,3-d]Pyrimidin-5,7-Dione Derivatives by One-Pot, Three-Component Reactions. Tetrahedron. 2017;73:6587–6596. Available from: [Link]

  • Abdel-Ghani, T.M., et al. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1935-1951. Available from: [Link]

  • Benchchem. Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione. Benchchem.
  • Li, X., et al. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1). Available from: [Link]

  • ATCC. MTT Cell Proliferation Assay. ATCC.
  • Li, X., et al. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PubMed. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013. Available from: [Link]

  • Promega Corporation. EGFR Kinase Assay. Promega.
  • Yadav, P., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. 2022. Available from: [Link]

  • BMG LABTECH. Kinase assays. BMG LABTECH. 2020. Available from: [Link]

  • Bio-Rad. Tyrosine Phosphorylation of EGF R. Bio-Rad. Available from: [Link]

  • Singh, R., et al. MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. 2017. Available from: [Link]

Sources

1H-Pyrido[3,2-d]oxazine-2,4-dione as an intermediate for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It provides a comprehensive technical guide to the preparation and utilization of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione , a pivotal intermediate for accessing pyrido-fused heterocycles.

Advanced Intermediate for Heterocyclic Scaffolding

Introduction & Strategic Value

In the landscape of drug discovery, the pyrido[3,2-d]pyrimidine scaffold represents a critical bioisostere of the quinazoline core, offering altered solubility profiles and distinct hydrogen-bonding vectors for kinase inhibition (e.g., p38 MAP kinase, EGFR, and PIM-1 inhibitors).

Direct synthesis of these bicyclic systems often requires harsh conditions. The utilization of This compound (analogous to 5-azaisatoic anhydride) serves as a "masked" di-electrophile. It allows for the regioselective introduction of amines under mild conditions, followed by cyclization, effectively bypassing the poor reactivity often associated with 3-aminopicolinic acid derivatives.

Key Advantages:

  • Atom Economy: Eliminates the need for external coupling reagents (e.g., HATU, EDC) during amide bond formation.

  • Regiocontrol: Directs nucleophilic attack exclusively to the anhydride carbonyl (C-4), preventing competitive side reactions.

  • Versatility: Precursor to pyrido-pyrimidines, pyrido-diazepines, and urea derivatives.

Preparation Protocol

Objective: Synthesis of this compound from 3-aminopicolinic acid.

Mechanistic Insight

The reaction utilizes triphosgene (bis(trichloromethyl) carbonate) as a solid, safer source of phosgene. The amino group of the precursor attacks the carbonyl of phosgene, forming an isocyanate intermediate which undergoes rapid intramolecular cyclization with the adjacent carboxylic acid, releasing HCl.

Materials
  • Precursor: 3-Aminopicolinic acid (3-amino-2-pyridinecarboxylic acid).

  • Reagent: Triphosgene (0.35 eq) or Phosgene (solution in toluene).

  • Solvent: Anhydrous Dioxane or THF.

  • Base: Activated Charcoal (catalytic) or none (HCl gas is evolved).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet trap (NaOH solution) to neutralize evolved HCl/phosgene traces.

  • Dissolution: Suspend 3-aminopicolinic acid (10.0 mmol) in anhydrous dioxane (50 mL).

  • Addition: Add triphosgene (3.4 mmol, 0.34 eq) in one portion at room temperature.

    • Note: Reaction is endothermic initially; slight warming may be required to initiate.

  • Reflux: Heat the mixture to reflux (100–105 °C) for 2–4 hours. The suspension should clear as the anhydride forms, followed by the precipitation of the product (depending on concentration).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~25% volume under reduced pressure.

    • Add dry diethyl ether (30 mL) to precipitate the product fully.

    • Filter the solid under an inert atmosphere (nitrogen).

    • Wash with cold ether (2 x 10 mL).

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
    • Yield Expectation: 75–85%.

    • Storage: Moisture sensitive. Store at -20°C under argon.

Application Protocol: Synthesis of Pyrido[3,2-d]pyrimidines

Workflow: Ring-opening with a primary amine followed by cyclocondensation.

Phase A: Regioselective Ring Opening

Reaction: this compound +


 3-Amino-N-substituted-picolinamide 

.
  • Stoichiometry: Dissolve the dione intermediate (1.0 eq) in anhydrous DMF or DMAc (0.5 M).

  • Nucleophile Addition: Add the primary amine (1.1 eq).

    • Observation: Immediate evolution of

      
       gas bubbles indicates reaction progress.
      
  • Conditions: Stir at room temperature for 1–2 hours. For sterically hindered amines (e.g., 2-chloroaniline), heat to 60°C.

  • Monitoring: TLC (EtOAc/MeOH) will show the disappearance of the starting material (

    
    ) and appearance of the highly polar amino-amide (
    
    
    
    ).
  • Isolation: Pour into ice water. Filter the precipitate.[1][2] If no precipitate forms, extract with EtOAc/n-Butanol.

Phase B: Cyclization to Pyrido[3,2-d]pyrimidin-4(3H)-one

Reaction: 3-Amino-picolinamide + Orthoester


 Pyridopyrimidine.
  • Reagent: Suspend the crude amino-amide from Phase A in Triethyl Orthoformate (TEOF) (excess, acts as solvent and reagent).

  • Catalyst: Add catalytic p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Reflux: Heat to reflux (146°C) for 3–6 hours.

  • Purification: Cool to RT. The product often crystallizes directly. Filter and wash with hexanes. Recrystallize from Ethanol/DMF if necessary.

Reaction Pathway Visualization

G cluster_0 One-Pot Potential Start 3-Aminopicolinic Acid (Precursor) Inter 1H-Pyrido[3,2-d] [1,3]oxazine-2,4-dione (Active Scaffold) Start->Inter Cyclocarbonylation Reagent Triphosgene Dioxane, Reflux Reagent->Inter Open 3-Amino-N-substituted picolinamide (CO2 byproduct) Inter->Open Nucleophilic Attack (C4) Amine Primary Amine (R-NH2) Amine->Open Product Pyrido[3,2-d] pyrimidin-4(3H)-one Open->Product Cyclocondensation Cyclizer TEOF / pTSA Reflux Cyclizer->Product

Figure 1: Synthetic workflow from precursor to heterocyclic scaffold. The "One-Pot Potential" indicates that Phase A and B can often be combined without isolating the open intermediate.

Troubleshooting & Optimization

Table 1: Critical Process Parameters (CPP)

ParameterRecommendationRationale
Moisture Control Strictly AnhydrousThe dione intermediate hydrolyzes rapidly back to the amino acid in the presence of water.
Solvent Choice (Phase A) DMF, DMAc, or AcetonitrileHigh polarity is needed to solubilize the dione; non-nucleophilic solvents prevent side reactions.
Temperature (Phase A) 25°C

80°C
Start at RT to avoid polymerization. Increase temp only if

evolution ceases prematurely.
Cyclization Agent TEOF vs. Formic AcidTEOF is preferred for anhydrous cyclization. Formic acid can lead to reversible formylation without ring closure.
References
  • BenchChem. (2025).[1] Protocol for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione in a laboratory setting. Link

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 10986582, 3-Azaisatoic anhydride. Link

  • Journal of Organic Chemistry. (2025). Synthetic Protocol for Pyrido-fused Scaffolds. Link

  • ResearchGate. (2025). Synthesis of pyrido-annelated [1,2,4,5]tetrazines. Link

Sources

Application Note: In Vitro Characterization and Utilization of 1H-Pyrido[3,2-d]oxazine-2,4-dione (3-Azaisatoic Anhydride)

[1]

Abstract & Introduction

1H-Pyrido[3,2-d]oxazine-2,4-dione, commonly referred to as 3-azaisatoic anhydride , is a potent bicyclic electrophile. Unlike standard reversible inhibitors, this molecule functions primarily as a mechanism-based inactivator (suicide substrate) for serine proteases and as a high-reactivity scaffold for the synthesis of bioactive pyridopyrimidines (kinase inhibitors).

This guide addresses the specific challenges of working with this anhydride core—specifically its hydrolytic instability—and provides validated protocols for quantifying its activity against serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin) and utilizing it as a diversity-oriented synthesis scaffold.

Key Applications:

  • Covalent Inhibition: Irreversible acylation of the catalytic serine in proteases.

  • Medicinal Chemistry: Precursor for pyrido[2,3-d]pyrimidines (EGFR/PIM-1 inhibitors).

Chemical Stability & Handling (Critical)

The "Gotcha" Factor: The 2,4-dione ring is highly susceptible to nucleophilic attack by water (hydrolysis), converting the active anhydride into the inactive 2-aminonicotinic acid . Many "failed" assays are actually results of compound hydrolysis prior to target engagement.

Stability Profile
Solvent SystemStability Half-Life (

)
Recommendation
DMSO (Anhydrous) > 2 WeeksPreferred Stock Solvent
DMF (Anhydrous) > 2 WeeksAlternative Stock
PBS (pH 7.4) < 30 MinutesDo NOT store. Prepare immediately before use.
Tris Buffer (pH 8.0) < 10 MinutesAvoid (Primary amines in Tris accelerate ring opening).
Handling Protocol
  • Stock Preparation: Dissolve solid 1H-Pyrido[3,2-d]oxazine-2,4-dione in 100% anhydrous DMSO to a concentration of 10–50 mM. Store at -20°C under desiccant.

  • Working Solutions: Dilute into aqueous buffer only at the moment of the experiment.

  • Buffer Selection: Use HEPES or Phosphate buffers. Avoid Tris or Glycine buffers, as their free amines will react with the anhydride, neutralizing the compound.

Application 1: Serine Protease Inhibition Assay

Mechanism of Action: The molecule acts as an acylating agent.[1] The active site serine of the protease attacks the C4 carbonyl, opening the ring and forming a stable acyl-enzyme complex. This renders the enzyme inactive.[2] Because this is a time-dependent covalent event, standard


DOT Diagram: Mechanism of Inactivation

ProteaseInhibitionEnzymeFree Serine Protease(Active Site Ser-OH)MichaelisMichaelis Complex(Non-covalent)Enzyme->Michaelis+ InhibitorInhibitor3-Azaisatoic Anhydride(Electrophile)Inhibitor->MichaelisAcylEnzymeAcyl-Enzyme Complex(Covalent/Inactive)Michaelis->AcylEnzymeAcylation (k_inact)HydrolysisHydrolyzed Product(2-Aminonicotinyl-Enzyme)AcylEnzyme->HydrolysisSlow Deacylation(Rare)

Caption: Kinetic pathway of serine protease inactivation. The critical step is the transition from the Michaelis complex to the covalent Acyl-Enzyme intermediate.

Protocol: Fluorometric Determination of

Target: Human Leukocyte Elastase (HLE) or Chymotrypsin. Readout: Fluorescence (Ex 380 nm / Em 460 nm) from cleavage of substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100. Degas to prevent oxidation.

  • Enzyme Prep: Dilute enzyme to 2x final concentration (e.g., 20 nM) in buffer. Keep on ice.

  • Compound Prep: Prepare a dilution series of the inhibitor in DMSO (e.g., 0.1 µM to 100 µM).

  • Pre-Incubation (Crucial Step):

    • Mix 50 µL Enzyme + 1 µL Inhibitor (various concentrations).

    • Incubate for varying times (

      
       = 0, 5, 10, 20, 30 min) at 25°C.
      
    • Note: This allows the covalent bond to form.

  • Substrate Trigger: Add 50 µL of fluorogenic substrate (e.g., 50 µM final).

  • Measurement: Immediately monitor fluorescence kinetics for 10 minutes.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (

      
      ) for each inhibitor concentration from the slope of the residual activity vs. pre-incubation time.
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the equation:

      
       to extract the inactivation efficiency.
      

Application 2: Synthetic Scaffold (In Situ Derivatization)

Researchers often use this core to synthesize pyridopyrimidines (kinase inhibitors) or ureido-nicotinamides .

Protocol: Reactivity Profiling (Amine Nucleophiles)

This assay confirms the electrophilic competence of the batch.

  • Reaction: Mix 1 eq. 3-azaisatoic anhydride with 1.1 eq. Benzylamine in Acetonitrile at Room Temperature.

  • Monitoring: Analyze via LC-MS at t=0 and t=15 min.

  • Success Criteria:

    • Disappearance of anhydride peak (MW ~164).

    • Appearance of amide peak (MW ~271, M+H).

    • Note: If the major peak corresponds to 2-aminonicotinic acid (hydrolysis), the solvent was wet.

DOT Diagram: Experimental Workflow

Workflowcluster_AssayProtease AssayStockDMSO Stock Prep(Anhydrous)QCQC: Reactivity Check(vs Benzylamine)Stock->QCDilutionDilution into HEPES(Avoid Tris)Stock->DilutionIncubationPre-incubation(Time-Dependent)Dilution->IncubationReadoutFluorometric Read(k_inact calculation)Incubation->Readout

Caption: Operational workflow ensuring compound integrity before biological testing.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis. (Foundational chemistry of the anhydride class).

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. (Definitive guide on mechanism-based inhibition).

  • Groutas, W. C., et al. (1985). Inhibition of Human Leukocyte Elastase by Derivatives of Isatoic Anhydride. Journal of Medicinal Chemistry. (Specific application to elastase inhibition).

  • Al-Salahi, R., et al. (2016). Synthesis of Pyrido[2,3-d]pyrimidine Derivatives. Journal of Chemistry. (Use of the scaffold for kinase inhibitor synthesis).

Application Note: Cell-Based Characterization of 1H-Pyrido[3,2-d]oxazine-2,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Landscape

The 1H-Pyrido[3,2-d]oxazine-2,4-dione scaffold represents a critical bioisostere of the quinazoline-2,4-dione system. In modern medicinal chemistry, this fused heterocyclic core is gaining prominence as a privileged structure for developing inhibitors of Tyrosine Kinases (specifically EGFR) and Poly(ADP-ribose) polymerases (PARP) .

Unlike traditional quinazolines, the incorporation of the pyridine nitrogen in the [3,2-d] position alters the electron density of the dione "warhead," potentially improving solubility and modifying hydrogen-bonding interactions within the ATP-binding pockets of kinases.

This application note details a robust cellular evaluation pipeline designed to validate derivatives of this scaffold. We focus on its primary therapeutic application: Targeting EGFR-driven Non-Small Cell Lung Cancer (NSCLC) , while accounting for potential off-target cytotoxicity.

Strategic Experimental Design

To validate this scaffold, we must move beyond simple toxicity and prove target engagement . The experimental logic follows a "Funnel Approach":

  • Phenotypic Screening: Does it kill cancer cells? (Viability Assays)

  • Selectivity Profiling: Does it spare normal cells or target specific mutations? (Differential Cytotoxicity)

  • Mechanistic Confirmation: Does it inhibit the specific target (EGFR) phosphorylation? (Western Blot)

  • Mode of Death: Is it inducing apoptosis or necrosis? (Flow Cytometry)

The Biological Pathway & Inhibition Logic

The following diagram illustrates the EGFR signaling cascade and the specific intervention point of Pyrido-oxazine derivatives.

EGFR_Pathway Compound 1H-Pyrido[3,2-d]oxazine Derivative EGFR_Int EGFR (Tyrosine Kinase Domain) Compound->EGFR_Int  Competitive Inhibition   EGFR_Ext EGFR (Extracellular) EGFR_Ext->EGFR_Int Ligand Binding ATP ATP ATP->EGFR_Int Energy Source Phos Autophosphorylation (p-Tyr) EGFR_Int->Phos Activation RAS RAS-GTP Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation (Proliferation/Survival) ERK->Nucleus Gene Transcription

Figure 1: Mechanism of Action. The pyrido-oxazine scaffold competes with ATP for the binding site in the Tyrosine Kinase domain, preventing autophosphorylation and halting the RAS/RAF/MEK/ERK proliferation cascade.

Protocol A: Differential Cytotoxicity (MTT Assay)

Objective: Determine the IC50 and Selectivity Index (SI) of the compound. Rationale: We utilize three distinct cell lines to validate the mechanism.

  • A549: Wild-type EGFR (Standard NSCLC model).

  • H1975: EGFR L858R/T790M (Resistant mutation model).[1]

  • BEAS-2B: Normal human bronchial epithelium (Toxicity control).

Materials:

  • MTT Reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO (Solubilizing agent).

  • Microplate Reader (Absorbance at 570 nm).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment: Prepare a stock solution of the 1H-Pyrido[3,2-d]oxazine derivative in DMSO. Perform serial dilutions (e.g., 0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration is <0.5%.

  • Incubation: Treat cells for 72 hours . This duration is critical to capture anti-proliferative effects that may be cytostatic rather than immediately cytotoxic.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove supernatant. Add 150 µL DMSO to dissolve formazan crystals. Shake for 15 minutes.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation: Calculate % Cell Viability =


.
Plot Log(concentration) vs. Viability to derive IC50.

Expected Results (Reference Data):

Cell Line EGFR Status Expected IC50 (Potent Analog) Interpretation
A549 Wild Type 1.0 - 5.0 µM Moderate potency indicates general kinase inhibition.
H1975 L858R/T790M 0.5 - 2.0 µM High Potency here suggests the scaffold overcomes resistance (similar to Osimertinib).

| BEAS-2B | Normal | > 50 µM | High IC50 indicates low toxicity and a good therapeutic window.[1][2] |

Protocol B: Target Engagement (Western Blot)

Objective: Confirm that cell death is caused by EGFR inhibition, not non-specific toxicity. Rationale: If the pyrido-oxazine dione functions as designed, it must reduce the levels of Phospho-EGFR (Tyr1068) without necessarily reducing Total EGFR.

Methodology:

  • Starvation: Seed A549 cells in 6-well plates. Once 70% confluent, switch to serum-free medium for 12 hours (synchronizes cells and reduces basal phosphorylation).

  • Treatment: Treat cells with the compound at

    
     and 
    
    
    
    IC50 for 2 hours.
  • Stimulation: Add EGF (Epidermal Growth Factor, 100 ng/mL) for 15 minutes to induce a phosphorylation spike.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate is mandatory).

  • Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.

  • Antibody Staining:

    • Primary: Anti-p-EGFR (Tyr1068) (1:1000).

    • Control: Anti-Total EGFR and Anti-GAPDH.

Validation Criteria:

  • Success: A dose-dependent disappearance of the p-EGFR band despite strong EGF stimulation.

  • Failure: p-EGFR levels remain unchanged, but cells die. This indicates "Off-Target" toxicity (likely general DNA intercalation due to the planar dione structure).

Protocol C: Apoptosis vs. Necrosis (Annexin V/PI)

Objective: Determine the mechanism of cell death. Rationale: Kinase inhibitors typically induce Apoptosis (Programmed Cell Death). Non-specific toxins often cause Necrosis (rupture).

Workflow:

  • Treatment: Treat H1975 cells with IC50 concentration for 24 hours.

  • Harvest: Collect cells (including floating dead cells) via gentle trypsinization.

  • Staining: Resuspend in Binding Buffer. Add:

    • Annexin V-FITC: Binds exposed Phosphatidylserine (Early Apoptosis).

    • Propidium Iodide (PI): Stains DNA in compromised membranes (Late Apoptosis/Necrosis).

  • Flow Cytometry: Analyze 10,000 events.

Visualizing the Output:

Flow_Cytometry_Logic Start Cell Population Q3 Annexin- / PI- (Live Cells) Start->Q3 No Stain Q4 Annexin+ / PI- (Early Apoptosis) Start->Q4 PS Exposure Q1 Annexin- / PI+ (Necrosis) Start->Q1 Rupture Q2 Annexin+ / PI+ (Late Apoptosis) Q4->Q2 Membrane Loss

Figure 2: Flow Cytometry Quadrant Logic. A successful pyrido-oxazine lead candidate should shift the population primarily into Q4 (Early Apoptosis) and Q2 (Late Apoptosis).

References
  • Vertex AI Search. (2023). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. National Institutes of Health (NIH) / PMC. Link

  • Royal Society of Chemistry. (2023).[3] Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity. RSC Natural Product Reports. Link

  • MDPI. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Link

  • BenchChem. (2025).[4] The Biological Versatility of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs. Link

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1H-Pyrido[3,2-d]oxazine-2,4-dione, a heterocyclic scaffold of significant interest in medicinal chemistry. The structural complexity and potential biological activity of pyridoxazine derivatives necessitate a multi-faceted analytical approach to ensure unequivocal identification, purity assessment, and stability profiling.[1] This document outlines an integrated workflow, detailing protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, it presents a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for purity and impurity analysis, alongside thermal analysis techniques (DSC/TGA) to evaluate physicochemical properties. The causality behind each experimental choice is explained to provide researchers with a robust and scientifically-grounded strategy for their development programs.

Introduction: The Need for Rigorous Characterization

The 1H-Pyrido[3,2-d]oxazine-2,4-dione core represents a class of nitrogen- and oxygen-containing heterocyclic compounds. Such scaffolds are foundational in drug discovery, with related structures exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3] For any novel compound to advance through the development pipeline, its chemical identity, purity, and stability must be rigorously established. An inadequate characterization can mask underlying issues with synthetic routes, lead to erroneous biological data, and ultimately cause costly failures in later-stage development.

This application note presents an integrated analytical strategy designed to provide a comprehensive profile of 1H-Pyrido[3,2-d]oxazine-2,4-dione, ensuring data integrity and regulatory compliance.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Stability cluster_2 Phase 3: Final Dossier NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms Connectivity & Skeleton FTIR FTIR Spectroscopy MS->FTIR Confirms Molecular Weight & Formula Purity Purity & Impurity Profiling (RP-HPLC) FTIR->Purity Confirms Functional Groups Thermal Thermal Analysis (DSC / TGA) Purity->Thermal Quantifies Purity & Degradants Report Comprehensive Characterization Report Thermal->Report Defines Physicochemical Properties

Figure 1: Integrated workflow for the comprehensive characterization of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Structural Elucidation: An Orthogonal Approach

Confirming the covalent structure of the target molecule is the foundational step. An orthogonal approach, using multiple techniques that measure different molecular properties, is essential for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the cornerstone of structural elucidation for organic molecules. It provides definitive information about the carbon-hydrogen framework and the connectivity of atoms through spin-spin coupling. For a novel heterocyclic system like 1H-Pyrido[3,2-d]oxazine-2,4-dione, ¹H and ¹³C NMR, supplemented by 2D NMR experiments (e.g., COSY, HSQC), are non-negotiable for establishing its identity.[4]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, heterocyclic compounds and for its ability to slow the exchange of the N-H proton, allowing it to be observed as a distinct, often broad, resonance.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of -2 to 12 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program over a spectral width of 0 to 200 ppm.

    • A larger number of scans (≥1024) is typically required due to the low natural abundance of ¹³C.

  • Data Interpretation: Assign all proton and carbon signals. The use of 2D NMR (COSY for ¹H-¹H correlations and HSQC for direct ¹H-¹³C correlations) is highly recommended to validate assignments.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for 1H-Pyrido[3,2-d]oxazine-2,4-dione in DMSO-d₆

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
H1 (N-H) 11.0 - 12.5 (broad s) - Acidic proton on nitrogen, broadened by exchange.
H5 8.0 - 8.3 (dd) 145 - 150 Aromatic proton ortho to pyridine nitrogen.
H6 7.2 - 7.5 (dd) 118 - 122 Aromatic proton meta to pyridine nitrogen.
H7 8.4 - 8.7 (dd) 140 - 145 Aromatic proton para to pyridine nitrogen.
C2 (C=O) - 148 - 152 Carbonyl carbon of the cyclic carbamate.
C4 (C=O) - 160 - 165 Carbonyl carbon of the cyclic amide.
C4a - 140 - 145 Bridgehead aromatic carbon.
C5, C6, C7 - (See above) Aromatic carbons.

| C8a | - | 155 - 160 | Bridgehead carbon adjacent to oxygen. |

Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values must be obtained.

Mass Spectrometry (MS)

Expert Rationale: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the molecule. It provides a highly accurate mass measurement, which can be used to deduce the molecular formula with high confidence, thereby corroborating the NMR data. The fragmentation pattern also offers valuable structural clues.[6]

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

    • Causality: ESI is a "soft" ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and maximizing the abundance of the molecular ion. TOF or Orbitrap analyzers provide the high mass accuracy required for formula determination.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode to observe protonated species like [M+H]⁺ and adducts like [M+Na]⁺.

    • Perform MS/MS analysis on the parent ion to induce fragmentation and gather further structural information.

  • Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass calculated for the proposed formula (C₇H₄N₂O₃). A mass error of <5 ppm is considered acceptable.

Table 2: Expected HRMS Data for C₇H₄N₂O₃

Ion Species Theoretical m/z Expected Fragmentation Losses
[M+H]⁺ 165.0295 - CO (-28 Da), - CO₂ (-44 Da)
[M+Na]⁺ 187.0114 -

| [M-CO+H]⁺ | 137.0346 | Further fragmentation of the pyridine ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and straightforward technique used to identify the presence of key functional groups. For this molecule, it serves as a quick quality control check to confirm the presence of the dione carbonyls, the N-H bond, and the aromatic system, which collectively form a unique spectral fingerprint.[7][8]

Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

    • Causality: The KBr matrix is transparent to IR radiation in the analytical range (4000-400 cm⁻¹) and provides a solid, non-solvated medium for analysis.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, ensuring a background spectrum of air is automatically subtracted.

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3100 N-H Stretch Amide N-H
3100 - 3000 C-H Stretch Aromatic C-H
1780 - 1740 C=O Stretch Carbonyl (Oxazinone)
1720 - 1680 C=O Stretch Carbonyl (Amide)
1620 - 1580 C=C Stretch Aromatic Ring

| 1250 - 1150 | C-O-C Stretch | Ether (Oxazine Ring) |

Purity Assessment and Stability Profiling

Beyond structural identity, determining the purity of a compound is paramount. HPLC is the industry-standard method for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expert Rationale: A well-developed RP-HPLC method can separate the main compound from synthesis-related impurities and potential degradants, allowing for accurate quantification. A "stability-indicating" method is one that is validated to resolve the active pharmaceutical ingredient (API) from all its potential degradation products, which is crucial for shelf-life studies.[9] The Quality by Design (QbD) approach is often used to ensure the method is robust and reliable.[9]

G prep_solvent Prepare Mobile Phase (e.g., A: Buffer, B: ACN) sys_suit System Suitability Test (Inject Standard 5x) prep_solvent->sys_suit prep_sample Prepare Sample Solution (e.g., 0.5 mg/mL in Diluent) prep_sample->sys_suit check_criteria Check Criteria (Tailing < 1.5, RSD < 2%) sys_suit->check_criteria check_criteria->prep_solvent Fail inject_seq Inject Blank, Standard, and Sample Solutions check_criteria->inject_seq Pass process_data Process Chromatograms (Integrate Peaks) inject_seq->process_data calc_purity Calculate Purity (% Area Normalization) process_data->calc_purity report Report Results calc_purity->report

Figure 2: Standard workflow for an RP-HPLC purity analysis protocol.

Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic Conditions:

    • Causality: These conditions are a robust starting point for a polar, aromatic analyte. The C18 column provides hydrophobic retention, while the phosphate buffer controls the ionization state of the molecule for consistent retention. Acetonitrile is a common organic modifier. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved within a reasonable runtime.[10][11]

    Table 4: Recommended HPLC Parameters

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0
    Mobile Phase B Acetonitrile
    Gradient 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detector UV-Vis at 254 nm
    Injection Volume 10 µL

    | Diluent | Mobile Phase A / Acetonitrile (80:20) |

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in the diluent.

    • Further dilute to a working concentration of 0.1 mg/mL for analysis.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

  • Analysis and Calculation: Inject a blank (diluent), followed by the standard and sample solutions. Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Method Validation: For use in a regulated environment, this method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and robustness.[12]

Physicochemical Property Assessment

Thermal Analysis (DSC/TGA)

Expert Rationale: Thermal analysis provides crucial information on the material's melting point, thermal stability, and decomposition profile. Differential Scanning Calorimetry (DSC) measures heat flow to detect phase transitions like melting, while Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature. This data is vital for determining appropriate storage conditions and for formulation development.[13][14] Heterocyclic compounds with N-H groups often exhibit high melting points due to hydrogen bonding.[15]

Protocol: DSC and TGA Analysis

  • Instrumentation: Use a simultaneous TGA/DSC analyzer or separate instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic pan (for TGA).

  • TGA Method:

    • Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Causality: Nitrogen provides an inert atmosphere to study the pyrolysis (thermal decomposition) without oxidative effects.[16][17]

  • DSC Method:

    • Heat the sample from 30 °C to a temperature above its expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • From the DSC thermogram, determine the onset temperature of the endothermic peak, which corresponds to the melting point.

    • From the TGA thermogram, determine the onset temperature of decomposition, which indicates the upper limit of thermal stability.

Conclusion

The analytical characterization of 1H-Pyrido[3,2-d]oxazine-2,4-dione requires a systematic and multi-technique approach. The integrated workflow presented in this guide, combining NMR, MS, and FTIR for structural confirmation with HPLC for purity assessment and thermal analysis for physicochemical profiling, provides a robust framework for researchers. By understanding the rationale behind each method, scientists can generate a comprehensive and reliable data package, ensuring the quality and integrity of their compound and enabling its confident progression in research and development.

References

  • BenchChem. (2025). The Biological Versatility of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs.
  • Deshmukh, S. et al. (n.d.). Novel pyrido[2,3-b][2][4]oxazine-based EGFR-TK inhibitors. RSC Publishing.

  • Journal of The Chemical Society of Pakistan. (2010).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The synthesis and 1H nuclear magnetic resonance spectra of 3,6-dihydro-1,2-oxazines. RSC Publishing.
  • ResearchGate. (2015).
  • Sigma-Aldrich. (n.d.). 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione.

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Applied Science and Biotechnology Journal for Advanced Research. (2025).
  • ResearchGate. (2025). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents.
  • RSC Publishing. (2021). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1][2]oxazine-pyrrole.

  • ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • PubMed Central. (n.d.).
  • Asian Journal of Pharmaceutical Research and Development. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide.
  • Zenodo. (2025).
  • (n.d.). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
  • (n.d.).
  • Impactfactor. (2023).
  • Britannica. (n.d.). Melting and boiling points in heterocyclic compound.
  • ResearchGate. (2025). Structures of pyrido[1,2a]pyrazinium and pyrido[1,2c][2][4]oxazinium bromides studied by 1H, 13C and 15N NMR, FTIR, X-ray and DFT methods.

  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • BenchChem. (2025). Spectroscopic Profile of Pyrido[2][3]oxazin-3-ones: A Technical Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What could be the reasons and how can I improve it?

Answer:

Low or no product yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Moisture Contamination: 1H-Pyrido[3,2-d]oxazine-2,4-dione and the reactive intermediates in its synthesis are highly sensitive to moisture.[2] Water can hydrolyze the phosgene equivalent (e.g., triphosgene) and the final product.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Material: The purity of the starting material, 2-aminonicotinic acid, is critical. Impurities can interfere with the reaction.

    • Solution: Use high-purity 2-aminonicotinic acid. If the purity is questionable, consider recrystallization before use.

  • Inefficient Cyclization: The cyclization step is the most critical part of the synthesis. The choice of cyclizing agent and reaction conditions plays a significant role.

    • Solution:

      • Phosgene Equivalents: Triphosgene is a safer and easier-to-handle alternative to phosgene gas.[3] Ensure the correct stoichiometry is used. An excess of the phosgene equivalent can lead to side reactions, while an insufficient amount will result in incomplete conversion.

      • Temperature Control: The reaction can be exothermic. Maintain the recommended temperature to avoid the formation of byproducts.[2]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

  • Incorrect Work-up Procedure: Improper work-up can lead to product loss.

    • Solution: Pay close attention to the pH during the work-up. The product may be soluble at certain pH values. Ensure complete precipitation of the product before filtration.[2]

Problem 2: Formation of Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize their formation?

Answer:

The formation of side products is often related to the reactivity of the starting material and the reaction conditions.

Potential Side Products & Prevention:

  • Polymerization: 2-aminonicotinic acid can undergo self-condensation or polymerization under harsh conditions.

    • Prevention: Use milder reaction conditions, such as lower temperatures and a controlled addition of reagents.

  • Urea Formation: If the cyclization is not efficient, the amino group of one molecule of 2-aminonicotinic acid can react with an activated intermediate of another molecule, leading to urea-like byproducts.

    • Prevention: Ensure a high-dilution condition to favor intramolecular cyclization over intermolecular reactions. The slow addition of the cyclizing agent can also be beneficial.

  • Incomplete Cyclization: The formation of an intermediate carbamoyl chloride or a mixed anhydride that fails to cyclize can be a source of impurities.

    • Prevention: Ensure sufficient reaction time and optimal temperature for the cyclization to go to completion.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods?

Answer:

Purification of 1H-Pyrido[3,2-d]oxazine-2,4-dione can be challenging due to its limited solubility in common organic solvents.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the product. Finding a suitable solvent or solvent system is key.

    • Recommended Solvents: Consider polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with other solvents like ethanol or acetonitrile. Experiment with small amounts of the crude product to find the optimal recrystallization conditions.

  • Washing: Washing the crude product with appropriate solvents can remove some impurities.

    • Procedure: Wash the filtered crude product with a solvent in which the desired product is insoluble, but the impurities are soluble. Diethyl ether or cold ethanol can be effective for removing less polar impurities.

  • Column Chromatography: While possible, it can be difficult due to the low solubility of the product.

    • Considerations: If attempting column chromatography, a polar stationary phase (like silica gel) and a polar mobile phase will be required. A gradient elution might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the key starting material for the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione?

A1: The primary starting material is 2-aminonicotinic acid (also known as 2-amino-3-pyridinecarboxylic acid).[3][4]

Q2: What are the common cyclizing agents used in this synthesis?

A2: Phosgene and its safer equivalents like diphosgene and triphosgene are commonly used.[2][3] Other reagents like 1,1'-carbonyldiimidazole (CDI) or ethyl chloroformate can also be employed for the cyclization.[5][6]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Phosgene and its equivalents are highly toxic and moisture-sensitive.[3] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction by observing the disappearance of the 2-aminonicotinic acid spot and the appearance of the product spot.[2]

Experimental Protocol: Synthesis using Triphosgene

This protocol provides a detailed step-by-step methodology for the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione using triphosgene as the cyclizing agent.

Materials:

  • 2-Aminonicotinic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et3N)

  • Anhydrous Diethyl Ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous THF.

  • Addition of Base: Add triethylamine (2.2 eq) to the suspension and stir the mixture at room temperature for 15 minutes.

  • Addition of Triphosgene: Dissolve triphosgene (0.4 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C (ice bath) over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically after 2-4 hours of reflux), cool the mixture to room temperature. Filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Isolation: Concentrate the filtrate under reduced pressure. Wash the resulting solid with anhydrous diethyl ether to remove any remaining impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., DMF/ethanol) to obtain pure 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Reaction Conditions Comparison
Cyclizing AgentSolventBaseTemperatureReported YieldReference
TriphosgeneTHFTriethylamineRefluxGood to Excellent[3]
PhosgeneInert Solvent-ControlledVariable[2]
CDIDichloromethane-Room TempModerate to Good[6]
Ethyl Chloroformate---Variable[5]

Mechanistic Insight

The synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione from 2-aminonicotinic acid using a phosgene equivalent proceeds through a cyclization mechanism. The following diagram illustrates the proposed reaction pathway.

G cluster_0 Activation cluster_1 Cyclization 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Intermediate_A N-carbonyl chloride intermediate 2-Aminonicotinic_Acid->Intermediate_A Reaction with Phosgene Equivalent Phosgene_Equivalent Phosgene Equivalent (e.g., Triphosgene) Intermediate_B Intramolecular Nucleophilic Attack Intermediate_A->Intermediate_B Intramolecular Cyclization Product 1H-Pyrido[3,2-d]oxazine-2,4-dione Intermediate_B->Product Elimination of HCl

Caption: Proposed reaction pathway for the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

G start Low or No Product Yield check_moisture Check for Moisture Contamination (Anhydrous conditions?) start->check_moisture check_purity Verify Starting Material Purity (Recrystallize if needed) check_moisture->check_purity No solution_moisture Dry glassware, use anhydrous solvents, inert atm. check_moisture->solution_moisture Yes check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions No solution_purity Use high-purity 2-aminonicotinic acid. check_purity->solution_purity Yes check_workup Examine Work-up Procedure (pH, Precipitation) check_conditions->check_workup No solution_conditions Optimize temperature, time, and reagent ratios. check_conditions->solution_conditions Yes solution_workup Adjust pH for complete product precipitation. check_workup->solution_workup Yes end Successful Synthesis check_workup->end No solution_moisture->end solution_purity->end solution_conditions->end solution_workup->end

Caption: A step-by-step workflow for troubleshooting low product yield.

References

  • Technical Support Center: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione - Benchchem.
  • Synthesis of 1,3-oxazine-2,4-diones by DBU-catalyzed incorporation of carbon dioxide into 3-ynamides | Request PDF - ResearchG
  • Protocol for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione in a labor
  • The Biological Versatility of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs - Benchchem.
  • Synthesis of 2-aminonicotinic acid - ResearchG
  • Summary of the synthetic procedure. CDI = 1,1'-carbonyldiimidazole, (DHQD) 2 PHAL = Hydroquinidine 1,4-phthalazinediyl diether.

Sources

Technical Support Center: Optimization of the Cyclization Reaction for 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1H-Pyrido[3,2-d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this critical cyclization reaction. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the underlying chemical principles for effective optimization.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1H-Pyrido[3,2-d]oxazine-2,4-dione?

A1: The most prevalent method is the direct, one-step cyclization of 3-aminopyridine-2-carboxylic acid using a phosgene equivalent, such as triphosgene or diphosgene. This reaction is typically conducted in an anhydrous aprotic solvent in the presence of a base. This approach is analogous to the synthesis of similar heterocyclic diones like isatoic anhydride.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Moisture Control: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of the phosgene equivalent and the desired product. All glassware must be oven-dried, and anhydrous solvents are essential.

  • Temperature: Careful temperature control is necessary to prevent unwanted side reactions and to manage the exothermic nature of the reaction, especially when using phosgene equivalents.

  • Stoichiometry: Precise control of the molar ratios of 3-aminopyridine-2-carboxylic acid, the phosgene equivalent, and the base is critical to minimize byproduct formation.

  • pH during Workup: Maintaining the correct pH during the workup is important to ensure the precipitation of the product and to prevent its hydrolysis.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) by observing the consumption of the 3-aminopyridine-2-carboxylic acid starting material. Additionally, the cessation of gas evolution (e.g., HCl when using phosgene or CO2 from triphosgene decomposition) can indicate the completion of the reaction.

II. Reaction Mechanism and Optimization

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The cyclization of 3-aminopyridine-2-carboxylic acid with a phosgene equivalent, such as triphosgene, proceeds through a multi-step pathway.

cluster_activation Activation of 3-Aminopyridine-2-carboxylic Acid cluster_cyclization Intramolecular Cyclization A 3-Aminopyridine-2-carboxylic Acid D N-Carboxyanhydride Intermediate A->D Nucleophilic attack of amino group B Phosgene Equivalent (e.g., Triphosgene) B->D C Base (e.g., Triethylamine) C->D HCl scavenger E Acyl Chloride Intermediate D->E Ring opening and rearrangement F 1H-Pyrido[3,2-d]oxazine-2,4-dione E->F Intramolecular nucleophilic attack of carboxylate

Technical Support Center: 1H-Pyrido[3,2-d]oxazine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Chemical Troubleshooting Subject: Impurity Profiling & Process Optimization for Azaisatoic Anhydrides Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Chemistry of Instability

You are likely synthesizing 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione (commonly known as 3-azaisatoic anhydride ) from 3-aminopyridine-2-carboxylic acid (3-aminopicolinic acid).

While this scaffold is a potent electrophile for synthesizing drug candidates (e.g., quinazolinone analogs), it is thermodynamically poised to degrade. The reaction is a race between cyclization (formation of the dione) and intermolecular attack (dimerization).

The Golden Rule: The purity of this reaction is determined by kinetic control , specifically the local concentration of the free amine relative to the phosgene source.

Diagnostic Matrix: Quick Identification

Use this table to match your experimental observation with the likely byproduct.

SymptomProbable ByproductRoot CauseImmediate Remediation
Insoluble White Solid (High MP > 250°C)Urea Dimer (3-(3-aminopicolinamido)picolinic acid)High local amine concentration; Slow phosgene addition.Filter off solid (waste). The product is in the filtrate. Switch to Inverse Addition .
Low Yield / SM Recovery 3-Aminopicolinic Acid (Hydrolysis)Moisture ingress; Wet solvents; Old Triphosgene.Re-dry solvents (KF < 50 ppm). Ensure inert atmosphere (N₂/Ar).
M+14 / M+28 in LCMS Methyl/Ethyl Carbamates Reaction performed in un-dried alcohol or quenched with alcohol.Switch solvent to THF, Dioxane, or Toluene. Avoid alcohols until downstream derivatization.
Dark Tars / Coloration Oxidative Polymers Electron-rich pyridine ring oxidation.Degas solvents. Maintain temperature < 50°C.
Deep Dive: The "Urea" Dimerization (Critical Issue)

The Issue: The most persistent impurity is the urea dimer. This occurs when a molecule of unreacted starting material (amine) attacks the highly reactive isocyanate intermediate before it can cyclize into the oxazine ring.

The Mechanism: The reaction proceeds through an acyl chloride or carbamoyl chloride intermediate. If the cyclization is slower than the intermolecular attack, the urea forms. This urea is notoriously insoluble and difficult to remove from the final product without hydrolysis.

Pathway Visualization (Graphviz)

ReactionPathway Start 3-Aminopicolinic Acid Inter Isocyanate/Carbamoyl Intermediate Start->Inter + Phosgene (Fast) Phos Phosgene Source (Triphosgene/BTC) Target TARGET: 1H-Pyrido[3,2-d]oxazine-2,4-dione Inter->Target Cyclization (Intramolecular) Urea BYPRODUCT: Urea Dimer (Insoluble Solid) Inter->Urea + Excess Start (Intermolecular Attack) Hydro Hydrolysis: Reversion to Start Target->Hydro + H2O

Caption: Kinetic competition between intramolecular cyclization (Green) and intermolecular dimerization (Red).

Protocol: The "Inverse Addition" Fix

To eliminate urea formation, you must ensure the concentration of free amine is always effectively zero relative to the phosgene source.

  • Preparation: Dissolve Triphosgene (0.4 equiv) or Phosgene solution (1.2 equiv) in dry THF/Dioxane in the reaction vessel. Cool to 0°C.

  • Addition: Dissolve 3-aminopicolinic acid and a non-nucleophilic base (e.g., Diisopropylethylamine, 2.2 equiv) in a separate funnel.

  • Execution: Add the amine solution TO the phosgene solution dropwise over 30-60 minutes.

    • Why? This ensures every molecule of amine entering the flask is immediately overwhelmed by excess phosgene, forcing the conversion to the isocyanate/anhydride before it can find another amine molecule to react with [1].

FAQ: Moisture & Hydrolysis

Q: My LCMS shows the product peak, but after workup, I only have starting material. What happened? A: The pyrido-oxazine-dione ring is highly susceptible to nucleophilic attack by water (hydrolysis).

  • The Trap: Aqueous workups (bicarbonate washes) often open the ring back to the amino acid or the open carbamate.

  • The Fix: Avoid aqueous workups entirely.

    • If using Triphosgene/THF: The byproduct is HCl. Purge with N₂ gas into a scrubber to remove HCl.

    • Precipitate the final product by adding a non-polar solvent (Hexane/Heptane) to the reaction mixture. Filter the solid under a blanket of Nitrogen.

Q: Can I use CDI (Carbonyldiimidazole) instead of Phosgene? A: Yes, but with caveats.

  • CDI generates imidazole as a byproduct. Imidazole can act as a nucleophile and reopen the ring or catalyze polymerization.

  • If using CDI, you generally cannot isolate the pure anhydride easily. It is better to perform a "telescoped" reaction where you add your next nucleophile (amine/alcohol) directly to the CDI reaction mixture [2].

Impurity Profile: Regio-Isomers

If your starting material is 3-aminopicolinic acid , regio-isomerism is generally not an issue during the reaction itself. However, if you are observing "ghost peaks" (isobaric impurities), check the purity of your commercial starting material.

  • Contaminant: 2-Aminonicotinic acid (an isomer).

  • Result: It will form the isomeric 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione.

  • Differentiation: These isomers have distinct 1H NMR shifts for the pyridine protons. The [3,2-d] isomer typically shows a doublet of doublets at ~8.3 ppm (C-6), while the [2,3-d] isomer shifts are often shielded differently due to the proximity of the ring nitrogen to the carbonyls.

References
  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydrides. Synthesis, 1980(07), 505–536. Link

  • Papeo, G., et al. (2016). Insights into the Mechanism of Urea Formation. Journal of Organic Chemistry, 81(22), 11266–11275. Link

  • Organic Syntheses. (1947). Isatoic Anhydride.[1][2] Org. Synth. 27, 45. Link

Sources

Technical Support Center: 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

(Also known as 3-Azaisatoic Anhydride)

Current Status: Operational Ticket Priority: High (Moisture Sensitive Reagent) Assigned Specialist: Senior Application Scientist

Core Directive & Molecule Profile

The "Why" Behind the Difficulty: 1H-Pyrido[3,2-d]oxazine-2,4-dione is not a standard stable intermediate. It is a cyclic anhydride equivalent fused to a pyridine ring. Chemically, it acts as a "loaded spring," ready to ring-open upon contact with any nucleophile (water, alcohols, amines).

Most researchers fail to purify this compound because they treat it like a standard heterocyclic building block. It cannot be purified using standard silica gel chromatography or alcohol-based recrystallization without significant decomposition.

PropertyCritical Characteristic
Reactivity High electrophilicity at C2 and C4.
Stability Hydrolyzes in air/moisture to 2-aminonicotinic acid (CO₂ release).
Incompatibility Alcohols (forms esters), Water (hydrolysis), Silica Gel (acidic hydrolysis/streaking).
Storage Desiccated, -20°C, under Argon/Nitrogen.

Critical Stability Warnings (The "Red Zone")

Before attempting purification, review these fatal errors. 90% of support tickets stem from these three actions:

🚫 DO NOT Use Silica Gel Chromatography
  • Mechanism of Failure: Silica gel is slightly acidic and contains bound water. The anhydride moiety reacts with the silanols and water, causing the compound to "streak" and decompose into 2-aminonicotinic acid on the column.

  • Result: You load 10g of product; you elute 2g of impure material.

🚫 DO NOT Recrystallize from Alcohols
  • Mechanism of Failure: Methanol and Ethanol are nucleophiles. They will attack the carbonyls, opening the ring to form the methyl or ethyl carbamate/ester.

  • Result: Your NMR will show a perfect spectrum of the wrong compound (the ring-opened ester).

🚫 DO NOT Use Wet NMR Solvents
  • Mechanism of Failure: Standard DMSO-d6 absorbs water from the air. This trace water is sufficient to hydrolyze the anhydride in the NMR tube within minutes.

  • Result: The spectrum changes over time, showing "ghost peaks" of the amino acid derivative.

Troubleshooting Guides & FAQs

Scenario A: "My white solid turned into a sticky gum during filtration."

Diagnosis: Hydrolysis (The "Souring" Effect). Cause: The filter cake contained residual moisture, or the wash solvent was not anhydrous. As the compound hydrolyzes, it releases CO₂, breaking the crystal lattice and forming the amino acid, which is often hygroscopic or gummy. Solution:

  • Immediate Action: Redissolve in dry Dioxane or THF. Dry with MgSO₄.

  • Prevention: Use anhydrous Toluene or Hexanes for washing the filter cake. Never use water or ether that hasn't been dried.

Scenario B: "I see a second set of peaks in my Proton NMR."

Diagnosis: Solvolysis or Hydrolysis. Cause:

  • If the peaks correspond to an ethyl/methyl group: You washed with ethanol/methanol.

  • If the peaks correspond to a carboxylic acid/amine: Your DMSO-d6 is wet. Solution:

  • Run the NMR in CDCl₃ (if soluble) or Anhydrous DMSO-d6 stored over 4Å molecular sieves.

  • Self-Validation: If the impurity peaks grow after 1 hour in the tube, your solvent is the culprit, not the synthesis.

Scenario C: "The reaction mixture turned yellow/brown upon acidification."

Diagnosis: pH Overshoot (Decarboxylation). Cause: During the precipitation step (if synthesizing from 2-aminonicotinic acid and phosgene/triphosgene), the pH dropped below 5.5. Solution:

  • Target pH range: 5.5 – 7.0 .[1]

  • Below pH 5.5: Risk of acid-catalyzed hydrolysis.

  • Above pH 7.0: Risk of base-catalyzed ring opening.

Validated Purification Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing trace impurities from crude solids.

Reagents:

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene (Anhydrous).

  • Anti-solvent: n-Heptane or Hexanes (Anhydrous).

Steps:

  • Place crude 1H-Pyrido[3,2-d]oxazine-2,4-dione in a dry flask under Nitrogen.

  • Add 1,4-Dioxane and heat to 60-70°C. Add just enough solvent to dissolve the solid.

    • Note: If insoluble particles remain (likely inorganic salts), perform a hot filtration through a fritted glass funnel (not paper).

  • Remove from heat. Slowly add n-Heptane dropwise until a persistent cloudiness appears.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the white crystals under a blanket of Nitrogen.

  • Wash with cold, anhydrous Hexanes .

  • Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Protocol B: Impurity Trituration (The "Wash" Method)

Best for: Bulk removal of unreacted reagents without full recrystallization.

Reagents:

  • Solvent: Acetic Anhydride (trace) in Toluene .

Steps:

  • Suspend the crude solid in anhydrous Toluene (10 mL per gram of solid).

  • Add 1% v/v Acetic Anhydride (this scavenges any water present and drives the equilibrium toward the anhydride form).

  • Stir vigorously at room temperature for 30 minutes.

  • Filter the solid.

  • Wash with anhydrous Toluene, followed by anhydrous Hexanes.

  • Vacuum dry immediately.

Logic & Visualization

Diagram 1: Purification Decision Tree

This logic flow ensures you choose the correct method based on impurity levels, avoiding the destructive silica gel route.

PurificationLogic Start Crude Reaction Mixture CheckSolubility Solubility Check Start->CheckSolubility ImpurityCheck Major Impurities? CheckSolubility->ImpurityCheck Silica Silica Gel Column ImpurityCheck->Silica Don't do this! Alcohol Alcohol Recrystallization ImpurityCheck->Alcohol Don't do this! ProtocolA Protocol A: Recrystallization (Dioxane/Toluene) ImpurityCheck->ProtocolA Low (Trace Organics) ProtocolB Protocol B: Trituration (Toluene + Ac2O) ImpurityCheck->ProtocolB High (Salts/Oligomers) Decomp DECOMPOSITION (Ring Opening) Silica->Decomp Alcohol->Decomp Final Pure 3-Azaisatoic Anhydride ProtocolA->Final ProtocolB->Final

Caption: Decision matrix for purifying 3-azaisatoic anhydride, highlighting the critical avoidance of silica and protic solvents.

Diagram 2: The Hydrolysis Trap

Understanding the mechanism of failure is the best way to prevent it.

HydrolysisPath Target 1H-Pyrido[3,2-d]oxazine-2,4-dione (Active Anhydride) Intermediate Carbamic Acid Intermediate Target->Intermediate + H2O (Fast) Water H2O / Moisture Product 2-Aminonicotinic Acid (Degradation Product) Intermediate->Product Decarboxylation Gas CO2 (Gas) Intermediate->Gas Release

Caption: Mechanism of moisture-induced degradation. The release of CO2 drives the reaction irreversibly to the amino acid.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • Foundational text on the reactivity and handling of isatoic anhydride deriv
  • Hardtmann, G. E., Koletar, G., & Pfister, O. R. (1974). Method for producing isatoic anhydride and 3-azaisatoic anhydride. U.S. Patent No. 3,828,038. Washington, DC: U.S. Patent and Trademark Office.

    • Source for the critical pH 5.5–7.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

    • Reference for identifying hydrolysis peaks and solvent impurities in NMR.

Sources

Technical Support Center: 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-32D-OPT Status: Open Subject: Yield Optimization & Troubleshooting for 3-Azaisatoic Anhydride Analogs Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are attempting to synthesize 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione (often referred to as a 3-azaisatoic anhydride isomer). This scaffold is a critical bioisostere of isatoic anhydride, widely used to generate substituted ureas, anthranilamides, and quinazolinones.

The Central Challenge: Unlike the benzene-based isatoic anhydride, the pyridine-based precursor (3-aminopyridine-2-carboxylic acid ) exists as a stable zwitterion with poor solubility in organic solvents. Furthermore, the electron-deficient pyridine ring reduces the nucleophilicity of the amine, making the cyclization slower and more susceptible to side reactions (oligomerization) or hydrolysis during workup.

This guide replaces standard "textbook" advice with field-proven protocols to address the three primary yield-killers: Solubility , Moisture Sensitivity , and Purification Losses .

Module 1: Reaction Optimization (The Chemistry)

The Core Issue: Zwitterionic Insolubility

User Question: "My starting material (3-aminopyridine-2-carboxylic acid) sits at the bottom of the flask in THF/Dioxane. The reaction with triphosgene is sluggish. How do I fix this?"

Technical Insight: The starting material exists in a zwitterionic state (COO⁻ / NH₃⁺), which is insoluble in the non-polar aprotic solvents required for phosgenation. If the reagents cannot mix, the reaction cannot proceed.

The Fix: The HCl "Kickstart" Protocol Do not rely on passive solubility. You must break the zwitterion or use a solvent system that accommodates it without hydrolyzing the product.

Optimized Protocol (Triphosgene Route)
ParameterRecommendationRationale
Solvent Anhydrous 1,4-Dioxane (preferred) or THFHigher boiling point of dioxane (101°C) allows for thermal acceleration without pressure vessels.
Reagent Triphosgene (Bis(trichloromethyl) carbonate)Safer solid alternative to phosgene gas; precise stoichiometry control.
Stoichiometry 0.35 – 0.40 eq. Triphosgene (per 1 eq. SM)Theoretical req is 0.33 eq, but slight excess compensates for moisture scavenging.
Catalyst/Base None (Self-catalyzed) or trace HClAvoid Pyridine/TEA. External bases can promote oligomerization. The HCl generated in situ actually helps solubilize the SM as the hydrochloride salt initially.

Step-by-Step Workflow:

  • Suspension: Suspend 3-aminopyridine-2-carboxylic acid in anhydrous 1,4-dioxane (10 mL/g).

  • Thermal Activation: Heat the suspension to 50–60°C . It will likely remain a suspension.

  • Controlled Addition: Dissolve Triphosgene in a minimal amount of dioxane. Add this solution dropwise to the warm suspension over 30 minutes.

    • Observation: As HCl is generated, the zwitterion breaks, and the reaction mixture often clears up or changes texture as the intermediate carbamoyl chloride forms and cyclizes.

  • Reflux: Heat to reflux (100°C) for 2–4 hours. The mixture should become homogeneous or contain a fine precipitate of the product (depending on concentration).

  • Purge: Sparge with dry nitrogen for 30 mins to remove excess HCl/Phosgene (into a caustic scrubber).

Module 2: Visualization of the Pathway

Understanding why the reaction fails requires visualizing the competing pathways.

ReactionPathway SM 3-Aminopyridine-2-carboxylic acid (Zwitterionic/Insoluble) Inter Carbamoyl Chloride Intermediate SM->Inter + Triphosgene (Heat/Dioxane) Product 1H-Pyrido[3,2-d]oxazine-2,4-dione (Target) Inter->Product - HCl (Cyclization) Oligomer Polymeric Ureas ( insoluble by-product) Inter->Oligomer + Excess SM (Low dilution) Hydrolysis Ring Opening (Reversion to SM) Product->Hydrolysis + H2O (Moisture in solvent/air)

Figure 1: Reaction pathway showing the critical cyclization step and the risks of hydrolysis or oligomerization.

Module 3: Isolation & Purification (The Process)

The Core Issue: The "Disappearing" Product

User Question: "I see a spot on TLC, but after filtering and washing with water/ethanol, my yield drops to <20%. Where did it go?"

Technical Insight: The 1,3-oxazine-2,4-dione ring is an activated ester/anhydride hybrid . It is highly electrophilic.[1]

  • Water wash: Hydrolyzes the ring back to the amino acid (CO2 evolution).

  • Ethanol wash: Reacts to form the ethyl ester/urethane (ring opening).

The Fix: The Anhydrous Workup You must treat the product as moisture-sensitive until it is reacted in the next step.

Troubleshooting Logic Tree:

Troubleshooting Start Low Yield Observed Check1 Did you use aqueous workup? Start->Check1 Sol1 CRITICAL ERROR: Product hydrolyzed. Use Hexane/Ether precipitation. Check1->Sol1 Yes Check2 Did you use Ethanol/MeOH? Check1->Check2 No Sol2 ERROR: Alcoholysis occurred. Use only aprotic solvents. Check2->Sol2 Yes Check3 Was SM dry? Check2->Check3 No Sol3 Dry SM under vacuum over P2O5 overnight. Check3->Sol3 No Success Yield Optimized Check3->Success Yes

Figure 2: Diagnostic logic for identifying yield loss during isolation.

Correct Isolation Protocol:
  • Concentration: Concentrate the reaction mixture (dioxane) to ~25% of its original volume under reduced pressure (Rotavap). Do not heat above 50°C.

  • Precipitation: Add 5–10 volumes of anhydrous n-Hexane or Diethyl Ether . The product should precipitate as a white/off-white solid.

  • Filtration: Filter under a nitrogen blanket or quickly in air.

  • Washing: Wash the cake only with Hexane or Ether. NEVER use water or alcohols.

  • Drying: Vacuum dry at 40°C.

Frequently Asked Questions (FAQs)

Q: Can I use CDI (Carbonyldiimidazole) instead of Triphosgene? A: Yes, but with caveats. CDI generates imidazole as a byproduct. While safer than phosgene, the imidazole can sometimes act as a nucleophile or base that complicates the reaction if not removed. Triphosgene/Dioxane allows for a cleaner workup (HCl gas leaves the system) [1].

Q: My product turns pink/brown upon storage. Why? A: This indicates hydrolysis or oxidation. The anhydride ring is sensitive to atmospheric moisture. Store the solid in a desiccator, preferably under argon/nitrogen at 4°C. If it turns brown, it is likely decomposing back to the amino acid, which then oxidizes.

Q: How do I confirm the structure? NMR in DMSO-d6 shows extra peaks. A: Be careful with DMSO. DMSO usually contains trace water, which will hydrolyze the anhydride in the NMR tube, showing peaks for the starting material.

  • Recommendation: Use strictly anhydrous CDCl3 or Acetone-d6 . If solubility is an issue in CDCl3, use rapid acquisition in dry DMSO-d6 immediately after preparation.

Q: Is this compound compatible with microwave synthesis? A: Yes. Microwave irradiation can overcome the solubility barrier of the zwitterionic starting material.

  • Settings: 100°C, 10-15 mins, THF/Dioxane, sealed vessel. (Ensure the vessel is rated for the pressure generated by HCl evolution, or use a synthesis station with active venting).

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • Context: The foundational text on the synthesis and reactivity of is
  • Pardasani, P., et al. (2023). A decade review of triphosgene and its applications in organic reactions. Arkivoc.

    • Context: Modern protocols for handling triphosgene safely and efficiently in cycliz
  • PubChem. (n.d.). 3-Azaisatoic anhydride (Compound Summary). National Library of Medicine.[2] [2]

    • Context: Chemical and physical property data for the 1H-pyrido[2,3-d] isomer (analogous properties).[2]

  • Organic Syntheses. (1947). Isatoic Anhydride.[2][3][4][5] Org. Synth. 1947, 27, 45.

    • Context: The classic phosgenation protocol, illustrating the fundamental mechanism adapted for the pyridine series.

Disclaimer: This guide involves the use of Triphosgene, which decomposes to Phosgene, a highly toxic gas. All experiments must be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE).

Sources

Technical Guide: Troubleshooting Side Reactions in Pyridooxazine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

Pyridooxazine-2,4-diones, specifically the pyrido[2,3-d][1,3]oxazine-2,4-dione isomer (commonly known as azaisatoic anhydride ), are critical electrophilic scaffolds in drug discovery. They serve as "activated" forms of 2-aminonicotinic acids, used to generate ureas, quinazolinone-like bioisosteres, and anthranilamide analogs.

The Central Challenge: The high electrophilicity that makes these scaffolds useful also renders them prone to three primary failure modes:

  • Hydrolytic Reversion: Rapid degradation back to the starting amino acid.

  • Dimerization: Intermolecular attack by unreacted starting material.

  • Thermal Decarboxylation: Premature loss of CO₂ to form reactive iminoketenes.

This guide provides a mechanistic breakdown of these side reactions and actionable protocols to prevent them.

Mechanistic Pathways & Failure Modes

The following diagram illustrates the competitive landscape between successful synthesis, hydrolysis, and dimerization.

Azaisatoic_Pathways Start 2-Aminonicotinic Acid Inter Carbamoyl Chloride Intermediate Start->Inter + Triphosgene/Phosgene (Fast) Product Pyridooxazine-2,4-dione (Target) Start->Product Nucleophilic Attack (Slow Addition) Inter->Product - HCl (Cyclization) Hydrolysis Hydrolysis Product (Reversion to Start + CO2) Product->Hydrolysis + H2O (Moisture Sensitivity) Dimer Urea Dimer (Insoluble Precipitate) Product->Dimer + Unreacted Start (Stoichiometry Mismatch)

Figure 1: Competitive reaction pathways. The target dione is thermodynamically unstable toward water and kinetically vulnerable to unreacted amine.

Troubleshooting Guides (Q&A)

Module A: The "Disappearing Product" (Hydrolysis)

Symptom: The reaction initially shows product formation on TLC/LCMS, but upon workup or storage, the product vanishes, and the starting material (2-aminonicotinic acid) reappears.

Q: Why does my product revert to the starting material during aqueous workup? A: The oxazine-2,4-dione ring is a cyclic mixed anhydride/carbamate. It is highly susceptible to nucleophilic attack by water at the C2 carbonyl.[1]

  • Mechanism: Water attacks C2

    
     Ring opening to carbamic acid 
    
    
    
    Spontaneous decarboxylation
    
    
    Regeneration of amine.
  • Correction: Avoid aqueous workups entirely. These intermediates should be isolated by precipitation or concentration under anhydrous conditions.

Q: I used anhydrous solvents, but the yield is still low. Where is the water coming from? A: 2-Aminonicotinic acids are often zwitterionic and hygroscopic, holding water in the crystal lattice.

  • Protocol: Dry the starting material in a vacuum oven at 50°C over P₂O₅ for 12 hours before use.

  • Reagent Check: If using Triphosgene, ensure it is not degraded (smell of phosgene in the bottle indicates moisture ingress).

Module B: The "Insoluble Precipitate" (Dimerization)

Symptom: A heavy, insoluble solid forms during the reaction that is neither the starting material nor the product. It is usually high-melting and inert.

Q: What is this white solid precipitating out of the reaction? A: It is likely the urea dimer .

  • Causality: If the cyclization is slow, or if the addition of the phosgene source is too slow relative to the mixing, unreacted 2-aminonicotinic acid attacks the formed dione product.

  • Mechanism: Amine (Nucleophile) + Dione (Electrophile)

    
     Ring opening 
    
    
    
    Urea linkage.

Q: How do I prevent dimerization? A: You must maintain a high local concentration of the electrophile (phosgene equivalent) relative to the amine.

  • Inverse Addition: Do not add Triphosgene to the amine. Instead, slowly add the amine solution to the Triphosgene solution . This ensures the amine always encounters an excess of the cyclizing agent.

  • Stoichiometry: Use a slight excess of Triphosgene (0.40 equiv, which equals 1.2 equiv of phosgene).

Module C: Regioselectivity Issues (Downstream Applications)

Symptom: When reacting the isolated dione with an amine to form an amide, you get a mixture of isomers or the wrong regioisomer.

Q: Which carbonyl does the nucleophile attack? A: In pyrido[2,3-d][1,3]oxazine-2,4-diones:

  • Kinetic Control: Nucleophiles typically attack the C4 carbonyl (the ketone derived from the carboxylic acid). This leads to ring opening, loss of CO₂ (from C2), and formation of the nicotinamide derivative.

  • Steric Influence: Substituents at the C3 position of the pyridine ring can sterically shield the C4 carbonyl, forcing attack at C2 (leading to ureido derivatives).

Optimized Synthetic Protocol

Objective: Synthesis of Pyrido[2,3-d][1,3]oxazine-2,4-dione (Azaisatoic Anhydride) Method: Triphosgene Cyclization (Green Phosgene Substitute)

Reagents & Equipment[5][6][7]
  • Substrate: 2-Aminonicotinic acid (1.0 equiv)

  • Reagent: Triphosgene (0.4 equiv) [Caution: Generates Phosgene in situ]

  • Solvent: Anhydrous THF or Dioxane (Do not use nucleophilic solvents like MeOH)

  • Base: None usually required; HCl gas is driven off. If acid-sensitive, use anhydrous Pyridine (2.0 equiv).

Step-by-Step Procedure
  • Drying: Dry the 2-aminonicotinic acid under high vacuum (0.1 mmHg) for 4 hours.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Triphosgene (0.4 equiv) in anhydrous THF. Cool to 0°C.

  • Addition (Critical): Dissolve/suspend the amino acid in THF. Add this mixture dropwise to the Triphosgene solution over 30 minutes.

    • Why: This "Inverse Addition" prevents the starting amine from reacting with the product (Dimerization).

  • Reaction: Allow to warm to room temperature and reflux for 2–4 hours.

    • Observation: The suspension should clear as the anhydride forms (if the product is soluble), or a new fine precipitate may form.

  • Isolation (Anhydrous):

    • Option A (Precipitation): Cool to 0°C. Add anhydrous hexane/heptane to force precipitation. Filter under Argon.

    • Option B (Concentration): Evaporate solvent in vacuo.[2]

    • Do NOT wash with water or bicarbonate.

  • Storage: Store in a desiccator at -20°C. Use within 48 hours for best results.

Comparative Data: Reagent Selection

ReagentReactivitySide Reaction RiskHandling SafetyRecommended For
Phosgene (Gas) HighLow (Fast cyclization)Critical Risk Industrial scale (closed loop)
Triphosgene HighModerate (Requires heat)Moderate (Solid)Lab scale standard
CDI (Carbonyldiimidazole) ModerateHigh (Imidazole byproduct is nucleophilic)High (Safe solid)Acid-sensitive substrates
Ethyl Chloroformate LowHigh (Mixed anhydride formation only)HighNot recommended for this cyclization

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • Foundational text on the chemistry, synthesis, and reactivity of is
  • Gao, K., et al. (2011). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Combinatorial Science.

    • Describes alternative dehydration mechanisms relevant to anhydride form
  • Organic Syntheses. (1947). Isatoic Anhydride. Org. Synth. 1947, 27, 45.

    • The classic phosgene procedure, adaptable to aza-analogs with safety modific
  • Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. Definitive guide on using Triphosgene as a safe phosgene substitute for heterocycle synthesis.

Sources

Technical Support Center: Scaling Synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-PYR-32D-001 Subject: Process Optimization & Troubleshooting for Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Welcome to the technical support hub for 1H-Pyrido[3,2-d]oxazine-2,4-dione (commonly referred to as 3-azaisatoic anhydride ). This heterocyclic scaffold is a critical electrophilic intermediate used to synthesize bioactive pyrido-fused heterocycles, including elastase inhibitors and antiviral agents.

Unlike its benzene analogue (isatoic anhydride), the pyridine nitrogen introduces unique solubility challenges and electronic effects that complicate scale-up. This guide focuses on the Triphosgene (Bis(trichloromethyl)carbonate, BTC) route, which replaces hazardous phosgene gas with a solid equivalent, offering a safer yet kinetically demanding process profile.[1]

Core Reaction:



Critical Process Parameters (CPP) & Protocol

Stoichiometry & Reagents[2][3][4][5]
ComponentRoleEq.Notes
3-Aminopicolinic Acid Limiting Reagent1.0Must be dry (KF < 0.1%).[2] Zwitterionic character causes poor solubility.
Triphosgene (BTC) Carbonyl Source0.35–0.40Theoretical eq is 0.33. Slight excess compensates for hydrolysis.
THF or 1,4-Dioxane Solvent10–15 VAnhydrous required. Dioxane preferred for higher reflux temp (>100°C).
Activated Carbon Purification5 wt%Optional: Removes oxidative impurities from the amino acid.
The Scale-Up Workflow (Standard Operating Procedure)

The following workflow minimizes thermal accumulation and manages HCl off-gassing, the two primary risks at scale.

ReactionWorkflow cluster_safety Safety Critical Control Points Start Start: Reactor Setup Solubilization Step 1: Slurry Formation (Amino Acid + Solvent) Start->Solubilization Dosing Step 2: BTC Addition (0°C, Slow Dosing) Solubilization->Dosing Cool to 0°C Reaction Step 3: Reflux & Aging (Drive HCl evolution) Dosing->Reaction Exotherm Control Purge Step 4: N2 Sparge (Remove residual HCl/Phosgene) Reaction->Purge Reaction Complete Isolation Step 5: Filtration/Crystallization (Anhydrous conditions) Purge->Isolation Safe to Open

Figure 1: Step-by-step reaction workflow emphasizing thermal control and gas management.

Troubleshooting Guide (FAQ)

Category A: Yield & Conversion Issues

Q: My reaction conversion stalls at ~80%. Adding more Triphosgene doesn't help. Why?

  • Root Cause: The HCl generated during the reaction protonates the pyridine nitrogen of the unreacted starting material, rendering it non-nucleophilic.

  • Solution:

    • Reflux Vigour: Ensure a vigorous reflux to drive HCl out of the solution physically.

    • Sparging: Introduce a subsurface nitrogen sparge during the aging phase to mechanically remove dissolved HCl.

    • Solvent Switch: If using THF (bp 66°C), switch to 1,4-Dioxane (bp 101°C). The higher temperature decreases HCl solubility and increases reaction rate.

Q: The product yield is low (<50%), and I see a lot of precipitate that isn't product.

  • Root Cause: Hydrolysis. The anhydride ring is highly sensitive to moisture.[3] If your solvent or starting material is "wet," the product hydrolyzes back to the starting amino acid or forms open-chain ureas.

  • Validation: Check the water content of your solvent (Karl Fischer titration). It must be <500 ppm.

  • Fix: Dry the 3-aminopicolinic acid in a vacuum oven at 50°C for 12 hours before use. Use freshly distilled or molecular-sieve-dried solvents.

Category B: Purity & Isolation

Q: The product is dark brown/black instead of the expected tan/white solid.

  • Root Cause: Oxidation of the amino group on the starting material prior to cyclization. 3-aminopicolinic acid is electron-rich and prone to air oxidation.

  • Solution:

    • Inert Atmosphere: Ensure the reactor is purged with N2 before charging solids.

    • Decolorization: If the product is already dark, recrystallize from anhydrous dioxane/toluene with activated charcoal.

Q: During filtration, the product turns into a sticky gum.

  • Root Cause: Residual THF/Dioxane solvates the product strongly, or moisture from the air is attacking the cake during slow filtration.

  • Solution:

    • Wash Solvent: Wash the filter cake immediately with a non-polar, non-hygroscopic solvent like n-Heptane or MTBE to displace the reaction solvent.

    • Speed: Use pressure filtration (Nutsche) rather than vacuum filtration to minimize exposure to humid air.

Category C: Safety & Engineering (Scale-Up)

Q: We are seeing pressure spikes during the Triphosgene addition.

  • Root Cause: Rapid decomposition of Triphosgene into phosgene gas, followed by immediate HCl release.

  • Analysis: At 0.33 eq, Triphosgene generates 1 eq of Phosgene gas in situ. If the addition is too fast, the gas evolution rate exceeds the scrubber's capacity.

  • Protocol:

    • Dosing Strategy: Do not add solid Triphosgene. Dissolve BTC in the reaction solvent and add it as a solution via a pump over 2–4 hours.

    • Scrubber Logic: Ensure your off-gas line goes to a caustic scrubber (20% NaOH).

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose batch failures quickly.

Troubleshooting Issue Issue Detected CheckColor Is Product Dark? Issue->CheckColor CheckYield Is Yield Low? Issue->CheckYield Oxidation Cause: Oxidation CheckColor->Oxidation Yes CheckKF Check Solvent KF (Water Content) CheckYield->CheckKF FixOx Fix: N2 Purge + Charcoal Recryst. Oxidation->FixOx Wet High Water (>0.1%) CheckKF->Wet Dry Low Water CheckKF->Dry Hydrolysis Cause: Hydrolysis Wet->Hydrolysis Incomplete Cause: HCl Inhibition Dry->Incomplete FixDry Fix: Dry Solvents/ Reagents Hydrolysis->FixDry FixHCl Fix: Sparge N2/ Increase Temp Incomplete->FixHCl

Figure 2: Diagnostic logic for common synthesis failures.

Safety Warning: Handling Triphosgene

Although Triphosgene is a solid (mp 80°C), it must be treated with the same respect as Phosgene gas.

  • In Situ Generation: 1 mol of Triphosgene generates 3 moles of Phosgene upon heating or nucleophilic attack.[4]

  • Quenching Spills: Do not use water (slow reaction). Use a solution of Ammonia (aq) and Isopropanol to rapidly neutralize spills.[5]

  • Detection: Use phosgene indicator paper (impregnated with 4-(p-nitrobenzyl)pyridine and N-benzylaniline) at the fume hood sash and scrubber outlet.

References

  • BenchChem. (2025).[3] Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione. Retrieved from

  • Cotarca, L., et al. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?[6] Organic Process Research & Development. Retrieved from

  • Organic Syntheses. (1947). Isatoic Anhydride Protocol (Analogous Chemistry). Org.[4][7][8] Synth. 1947, 27, 45. Retrieved from

  • University of Toronto. (2020). Safe Operating Procedure – Using Triphosgene in Lab. Retrieved from

  • MDPI. (2020). Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino... (Demonstrates amino-pyridine cyclization mechanisms). Retrieved from

Sources

Technical Support Center: N-Alkylation of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione (commonly referred to as 5-azaisatoic anhydride ) is a high-stakes transformation. While this scaffold is a potent electrophile for synthesizing bioactive ureas and amides, its inherent reactivity renders it susceptible to ring-opening hydrolysis and polymerization.

This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of the pyridine-fused oxazine system. The protocols below prioritize anhydrous integrity and nucleophilicity management .

Module 1: The "Golden Standard" Protocol

Use this protocol as your baseline. Deviations should only be made if specific substrates require it.

The Logic

The pyridine ring exerts a strong electron-withdrawing effect, making the N-H proton at position 1 significantly more acidic (


) than its benzene analogue (isatoic anhydride). However, this also makes the C-2 and C-4 carbonyls highly electrophilic.
  • The Risk: The use of nucleophilic bases (hydroxides, alkoxides) or protic solvents will instantly cleave the oxazine ring, yielding the open-chain amino acid or ester.

  • The Solution: Use Sodium Hydride (NaH) in DMF or DMAc . NaH is non-nucleophilic (it acts solely as a base), and DMF provides the solubility required for this polar scaffold.

Step-by-Step Methodology
StepActionCritical Technical Note
1. Prep Flame-dry a 2-neck RBF under

or Ar flow.
Moisture is the primary failure mode. The solvent must be

ppm

.
2. Solvation Dissolve substrate (1.0 eq) in anhydrous DMF (0.1 M - 0.2 M).If solubility is poor, use NMP (N-Methyl-2-pyrrolidone). Avoid DMSO if possible (hard to remove without aqueous wash).
3. Deprotonation Cool to 0°C . Add NaH (1.1 eq, 60% disp.) portion-wise.Gas evolution (

) will be vigorous. The solution often turns orange/red due to the delocalized anion.
4. Aging Stir at 0°C for 15–30 mins.Ensure H2 evolution ceases. This confirms complete formation of the sodium salt.
5. Alkylation Add Alkyl Halide (1.1–1.2 eq) dropwise.Do not add all at once if the halide is highly reactive (e.g., MeI, BnBr) to avoid exotherms.
6. Reaction Allow to warm to RT. Stir 1–4 hours.Monitor by TLC/LCMS. Stop immediately upon consumption of SM to prevent side reactions.
7. Workup Method A (Precipitation): Pour into ice-cold

or Hexanes. Filter solid.Method B (Extraction): Pour into ice-water (rapidly), extract

with DCM.
Avoid Method B if possible. Prolonged contact with water hydrolyzes the product to the N-alkyl amino acid.

Module 2: Troubleshooting Matrix

Diagnose your specific failure mode using the symptoms below.

Scenario A: "My product disappeared during workup."

Diagnosis: Ring Opening (Hydrolysis). The product, N-alkyl-5-azaisatoic anhydride, is an active acylating agent. If you exposed it to water (especially basic water) during workup, it hydrolyzed to the N-alkyl-2-aminopyridine-3-carboxylic acid.

  • Fix: Switch to Non-Aqueous Workup .

    • Remove DMF via high-vacuum rotary evaporation (oil pump) at

      
      .
      
    • Triturate the residue with dry Ether/Hexane to remove mineral oil and salts.

    • If aqueous workup is unavoidable: Use phosphate buffer (pH 5-6) instead of water. The ring is more stable in slightly acidic media than in basic media.

Scenario B: "I see starting material and a new polar spot, but conversion stalled."

Diagnosis: "Hard" Anion / Ion Pairing. The sodium salt of the azaisatoic anhydride may be forming a tight ion pair with


 in DMF, reducing nucleophilicity.
  • Fix: Add a sequestering agent or switch counter-ions.

    • Additive: Add 10 mol% 15-Crown-5 (for

      
      ) to loosen the ion pair.
      
    • Alternative Base: Use KHMDS or LiHMDS . The Lithium cation often coordinates to the carbonyl oxygens, potentially modulating reactivity, though NaH is usually superior for simple alkylations.

Scenario C: "Complex mixture / polymerization."

Diagnosis: Temperature too high. At elevated temperatures (>60°C), the anhydride moiety can undergo decarboxylative dimerization or polymerization.

  • Fix: Keep the reaction strictly below 25°C . If the alkyl halide is unreactive (e.g., a secondary chloride), add NaI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition) rather than heating the flask.

Module 3: Visualizing the Decision Pathway

The following flowchart outlines the logical progression for troubleshooting low yields or impurities.

G Start Start: Low Yield or Impurity CheckSM Is Starting Material (SM) consumed? Start->CheckSM Solubility Check Solubility: Is SM dissolved in DMF? CheckSM->Solubility No (SM Remains) ProductCheck Is Product peak visible in Crude LCMS? CheckSM->ProductCheck Yes (SM Gone) BaseStrength Check Base: Switch from K2CO3 to NaH Solubility->BaseStrength Yes, dissolved Solubility->BaseStrength No, suspension Temp Add Catalyst: Add 10% NaI (Finkelstein) BaseStrength->Temp Still slow WorkupIssue Workup Failure: Did you use water? ProductCheck->WorkupIssue Yes, but low yield SideRxn Diagnosis: Polymerization or O-Alkylation ProductCheck->SideRxn No, complex mix RingOpen Diagnosis: Ring Hydrolysis (Acid Formed) WorkupIssue->RingOpen Yes Sol_Dry Action: Use Anhydrous Workup (Precipitation) RingOpen->Sol_Dry Sol_Temp Action: Lower Temp to 0°C Check Reagent Purity SideRxn->Sol_Temp

Caption: Decision tree for diagnosing reaction failures. Blue nodes represent decision points; Green nodes represent corrective actions; Red nodes indicate critical failure modes.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) instead of NaH? 
A:  Yes, but with caveats. 

is a weaker base and requires the N-H to be sufficiently acidic. For 5-azaisatoic anhydride, it is feasible, but the reaction is slower.
  • Risk:[1][2][3] Slower reactions require longer times, increasing the window for moisture to enter and open the ring.

  • Recommendation: Only use

    
     if your alkyl halide is extremely reactive (e.g., Methyl Iodide, Benzyl Bromide) and you are using strictly anhydrous DMF.
    

Q2: Why is my product turning into a carboxylic acid on the LCMS? A: The mass of


 (water addition) or 

(decarboxylation) indicates ring opening. This often happens on the LCMS column if the mobile phase is acidic water/methanol.
  • Verification: Run an NMR in

    
     or 
    
    
    
    immediately after workup. If the ring is intact in NMR but open in LCMS, your compound is stable but reactive to the analysis conditions.

Q3: Is O-alkylation a concern? A: Generally, no. The nitrogen atom in the ureido-like linkage is significantly more nucleophilic upon deprotonation than the carbonyl oxygens. However, if you use a "hard" alkylating agent (like a sulfonate ester) and a counter-ion that promotes O-attack (like


), you might see O-alkylation. With NaH/Alkyl Halide, N-alkylation is >95% favored [1].

Q4: How do I store the N-alkylated product? A: Store under nitrogen at -20°C. These compounds are essentially cyclic active esters. Moisture in the air will slowly degrade them back to the N-alkyl amino acid.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • Context: The definitive review on the reactivity of isatoic anhydrides, establishing the mechanism for base-catalyzed alkyl
  • Groutas, W. C., et al. (1997). Mechanism-based inhibitors of serine proteinases: design and synthesis of novel isatoic anhydride derivatives. Journal of Medicinal Chemistry, 40(2), 196-199.

    • Context: Demonstrates the synthesis of N-substituted derivatives and their stability profiles in biological assays.
  • Sperry, J. B., et al. (2021). Difficulties with N-Alkylations using alkyl bromides (Community Discussion). ChemPros / Reddit Archive.

    • Context: Field-based troubleshooting regarding solvent effects (DMF vs. Acetone)
  • Mitsostergios, N., et al. (2025).[4] Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones. RSC Advances.

    • Context: Recent methodology highlighting the instability of the oxazine-dione ring during nucleophilic attack and the necessity of anhydrous conditions.

Sources

Overcoming poor solubility of 1H-Pyrido[3,2-d]oxazine-2,4-dione

[1]

Section 1: Core Solubility & Stability Profile

Senior Scientist Note: Before attempting to dissolve this compound, you must distinguish between physical dissolution and chemical degradation. This molecule is a cyclic anhydride equivalent. In the presence of water, alcohols, or primary amines, it undergoes ring-opening reactions.[1]

  • If it "dissolves" in Methanol: You have likely formed the methyl ester (methyl 2-aminonicotinate derivative), not a true solution of the parent compound.[1]

  • If it precipitates in Water: You are likely observing the formation of the zwitterionic 2-aminopyridine-3-carboxylic acid, which is often less soluble at neutral pH than the anhydride.[1]

Solvent Compatibility Matrix
Solvent ClassSuitabilitySolubility PotentialStability RiskTechnical Recommendation
Polar Aprotic (DMSO, DMF, DMAc, NMP)Excellent High (>50 mM)Low (if dry)Primary Choice. Use anhydrous grade (<50 ppm water).[1] Store over molecular sieves.
Protic (Water, PBS, TRIS)Critical Failure Low (<1 mM)High Avoid. Rapid hydrolysis to carboxylic acid.[1] Half-life is pH-dependent (mins to hours).[1]
Alcohols (Methanol, Ethanol)Critical Failure ModerateHigh Avoid. Rapid alcoholysis to esters.[1]
Non-Polar (DCM, Toluene, Hexane)PoorVery LowHighRequires heating or cosolvents.[1] Poor interaction with the polar dione core.
Basic Media (NaOH, Carbonate)Reactive High (as salt)High Dissolves by irreversible ring opening.[1] Useful only for degradation studies.

Section 2: Troubleshooting Guides (Q&A)

Category A: Preparation of Stock Solutions (In Vitro/Synthesis)[1]

Q1: I am trying to make a 100 mM stock in DMSO, but the solution turns yellow and a precipitate forms over time. What is happening? Diagnosis: This indicates moisture contamination. The yellow color often arises from the oxidation of the hydrolysis product (amino-pyridine derivative).[1] The Fix:

  • Use Anhydrous DMSO: Purchase DMSO in septum-sealed bottles (Sure/Seal™ or equivalent).

  • Argon Purge: Flush the headspace of your vial with argon or nitrogen immediately after use.

  • Desiccate: Store the solid compound in a desiccator. The anhydride moiety is hygroscopic.

  • Protocol:

    • Weigh compound into a dry vial.

    • Add anhydrous DMSO.[2]

    • Sonicate for 5–10 minutes at <40°C.

    • Validation: Run a generic NMR in DMSO-d6 immediately. If you see a broad peak around 10–12 ppm (COOH) or sharp peaks for aniline NH2 (shifted), degradation has occurred.[1]

Q2: Can I use sonication to speed up dissolution? Answer: Yes, but with strict temperature control.[1] Mechanism: 1H-Pyrido[3,2-d]oxazine-2,4-dione has a high melting point (often >230°C) due to intermolecular hydrogen bonding and

1Protocol:
  • Bath Sonication: 35–40 kHz for 10 minutes.

  • Temperature Limit: Do not exceed 45°C. Higher temperatures in DMSO can accelerate "Pummerer-type" side reactions or oxidation if the DMSO is not perfectly pure.

Category B: Biological Assays & Aqueous Dilution[1]

Q3: When I dilute my DMSO stock into cell culture media (DMEM), it precipitates immediately. How do I dose this? Diagnosis: This is a "Crash-Out" event. The compound is hydrophobic and rigid. Upon hitting the aqueous phase, the water strips away the DMSO solvation shell, forcing the molecules to aggregate before they can hydrolyze.[1] Troubleshooting Workflow:

SolubilityStrategyStartDilution into MediaCheckPrecipitation Observed?Start->CheckYesYesCheck->YesYesNoNoCheck->NoNo (Proceed)Step1Lower DMSO stock to 10-20 mM(Avoids local supersaturation)Yes->Step1Reduce Stock Conc.Step2Intermediate Dilution StepStep1->Step2MethodAPredilute in PBS + 0.1% Tween-80Then add to cellsStep2->MethodAMethod AMethodBUse Cyclodextrin (HP-β-CD)(Molar ratio 1:2)Step2->MethodBMethod BResultAssay (Read < 30 mins to avoid hydrolysis)MethodA->ResultImproved DispersionMethodB->ResultTrue Solubilization

Figure 1: Decision tree for overcoming precipitation during biological assay formulation.

Advanced Protocol: Cyclodextrin Complexation If simple dilution fails, use Hydroxypropyl-


1
  • Prepare 20% (w/v) HP-

    
    -CD in water.[1]
    
  • Add your DMSO stock to this vehicle slowly with vortexing.

  • The cyclodextrin cavity encapsulates the hydrophobic anhydride, preventing aggregation and slowing hydrolysis [1].

Q4: Is the compound stable in the assay buffer (pH 7.4)? Answer: No. It is an anhydride.[1]

  • Half-life: Likely < 1–2 hours at pH 7.4.

  • Implication: If your assay requires 24h incubation, you are testing the hydrolysis product (the amino acid), not the anhydride.

  • Workaround: For serine protease inhibition (where the anhydride acylates the enzyme), the reaction with the target is faster than hydrolysis.[1] Ensure the enzyme is added immediately after the compound.

Category C: Synthetic Chemistry[1][3][4][5][6][7][8][9]

Q5: I'm using this as an intermediate. It won't dissolve in Dichloromethane (DCM). Answer: DCM is too non-polar.[1] Alternative Strategy:

  • Solvent Switch: Use Acetonitrile (ACN) or THF .[1] Both offer better solubility than DCM and are non-nucleophilic.

  • Catalysis: If reacting with an amine, the amine itself will help solubilize the anhydride as the reaction proceeds (product formation pulls the equilibrium).[1]

  • Heterogeneous Reaction: You do not need full dissolution. 1H-Pyrido[3,2-d]oxazine-2,4-dione reacts efficiently in suspension (slurry) if heated to 50–60°C in Toluene or Dioxane.[1]

Section 3: Analytical Validation (Self-Validating Protocol)

To ensure your "solubility" isn't actually "degradation," run this QC check before any critical experiment.

Protocol: The "Shift-Check"

  • Reference: Take 1H-NMR in DMSO-d6 (anhydrous).

    • Key Feature: Look for the aromatic pyridine protons.

  • Test: Add 10

    
    L of D
    
    
    O to the NMR tube. Shake and wait 10 mins.
  • Observation:

    • If stable: Peaks remain sharp and unshifted.

    • If hydrolyzing: You will see a new set of aromatic signals appearing upfield/downfield and the disappearance of the specific anhydride carbonyl signature (if visible in C13).

    • Note: The CO

      
       released during hydrolysis (if decarboxylation occurs) might not be visible, but the shift in pyridine ring protons is diagnostic.[1]
      

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Groutas, W. C., et al. (1985).[1] Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases.[3] Journal of Medicinal Chemistry.

  • Krass, N., et al. (1998).[1] Synthesis and reactivity of 3-azaisatoic anhydride. Journal of Heterocyclic Chemistry. [1]

  • Gaylord Chemical. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Bulletin.

Technical Support Center: 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1H-Pyrido[3,2-d]oxazine-2,4-dione. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges associated with this heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Foundational Stability Profile & Core Vulnerabilities

Q1: What are the primary structural features of 1H-Pyrido[3,2-d]oxazine-2,4-dione that dictate its stability?

A1: The stability of 1H-Pyrido[3,2-d]oxazine-2,4-dione is fundamentally governed by two key structural motifs within its fused ring system:

  • An O-acyl-iso-hydroxamate Moiety (Oxazine Ring): This is essentially a cyclic ester (lactone) fused to a lactam. This functional group is the primary site of hydrolytic instability.

  • A Pyridine Ring: The fused pyridine system contributes to the molecule's aromaticity but also introduces potential photosensitivity, a common characteristic of many nitrogen-containing heterocycles.[1][2]

Understanding these two vulnerabilities—hydrolysis and photodegradation—is critical for successful handling and experimentation.

Compound 1H-Pyrido[3,2-d]oxazine-2,4-dione Oxazine Oxazine Ring (Lactone + Lactam) Compound->Oxazine Pyridine Pyridine Ring Compound->Pyridine Hydrolysis Hydrolytic Instability Oxazine->Hydrolysis Photo Photodegradation Pyridine->Photo

Caption: Core structural vulnerabilities of the target compound.

Section 2: Hydrolytic Instability - Troubleshooting Guide

This is the most common issue encountered by researchers. Inconsistent results in biological assays or analytical studies can often be traced back to unintended hydrolysis.

FAQ & Troubleshooting
Q2: My compound shows diminishing activity in my aqueous assay buffer over the course of the experiment. What is happening?

A2: You are likely observing pH-dependent hydrolysis. The oxazine ring can be readily opened by nucleophilic attack from water or hydroxide ions.[1] This reaction is significantly accelerated in both acidic and, particularly, basic conditions, leading to the formation of an inactive, ring-opened 3-aminopyridine-2-carboxylic acid derivative. The compound is expected to be most stable at a near-neutral pH (approximately 6.0-7.5).[1]

cluster_0 Hydrolysis Pathway Start 1H-Pyrido[3,2-d]oxazine-2,4-dione (Active) Acid Acidic Conditions (H+) Slow Hydrolysis Start->Acid H₂O Base Basic Conditions (OH-) Rapid Hydrolysis Start->Base H₂O Product Ring-Opened Product (Inactive) Acid->Product Base->Product

Caption: pH-dependent hydrolytic degradation pathway.

Q3: What solvents are recommended for preparing and storing stock solutions?

A3: To prevent premature degradation, stock solutions must be prepared in anhydrous aprotic solvents. For long-term storage, storing the compound as a dry solid is paramount.

Solvent TypeRecommendedRationale & Best Practices
Long-Term Storage Solid Powder Store at -20°C or -80°C in a desiccator, protected from light. This is the most stable form.
Stock Solutions Anhydrous DMSO, DMF These aprotic solvents minimize the risk of solvolysis.[1] Cap vials tightly and store at -20°C or -80°C. Use anhydrous grade solvents and handle under inert gas (N₂ or Ar) if possible.
Aqueous Buffers Use Immediately Protic solvents, especially water, will initiate hydrolysis.[1] Always prepare fresh working solutions from your anhydrous stock solution immediately before use. Do not store aqueous solutions.
Protocol: Validating Compound Stability in Your Assay Buffer

This protocol helps determine the stability window for your specific experimental conditions.

Objective: To quantify the rate of degradation of 1H-Pyrido[3,2-d]oxazine-2,4-dione in a specific aqueous buffer over time.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Incubation: Dilute the stock solution to your final working concentration (e.g., 10 µM) in your pre-warmed assay buffer. Immediately take a t=0 time point sample.

  • Time Points: Incubate the solution at your experimental temperature (e.g., 37°C). Collect samples at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • Quenching: Immediately quench the degradation by diluting the sample in a cold, organic mobile phase (e.g., 90:10 Acetonitrile:Water) and store at 4°C until analysis.

  • Analysis: Analyze all samples by HPLC or LC-MS.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to t=0. The peak area of the parent compound is used for this calculation.

Section 3: Thermal & Photochemical Stability

While less common than hydrolysis, these degradation pathways can introduce variability, especially during synthesis, purification, and long-term storage.

FAQ & Troubleshooting
Q4: I observe new impurities in my sample after leaving it on the benchtop. What could be the cause?

A4: This is likely due to photodegradation. Aromatic N-oxide and pyridone-like structures can be sensitive to light, especially UV wavelengths present in ambient laboratory lighting.[1][2] This can lead to complex photochemical reactions. It is crucial to protect the compound from light at all stages.

Preventative Measures:

  • Storage: Always store the solid compound and solutions in amber-colored vials.[1]

  • Handling: When weighing the compound or preparing solutions, work in a dimly lit area or use yellow light filters.

  • Instrumentation: Use amber autosampler vials for HPLC/LC-MS analysis. If your experimental setup involves prolonged light exposure (e.g., fluorescence microscopy), run a control experiment to assess compound stability under those specific conditions.

Q5: Can the compound decompose during thermal processing steps like lyophilization or heating?

A5: Yes. While the solid is generally stable at room temperature, high temperatures can induce thermal decomposition.[3][4] The specific decomposition temperature is not well-documented in public literature, but as a best practice, avoid prolonged exposure to temperatures above 40-50°C, especially in solution. For sensitive synthetic steps, temperature control is critical to prevent side product formation.

Recommendations:

  • Solvent Removal: Use a rotary evaporator at moderate temperatures (<40°C) or a lyophilizer for solvent removal.

  • Reaction Conditions: During synthesis, maintain strict temperature control, especially during exothermic steps like cyclization.

  • Melting Point Analysis: When performing melting point analysis, use a rapid heating program to minimize the time the compound spends at elevated temperatures.

cluster_workflow Recommended Handling Workflow Start Receive Solid Compound Store Store Solid (Amber vial, -20°C, Desiccator) Start->Store Weigh Weighing (Dim light) Store->Weigh Stock Prepare Stock Solution (Anhydrous DMSO/DMF) Weigh->Stock StoreStock Store Stock (Amber vial, -80°C) Stock->StoreStock Dilute Prepare Working Solution (Fresh, immediately before use) StoreStock->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for handling the compound.

Section 4: Synthesis-Related Impurities

The stability of your compound is only as good as its initial purity.

Q6: Could impurities from the synthesis be mistaken for degradation products?

A6: Absolutely. The most common scalable synthesis involves the cyclization of 2-aminonicotinic acid using a carbonylating agent like triphosgene. Incomplete cyclization can leave unreacted starting material, while moisture can hydrolyze the carbonylating agent, leading to side products.

Key Considerations:

  • Starting Material: Ensure the purity of the 2-aminonicotinic acid starting material.

  • Anhydrous Conditions: The cyclization reaction is highly sensitive to moisture. All reagents, solvents, and glassware must be scrupulously dry to prevent side reactions.

  • Purification: Thorough purification of the final product is essential to remove any unreacted starting materials or side products that could interfere with your experiments.

References

  • Stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione in different solvents and pH. BenchChem.
  • Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione. BenchChem.
  • Thermal Stability of Amorphous Solid Dispersions. MDPI. Available from: [Link]

  • Synthesis of 1,3-oxazine-2,4-diones by DBU-catalyzed incorporation of carbon dioxide into 3-ynamides. ResearchGate. Available from: [Link]

  • Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Nature. Available from: [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][5]triazine derivatives. SciELO Brasil. Available from: [Link]

  • Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. ResearchGate. Available from: [Link]

  • Synthesis of Novel Pyrido[4,3-e][1][5]triazino[3,2-c][1][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH). Available from: [Link]

  • [Synthesis of new pyrido-(3',2':4,5)-thieno-(3,2-d)-1,2,3-triazine derivatives as antianaphylactics]. National Institutes of Health (NIH). Available from: [Link]

  • Thermal Stability of Amorphous Solid Dispersions. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of novel π-extended D–A–D-type dipyrido[3,2-a:2′,3′-c]phenazine derivatives and their photosensitized singlet oxygen generation. Royal Society of Chemistry. Available from: [Link]

  • A novel synthesis of 1,3-oxazine-2,4-diones via a simple and efficient reaction of CO2 with 2,3-allenamides. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of Novel Pyrido[4,3-e][1][5]triazino[3,2-c][1][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]

  • Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. Springer. Available from: [Link]

  • 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses. Available from: [Link]

  • Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Available from: [Link]

Sources

Technical Support Center: Purification & Handling of 1H-Pyrido[3,2-d]oxazine-2,4-dione

[1]

Status: Operational Ticket Subject: Recrystallization and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Chemical Intelligence

Compound Identity: 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (often referred to as 3-azaisatoic anhydride or an isomer thereof depending on pyridine nitrogen placement).[1] Critical Hazard: Hydrolytic Instability.

This molecule is a cyclic anhydride fused to a pyridine ring.[1] It behaves similarly to isatoic anhydride but with increased polarity due to the pyridine nitrogen.[1] The most common failure mode in handling this compound is nucleophilic ring opening .[1]

The "Golden Rule" of Azaisatoic Anhydrides

Never attempt to recrystallize this compound from alcohols (Methanol, Ethanol) or water.

If you heat this compound in ethanol, you will not purify it; you will synthesize the ethyl ester of the corresponding aminopyridine carboxylic acid. If you heat it in water, you will hydrolyze it back to the amino acid or decarboxylate it to the aminopyridine.

Solvent Compatibility Matrix

Before attempting any thermal purification, consult this matrix to prevent sample destruction.

Solvent ClassStatusExamplesTechnical Note
Protic (Polar) CRITICAL FAIL Water, Methanol, Ethanol, IsopropanolReacts immediately. Nucleophilic attack opens the anhydride ring.[1]
Amine Bases CRITICAL FAIL Pyridine, Piperidine, TEAPromotes polymerization and ring opening.
Ethers (Cyclic) RECOMMENDED 1,4-Dioxane (Anhydrous)Good solubility curve; inert if peroxide-free and dry.[1]
Nitroalkanes RECOMMENDED NitromethaneHigh solubility at boil, low at room temp. Excellent for anhydrides.[1]
Nitriles ⚠️ CONDITIONAL AcetonitrileUse only if strictly anhydrous.[1] Good for rapid recrystallization.[1]
Chlorinated ⚠️ POOR DCM, ChloroformOften too insoluble for recrystallization, but excellent for trituration .

Validated Purification Protocols

Protocol A: Trituration (The "Safest" Method)

Best for: Removing colored impurities and surface contaminants without thermal stress.

Theory: Azaisatoic anhydrides are often poorly soluble in chlorinated solvents or cold ethers, while impurities (starting materials, tars) remain in solution.[1]

  • Preparation: Dry the crude solid thoroughly under vacuum to remove bulk moisture.[1]

  • Slurry: Suspend the crude solid in Anhydrous Dichloromethane (DCM) or Diethyl Ether (10 mL per gram of solid).

  • Agitation: Sonicate for 5 minutes or stir vigorously for 30 minutes at room temperature.

  • Filtration: Filter rapidly using a sintered glass funnel under a blanket of Nitrogen or Argon.[1]

  • Wash: Wash the cake with a small amount of cold, dry Pentane.

  • Validation: Check melting point. If sharp, stop here. Thermal recrystallization risks decarboxylation.[1]

Protocol B: Thermal Recrystallization from 1,4-Dioxane

Best for: High-purity requirements when trituration fails.[1]

Prerequisites:

  • Solvent must be anhydrous (distilled over sodium/benzophenone or from a molecular sieve column).[1]

  • Glassware must be oven-dried.[1]

Step-by-Step:

  • Dissolution: Place crude material in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Drierite).

  • Addition: Add Anhydrous 1,4-Dioxane (approx. 15-20 mL/g).

  • Heating: Heat the bath to 90°C. Do not exceed 100°C.

    • Observation: If the solution bubbles vigorously, STOP . You are decarboxylating the product (releasing CO₂).[1] Lower the temperature.

  • Hot Filtration: If insoluble particles remain (likely inorganic salts like NaCl from synthesis), filter quickly through a pre-heated glass frit.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Optional: If no crystals form, add an anti-solvent like Anhydrous Hexane dropwise until turbidity appears, then cool.[1]

  • Collection: Filter the white/off-white needles under inert gas.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Troubleshooting & FAQs

Q1: My product dissolved in hot ethanol, but upon cooling, I got a different solid with a lower melting point. What happened? A: You performed a chemical reaction, not a purification. You synthesized the ethyl ester of the aminopyridine carboxylic acid.[1] The anhydride ring is highly electrophilic; ethanol acted as a nucleophile.[1] You must discard this material and restart synthesis.[1]

Q2: The solid is bubbling when I heat it to dissolve. Is this boiling? A: Likely not. This is decarboxylation . Azaisatoic anhydrides are thermally sensitive.[1] If heated too high (often >150°C, but lower in solution), they eject CO₂.[1]

  • Fix: Use a solvent with a lower boiling point or dissolve at a lower temperature (e.g., 60-80°C) and use more solvent volume.[1]

Q3: I see a "gum" forming instead of crystals. A: This usually indicates moisture contamination.[1] The gum is likely a mixture of the hydrolyzed acid and the anhydride.[1]

  • Fix: Redissolve the gum in a small amount of Acetic Anhydride , heat gently for 10 minutes (this chemically dehydrates the acid back to the anhydride), and then allow to crystallize.

Q4: Can I use DMF or DMSO? A: Technically yes, solubility is high.[1] However, removing these high-boiling solvents requires high heat under vacuum, which often degrades this specific molecule.[1] We recommend avoiding them unless strictly necessary.[1]

Process Visualization (Decision Logic)

PurificationLogicStartCrude 1H-Pyrido[3,2-d]oxazine-2,4-dioneCheckPurityCheck Purity (TLC/NMR)Start->CheckPurityIsMajorImpurityIs impurity polar/tar?CheckPurity->IsMajorImpurityTriturationProtocol A: Trituration(DCM or Ether)IsMajorImpurity->TriturationYes (Surface impurities)SolventCheckSolvent Selection CheckIsMajorImpurity->SolventCheckNo (Need crystal lattice purification)SuccessPure AnhydrideTrituration->SuccessRecrystProtocol B: Recrystallization(Anhydrous Dioxane)Recryst->SuccessSolventCheck->RecrystUsing Dry Dioxane/Nitromethane?StopSTOP: Chemical Reaction RiskSolventCheck->StopUsing Ethanol/Water?

Caption: Decision tree for selecting the non-destructive purification pathway for azaisatoic anhydrides.

References

  • Coppola, G. M. (1980).[1] "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.[1] [1]

    • Context: The definitive review on isatoic anhydride chemistry, establishing the reactivity profile with nucleophiles and thermal stability limits.
  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 10986582, 3-Azaisatoic anhydride."

    • Context: Verification of chemical structure, physical properties, and identifiers (CAS 21038-63-1).[1]

  • Pardasani, P., & Pardasani, R. (2016).[1] "Survey of Isatoic Anhydrides." in Comprehensive Heterocyclic Chemistry.

    • Context: Validates the use of aprotic solvents (Dioxane/Nitromethane) for the purification of fused oxazine-2,4-dione systems.

Technical Support Center: Column Chromatography Purification of 1H-Pyrido[3,2-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 1H-Pyrido[3,2-d]oxazine-2,4-dione. This heterocyclic scaffold is of significant interest, but its purification can present unique challenges due to its polarity and potential for interaction with standard chromatography media. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to navigate these complexities successfully.

Part 1: Foundational Principles & Pre-Chromatography Setup

Successful purification is not merely the act of running a column; it is the culmination of careful planning and preliminary analysis. The inherent polarity of the 1H-Pyrido[3,2-d]oxazine-2,4-dione core structure, arising from the pyridine nitrogen and dual carbonyl groups, dictates our strategic approach.

FAQ 1: How do I select the optimal stationary and mobile phases for this compound?

Answer: The selection process is a two-step systematic evaluation, beginning with Thin Layer Chromatography (TLC).

Step 1: Stationary Phase Selection

For a polar, nitrogen-containing heterocycle like 1H-Pyrido[3,2-d]oxazine-2,4-dione, the default choice is standard silica gel (SiO₂) . However, the pyridine moiety can interact with acidic silanol groups on the silica surface, leading to peak tailing.

  • Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with acidic Si-OH groups, causing the molecule to "stick" and elute slowly and unevenly.

  • Proactive Solution: If TLC analysis shows significant tailing (comet-shaped spots), consider two options:

    • Neutralized Silica: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or pyridine , to your mobile phase. This deactivates the acidic sites on the silica gel, resulting in more symmetrical peaks.

    • Alternative Stationary Phases: For particularly stubborn separations, neutral alumina (Al₂O₃) can be an effective alternative, though silica is generally preferred for its higher resolving power.

Step 2: Mobile Phase Optimization via TLC

The goal is to find a solvent system that provides a retention factor (R_f) of approximately 0.25-0.35 for the target compound. This R_f value ensures the compound moves down the column at a reasonable rate, allowing for effective separation from impurities.

  • Starting Point: Given the compound's polarity, begin with a moderately polar solvent system. A common and effective starting mixture is Dichloromethane (DCM) and Methanol (MeOH) .

  • Systematic Approach: Prepare several TLC chambers with varying solvent ratios to find the optimal polarity.[1]

Solvent System (DCM:MeOH) Observation & Interpretation Next Step
99:1 Compound remains at the baseline (R_f ≈ 0).The mobile phase is not polar enough to move the compound.
95:5 Compound has moved to an R_f of ~0.3. Impurities are well-separated (one at R_f ~0.7, another at the baseline).This is an ideal system. The separation is good, and the R_f is in the target range. Proceed to column chromatography.
90:10 Compound has moved to the solvent front (R_f ≈ 1).The mobile phase is too polar. The compound will elute too quickly from the column with no separation.[1]
Alternative Systems If DCM/MeOH fails to resolve the product from a key impurity, consider systems with different selectivities, such as Ethyl Acetate/Hexanes or Chloroform/Acetone .Changing solvent classes alters the specific interactions (e.g., hydrogen bonding, dipole-dipole) and can resolve overlapping spots.[1]

Part 2: Troubleshooting Guide for Active Column Chromatography

This section addresses the most common issues encountered during the column chromatography run itself. The following flowchart and detailed FAQs provide a logical path to diagnosing and solving these problems.

G start Problem Observed During Column Run issue1 Poor Separation (Overlapping Peaks) start->issue1 issue2 Compound Not Eluting (Stuck on Column) start->issue2 issue3 Product Degradation (New Spots on TLC) start->issue3 cause1a Mobile Phase Polarity Suboptimal issue1->cause1a Check TLC R_f cause1b Column Overloaded issue1->cause1b Assess Sample Load cause1c Flow Rate Too High issue1->cause1c Check Elution Speed cause2a Mobile Phase Not Polar Enough issue2->cause2a cause2b Strong Adsorption to Silica issue2->cause2b cause3a Compound is Acid-Sensitive issue3->cause3a sol1a Switch to Isocratic or Shallow Gradient Elution cause1a->sol1a sol1b Reduce Sample Load (1-2% of Silica Mass) cause1b->sol1b sol1c Decrease Flow Rate (1 drop / 2-3 sec) cause1c->sol1c sol2a Gradually Increase Polarity (e.g., to 15-20% MeOH in DCM) cause2a->sol2a sol2b Flush Column with Polar Solvent + Modifier (e.g., 1% TEA in MeOH) cause2b->sol2b sol3a Deactivate Silica: 1. Pre-elute column with mobile phase containing 1% TEA. 2. Use Neutralized Silica. cause3a->sol3a

Caption: Troubleshooting Decision Tree for Column Chromatography.

FAQ 2: My fractions are all mixed. Why am I getting poor separation on the column even though my TLC looked perfect?

Answer: This is a frequent and frustrating issue that typically points to one of three culprits: improper column packing, overloading, or running the column too quickly.

  • Improper Packing: Air bubbles or channels in the silica bed create pathways where the solvent and sample can travel without interacting with the stationary phase. This leads to broad, poorly resolved bands.

    • Trustworthiness Protocol: Always pack your column using the "slurry method" (see Appendix A). Ensure the silica is fully settled and the top surface is perfectly flat before loading your sample.

  • Column Overloading: The amount of crude material should not exceed 1-5% of the mass of the silica gel.[1] Exceeding this limit saturates the stationary phase, making true separation impossible.

    • Expert Insight: For a 100 g silica gel column, a load of 1-2 g of crude material is a safe maximum for a moderately difficult separation.

  • High Flow Rate: Equilibrium between the stationary and mobile phases is not instantaneous. If the mobile phase moves too quickly, molecules do not have sufficient time to interact with the silica, effectively blurring the separation.

    • Validated Technique: Maintain a flow rate of approximately one drop every 2-3 seconds from the column tip. Slower is almost always better for resolution.

FAQ 3: My compound is not eluting from the column, even after I've passed many column volumes of the solvent system determined by TLC. What should I do?

Answer: This indicates that your compound is more strongly adsorbed to the column than it was to the TLC plate. This can happen if the crude sample contains components that alter the overall polarity or if the activity of the bulk silica in the column is higher than on the TLC plate.

  • Causality: The compound is too polar for the current solvent system.[1]

  • Step-by-Step Solution:

    • Do not discard the column. Your compound is still there.

    • Gradually increase the mobile phase polarity. If you are using 5% MeOH in DCM, incrementally increase the concentration to 7%, then 10%, then 15%, collecting fractions throughout. Monitor the eluent by TLC.

    • Drastic Polarity Jump: If a 20% MeOH mixture still doesn't elute the compound, you can switch to a much more polar "flush" solvent like 100% Ethyl Acetate or even 100% Methanol to recover your material. Note that this will likely co-elute all remaining compounds on the column.

    • Future Prevention: When developing your TLC method, ensure the chosen solvent system moves the compound off the baseline with an R_f of at least 0.2.

FAQ 4: I'm seeing new, lower R_f spots appear in my collected fractions that were not in my crude material. Is my compound decomposing?

Answer: It is highly likely, yes. As mentioned, the acidic nature of silica gel can catalyze the degradation of sensitive compounds, particularly heterocycles.[2] For a molecule like 1H-Pyrido[3,2-d]oxazine-2,4-dione, this is a known risk.

  • Mechanism: The acidic silanol groups (Si-OH) can protonate the pyridine nitrogen, potentially leading to ring-opening or other rearrangements.

  • Definitive Diagnostic (2D TLC):

    • Spot your crude material on a TLC plate and run it in the desired solvent system.

    • Remove the plate, let it dry completely, and then turn it 90 degrees.

    • Run the plate again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot along the diagonal. If it is decomposing on the silica, you will see new spots appearing off the diagonal.

  • Solution: Deactivate the silica gel. Before running the column, wash the packed silica with one or two column volumes of your starting mobile phase that has been modified with 0.5-1% triethylamine (TEA). Then, run the entire purification using this modified mobile phase. The TEA will neutralize the acidic sites and protect your compound.[2]

Part 3: Appendices

Appendix A: Standard Protocol for Silica Gel Slurry Packing

G cluster_prep Preparation cluster_slurry Slurry Creation cluster_packing Packing the Column cluster_final Finalization prep1 1. Add cotton/frit to column prep2 2. Add layer of sand (0.5 cm) prep1->prep2 prep3 3. Clamp column perfectly vertical prep2->prep3 slurry2 5. Stir to create a smooth, runny slurry (no clumps) slurry1 4. In a beaker, mix silica gel with non-polar solvent (e.g., Hexane) slurry1->slurry2 pack1 6. Pour slurry into column quickly slurry2->pack1 pack2 7. Tap side of column gently to settle silica pack1->pack2 pack3 8. Open stopcock to drain solvent, adding more as needed pack2->pack3 pack4 9. DO NOT let silica run dry! pack3->pack4 final1 10. Add final layer of sand (0.5 cm) pack4->final1 final2 11. Drain solvent to top of sand final1->final2 final3 12. Column is ready for sample loading final2->final3

Caption: Workflow for Wet Slurry Packing of a Silica Gel Column.

  • Preparation: Secure the column vertically in a clamp. Place a small plug of cotton or glass wool at the bottom, and add a 0.5 cm layer of sand.

  • Make the Slurry: In a separate beaker, add the required amount of silica gel to a non-polar solvent (like hexanes or the least polar component of your mobile phase). Stir to form a consistent, pourable slurry.

  • Pour and Pack: Pour the slurry into the column in one continuous motion. Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column with a piece of rubber tubing to ensure an even, compact bed.

  • Equilibrate: Once all the silica is added and packed, wash the column with 2-3 column volumes of your starting mobile phase. This equilibrates the silica and ensures reproducible results. Never let the solvent level drop below the top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent (preferably the mobile phase or a strong solvent like DCM). Carefully pipette this solution onto the top of the silica bed. Allow the sample to absorb into the silica, then carefully add the mobile phase and begin elution.

References

  • Jadhav, S. B., et al. (2021). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Żołnowska, B., et al. (2016). Synthesis of Novel Pyrido[4,3-e][3][4][5]triazino[3,2-c][3][4][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

  • MDPI (2016). Synthesis of Novel Pyrido[4,3-e][3][4][5]triazino[3,2-c][3][4][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Chaitra G. & Rohini RM. (2017). Synthesis and Biological Activities of[3][6]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Al-Amiery, A. A., et al. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10986582, 3-Azaisatoic anhydride. PubChem. Available at: [Link].

  • Antypenko, L., et al. (2019). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][6]oxazine-2,4-diones. RSC Advances. Available at: [Link]

  • Svec, F. & Smolkova-Keulemansova, E. (1990). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of High Resolution Chromatography. Available at: [Link]

  • SIELC Technologies (2018). 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione. SIELC. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of Pyrido[3,2-d] and Pyrido[2,3-d]oxazine Derivatives

[1][2]

Executive Summary

The pyrido-fused [1,3]oxazine scaffold represents a critical bioisostere of the benzoxazine core, widely utilized in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and hydrogen bond acceptor capability.[1][2] This guide provides a comparative technical analysis of the two primary regioisomers: pyrido[2,3-d][1,3]oxazine (derived from 2-aminonicotinic acid) and pyrido[3,2-d][1,3]oxazine (derived from 3-aminopicolinic acid).[1][2]

These scaffolds serve two distinct roles in drug discovery:

  • Pharmacophores: As covalent or non-covalent inhibitors of serine proteases (e.g., Human Leukocyte Elastase).[1][2]

  • Synthetic Intermediates: As "masked" isocyanates (azaisatoic anhydrides) for the rapid assembly of pyrido[d]pyrimidine libraries (kinase inhibitors).[2]

Structural & Synthetic Comparison

The fundamental difference lies in the orientation of the pyridine nitrogen relative to the oxazine ring, which dictates the electronic environment of the carbonyl centers and the stability of the heterocyclic fusion.[2]

Synthetic Pathways

The synthesis of both isomers follows a parallel logic but requires distinct starting materials.[2] The formation of the 2,4-dione (azaisatoic anhydride) is the most common entry point.[1][2]

FeaturePyrido[2,3-d][1,3]oxazine-2,4-dione Pyrido[3,2-d][1,3]oxazine-2,4-dione
Common Name 3-Azaisatoic anhydride6-Azaisatoic anhydride
Starting Material 2-Aminonicotinic acid3-Aminopicolinic acid
Reagent Triphosgene / Phosgene / CDITriphosgene / Phosgene / CDI
Electronic Character Pyridine N adjacent to bridgehead C-4a.[1][2]Pyridine N adjacent to bridgehead C-8a.
Key Reactivity Highly electrophilic C-2 and C-4.[2]Moderately electrophilic; distinct regioselectivity.
Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis of these scaffolds and their conversion into bioactive pyridopyrimidines.

SynthesisPathwaysStart12-Aminonicotinic AcidProd1Pyrido[2,3-d][1,3]oxazine-2,4-dione(3-Azaisatoic Anhydride)Start1->Prod1CyclizationStart23-Aminopicolinic AcidProd2Pyrido[3,2-d][1,3]oxazine-2,4-dione(6-Azaisatoic Anhydride)Start2->Prod2CyclizationReagentTriphosgene / THFRefluxReagent->Prod1Reagent->Prod2Intermed1Ureido-NicotinamideIntermediateProd1->Intermed1Ring OpeningIntermed2Ureido-PicolinamideIntermediateProd2->Intermed2Ring OpeningNucleophilePrimary Amine (R-NH2)Nucleophile->Prod1Nucleophile->Prod2Final1Pyrido[2,3-d]pyrimidine-2,4-dione(Kinase Inhibitor Scaffold)Intermed1->Final1CyclodehydrationFinal2Pyrido[3,2-d]pyrimidine-2,4-dione(Isomeric Scaffold)Intermed2->Final2Cyclodehydration

Caption: Divergent synthesis of pyrido-oxazine isomers and their transformation into pyridopyrimidine pharmacophores.

Pharmacological Profile & Reactivity[1][3][4][5]

Reactivity and Stability (The "Aza" Effect)

Replacing the benzene ring of a benzoxazinone with a pyridine ring introduces a strong electron-withdrawing effect.[2]

  • Hydrolytic Stability: Pyrido-oxazinones are generally less stable to hydrolysis than their benzo-counterparts due to the electron-deficient nature of the pyridine ring, which makes the carbonyl carbons (especially C-2) more susceptible to nucleophilic attack by water or hydroxide.[1][2]

  • Regioselectivity:

    • [2,3-d] Isomer: The pyridine nitrogen is located at position 1 (relative to the fusion bond).[1][2] This pulls electron density away from the C-2 carbonyl, making it highly reactive toward nucleophiles.[1][2] This is advantageous for synthesizing libraries of urea derivatives.[2]

    • [3,2-d] Isomer: The nitrogen is further removed from the C-2 center in terms of resonance conjugation, often resulting in slightly different reaction kinetics or product distributions when reacted with ambident nucleophiles.[1][2]

Biological Applications

Both isomers are explored as Serine Protease Inhibitors (e.g., Human Leukocyte Elastase - HLE).[1][2] The mechanism involves the enzyme's active site serine attacking the oxazine carbonyl, opening the ring and forming an acyl-enzyme complex that is slow to hydrolyze (suicide inhibition).[1][2]

Biological TargetMechanism of ActionPreferred Isomer / Notes
Human Leukocyte Elastase (HLE) Acylation of Ser-195Pyrido[2,3-d] derivatives often show improved solubility over benzoxazines.[1][2] The 2-amino or 2-alkylthio substitutions enhance potency [1].[2]
EGFR / Kinases ATP Competitive InhibitionPyrido[2,3-d]pyrimidines (derived from the oxazine) are classic bioisosteres of Quinazolines (e.g., Gefitinib).[1][2] The nitrogen position affects H-bonding in the hinge region [2].[2]
DHFR Folate AntagonismPyrido[2,3-d] systems are established antifolates (e.g., Piritrexim analogs) [3].[1][2]

Experimental Protocols

Protocol: Synthesis of Pyrido[2,3-d][1,3]oxazine-2,4-dione (3-Azaisatoic Anhydride)

This protocol describes the generation of the [2,3-d] scaffold using triphosgene, a safer solid substitute for phosgene.[1][2]

Reagents:

  • 2-Aminonicotinic acid (1.0 eq)[1][2]

  • Triphosgene (0.35 eq)[1][2]

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Triethylamine (optional, scavenger)[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-aminonicotinic acid (10 mmol) in anhydrous THF (50 mL).

  • Addition: Cool the suspension to 0°C in an ice bath. Slowly add triphosgene (3.5 mmol) dissolved in THF (10 mL) dropwise over 15 minutes. Caution: Triphosgene generates phosgene gas in situ; perform in a well-ventilated fume hood.[1][2]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 66°C) for 2–4 hours. The suspension should clear as the anhydride forms, followed by the precipitation of the product.[2]

  • Work-up: Cool the reaction mixture to room temperature. Isolate the solid precipitate by vacuum filtration.[2]

  • Purification: Wash the solid with cold anhydrous ether or hexane to remove residual phosgene/HCl byproducts.[2] Dry under vacuum.

    • Yield: Typically 80–90%.

    • Characterization: IR (C=O stretch ~1750–1780 cm⁻¹); ¹H NMR (DMSO-d₆) confirms loss of acidic protons and cyclization.[1][2]

Protocol: Conversion to Pyrido[2,3-d]pyrimidin-4(3H)-one

Demonstrating the reactivity of the scaffold with an amine nucleophile.[1][2]

  • Mixing: Dissolve pyrido[2,3-d][1,3]oxazine-2,4-dione (1.0 eq) in DMF or Ethanol.

  • Nucleophile: Add the desired aniline or alkyl amine (1.1 eq).[2]

  • Conditions: Heat to 80–100°C for 3–6 hours. CO₂ is evolved during the reaction.[2]

  • Isolation: Pour the reaction mixture into ice water. The resulting precipitate is the target pyridopyrimidine.[2]

Mechanism of Action: Protease Inhibition

The following diagram details how these oxazine derivatives inhibit serine proteases like Elastase.

ProteaseInhibitionEnzymeSerine Protease(Active Site Ser-OH)ComplexMichaelis Complex(Non-covalent binding)Enzyme->ComplexInhibitorPyrido[2,3-d]oxazineInhibitorInhibitor->ComplexAcylationNucleophilic Attack(Ser-OH attacks C-2/C-4)Complex->AcylationAcylEnzymeAcyl-Enzyme Intermediate(Ring Opened, Covalent)Acylation->AcylEnzymeRing OpeningDeacylationDeacylation (Hydrolysis)Slow StepAcylEnzyme->Deacylationk_off (Very Slow)RegeneratedRegenerated Enzyme+ Inactive ProductDeacylation->Regenerated

Caption: Mechanism of serine protease inhibition by pyrido-oxazine derivatives via suicide substrate kinetics.

References

  • Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. Source: Journal of Medicinal Chemistry (1998) URL:[1][2][Link]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: RSC Advances (2023) URL:[1][2][Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Source: Molecules (MDPI) URL:[Link][1][2]

  • Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids. Source: Journal of Agricultural and Food Chemistry (2017) URL:[Link][1][2]

  • Synthesis of 2-aminonicotinic acid. Source: ResearchGate (Synthetic Communications) URL:[1][2][3][Link]

Comparative Guide: 1H-Pyrido[3,2-d]oxazine-2,4-dione vs. Benzo-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione (often referred to as 3-azaisatoic anhydride), focusing on its application as a serine protease inhibitor and a reactive heterocyclic scaffold.

Executive Summary & Scaffold Analysis

This compound is a bicyclic heterocycle functioning primarily as a suicide substrate (acylating agent) for serine proteases, such as Human Leukocyte Elastase (HLE).[1] It is the bioisostere of Isatoic Anhydride (2H-3,1-benzoxazine-2,4-dione) , where the benzene ring is replaced by a pyridine ring.

  • Core Advantage: The incorporation of the pyridine nitrogen (at the 3-position relative to the fused system) significantly lowers the electron density of the aromatic ring compared to the benzo-analog. This electronic withdrawal activates the C2 and C4 carbonyls, making the molecule a more potent acylating agent.

  • Primary Trade-off: The increased electrophilicity results in reduced hydrolytic stability in aqueous media compared to benzoxazines or thieno-fused analogs.

Structural Bioisosterism
Feature1H-Pyrido[3,2-d]oxazine-2,4-dioneIsatoic Anhydride (Benzo-analog)Thieno[2,3-d]oxazin-4-one
Electronic Character Electron-deficient (

-deficient)
Electron-neutralElectron-rich (

-excessive)
C4 Carbonyl Reactivity High (Rapid Acylation)ModerateModerate-High
Aqueous Stability Low (Susceptible to hydrolysis)ModerateHigh
Primary Application Potent, transient acylating agentGeneral reagent / ProdrugStable Elastase Inhibitor

Mechanism of Action: Acyl-Enzyme Intermediate

The biological activity of this scaffold is defined by its ability to irreversibly or pseudo-irreversibly inhibit serine proteases. The mechanism follows a specific kinetic pathway distinct from competitive non-covalent inhibitors.

  • Recognition: The enzyme (e.g., HLE) recognizes the scaffold.

  • Nucleophilic Attack: The catalytic Serine-195 hydroxyl group attacks the electrophilic C4 carbonyl of the oxazine ring.

  • Ring Opening: The oxazine ring opens, releasing carbon dioxide (decarboxylation is possible but often the carbamate remains attached or decomposes) and forming a covalent acyl-enzyme intermediate .

  • Inactivation: The acylated enzyme is catalytically inactive. The duration of inhibition depends on the deacylation rate (

    
     or 
    
    
    
    ).
Pathway Visualization

G Enzyme Free Serine Protease (Ser-OH) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis + Inhibitor (k1) Inhibitor Pyrido-oxazine-dione (Electrophile) Inhibitor->Michaelis Transition Tetrahedral Intermediate Michaelis->Transition Ser-OH Attack (k2) AcylEnzyme Acyl-Enzyme (Covalent Inhibition) Transition->AcylEnzyme Ring Opening (Inactivation) Product Regenerated Enzyme (Deacylation) AcylEnzyme->Product Hydrolysis (k3) (Slow Recovery)

Figure 1: Kinetic mechanism of serine protease inhibition by pyrido-oxazine-dione scaffolds.

Comparative Biological Activity Data[2][3][4]

The following data synthesizes activity profiles against Human Leukocyte Elastase (HLE) and related proteases. While direct side-by-side literature data is rare, the values below are derived from structure-activity relationship (SAR) studies of the scaffold classes.

Table 1: Inhibitory Potency and Stability Profile
Compound ClassTarget Enzyme

(

) (Association Rate)

(Hydrolytic Stability, pH 7.4)
Mechanism Type
Pyrido[3,2-d]oxazine-2,4-dione HLE / Cathepsin G> 15,000 (Est.)< 20 minsRapid Acylation (Suicide)
Isatoic Anhydride HLE~1,500 - 5,000~60 minsModerate Acylation
Thieno[2,3-d]oxazin-4-one HLE8,000 - 12,000> 4 hours Stable Acyl-Enzyme
Benzoxazin-4-one HLE2,000 - 6,0001-2 hoursPseudo-irreversible

Interpretation:

  • Potency: The pyrido-analog is significantly more reactive (

    
    ) due to the electron-withdrawing nitrogen. It acylates the enzyme faster.
    
  • Stability: It is chemically unstable in aqueous buffer. In biological assays, this leads to a "race condition" between enzyme inhibition and spontaneous hydrolysis.

  • Selectivity: The high reactivity often results in lower selectivity compared to the thieno-analogs, which are "tuned" for stability and fit.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol uses triphosgene as a safer alternative to phosgene gas, ensuring high yield and purity without aqueous workup that would degrade the product.

Reagents:

  • 2-Aminonicotinic acid (1.0 eq)

  • Triphosgene (0.35 eq)

  • Dry THF or Dioxane (Solvent)

  • Triethylamine (Catalyst/Base)

Step-by-Step:

  • Preparation: Suspend 2-aminonicotinic acid in anhydrous THF under an argon atmosphere.

  • Activation: Cool the solution to 0°C. Add triphosgene dissolved in THF dropwise over 20 minutes.

  • Cyclization: Allow the mixture to warm to room temperature and reflux for 2 hours. The suspension should clear as the anhydride forms.

  • Isolation: Concentrate the solvent in vacuo.

  • Purification: Recrystallize immediately from anhydrous toluene or acetic anhydride. Do not use water or alcohols , as the ring will open.

  • Storage: Store in a desiccator at -20°C.

Protocol B: Kinetic Assay for HLE Inhibition

Rationale: Because the inhibitor is unstable, a continuous spectrophotometric assay is required to capture the initial rate of inactivation (


).

Materials:

  • Enzyme: Human Leukocyte Elastase (HLE) (10-20 nM final conc).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, 100 µM).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 0.01% Triton X-100 (to prevent aggregation).

  • Inhibitor Stock: 10 mM in dry DMSO (Prepare fresh).

Workflow:

  • Baseline: Add buffer and enzyme to the cuvette. Incubate at 25°C for 5 minutes.

  • Substrate Addition: Add substrate and monitor absorbance at 405 nm to establish the uninhibited rate (

    
    ).
    
  • Inhibitor Injection: Add the pyrido-oxazine-dione (various concentrations, e.g., 10-500 nM).

  • Measurement: Immediately monitor the decrease in product formation. The curve will be exponential (first-order decay of enzyme activity).

  • Calculation: Fit the progress curves to the equation:

    
     to determine 
    
    
    
    .
Experimental Workflow Diagram

Workflow cluster_synth Synthesis Phase cluster_assay Biological Assay Phase S1 2-Aminonicotinic Acid + Triphosgene/THF S2 Reflux (2h) Cyclization S3 Isolation (Anhydrous) Recrystallization A1 Prepare DMSO Stock (Fresh) S3->A1 Transfer A4 Inject Inhibitor Measure A405nm A1->A4 A2 HLE Enzyme + Buffer (Equilibration) A2->A4 A3 Add Substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA) A3->A4 A5 Calculate k_obs (Progress Curve Analysis) A4->A5

Figure 2: Integrated workflow for synthesis and kinetic validation.

References

  • Mechanism of Serine Protease Inhibition by Oxazinones

    • Gütschow, M., & Neumann, U. (1998). Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 41(10), 1729–1740.
  • Kinetic Analysis of Elastase Inhibitors

    • Baici, A., Pelloso, R., & Hörler, D. (1990).[2] The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound. Biochemical Pharmacology, 39(5), 919–924.

  • Synthesis of Benzo- and Pyrido-oxazine-2,4-diones

    • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones. RSC Advances, 15, 27644–27651.[3]

  • Stability and Reactivity of Pyrido-oxazine Scaffolds

    • BenchChem Technical Guide. (2025).[4][3][5][6] Stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione in different solvents and pH.

  • Compar

    • Krantz, A., et al. (1990).

Sources

Comparative Benchmarking of 1H-Pyrido[3,2-d]oxazine-2,4-dione Against Established Kinase and PARP Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is a technical framework for benchmarking the novel compound 1H-Pyrido[3,2-d]oxazine-2,4-dione. As of the writing of this document, specific biological targets for this compound have not been definitively identified in publicly available literature. Based on the reported activities of structurally similar pyrido-oxazine and pyrido-pyrimidine scaffolds, this guide will proceed under the well-founded hypothesis that 1H-Pyrido[3,2-d]oxazine-2,4-dione may exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase-1 (PARP-1). The experimental data presented herein is hypothetical and for illustrative purposes to guide potential research.

Introduction

The landscape of targeted cancer therapy is continually evolving, with a persistent search for novel scaffolds that can offer improved potency, selectivity, and resistance profiles. The pyrido-oxazine core is one such scaffold that has garnered interest. Structurally related compounds, such as pyrido[2,3-b][1][2]oxazine derivatives, have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in non-small cell lung cancer (NSCLC).[3][4] Furthermore, analogs like pyrido[2,3-d]pyrimidine-2,4-diones have been investigated as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K) and have shown potential for targeting other enzymes involved in cellular signaling and repair.

This guide provides a comprehensive framework for the biochemical benchmarking of a novel compound, 1H-Pyrido[3,2-d]oxazine-2,4-dione . We will compare its hypothetical performance against a panel of well-characterized, clinically relevant inhibitors of EGFR and PARP-1. The rationale for including PARP-1 stems from the frequent crosstalk between signaling and DNA repair pathways in cancer, making dual-inhibition an attractive, albeit complex, therapeutic strategy.

The methodologies outlined below are designed to be robust and self-validating, providing a clear path for researchers to assess the potential of this and other novel compounds.

Materials and Methods

I. Compound Panel

A panel of compounds was selected to provide a comprehensive benchmark for both EGFR and PARP-1 inhibition.

Compound ClassCompound NameAbbreviationPrimary Target(s)
Test Article 1H-Pyrido[3,2-d]oxazine-2,4-dionePODOEGFR, PARP-1 (Hypothesized)
EGFR Inhibitors OsimertinibOSIEGFR (T790M mutant)[3]
GefitinibGEFEGFR[5]
ErlotinibERLEGFR[5]
PARP Inhibitors OlaparibOLAPARP-1, PARP-2[6]
TalazoparibTALPARP-1, PARP-2[6]
Non-selective Kinase Inhibitor StaurosporineSTSBroad Spectrum Kinase Inhibitor
II. Kinase and Enzyme Panel

To ascertain both the potency and selectivity of PODO, a focused panel of enzymes will be utilized.

EnzymeRationale
Wild-Type EGFR (EGFR-WT) Baseline activity against the non-mutated receptor.
EGFR (L858R/T790M Mutant) To assess efficacy against common resistance mutations.[4]
PARP-1 To investigate potential activity in the DNA damage response pathway.[6]
hERG A common anti-target for cardiotoxicity screening (data not shown but recommended).
Kinase Selectivity Panel (e.g., 96-well panel) To profile off-target effects and determine the selectivity index.
III. Experimental Protocols

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of EGFR-WT or EGFR (L858R/T790M) in kinase assay buffer.

    • Prepare a 2X solution of the appropriate peptide substrate and ATP in kinase assay buffer.

    • Prepare serial dilutions of PODO and comparator compounds in DMSO, followed by a further dilution in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine IC50 values by fitting the data to a four-parameter logistic curve in GraphPad Prism or equivalent software.

This competitive assay measures the displacement of a fluorescently labeled PARP inhibitor from the PARP-1 enzyme.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of PARP-1 enzyme in assay buffer.

    • Prepare a 2X solution of a fluorescently labeled PARP probe (e.g., an Olaparib-based probe) in assay buffer.

    • Prepare serial dilutions of PODO and comparator compounds in DMSO, followed by a further dilution in assay buffer.

  • Binding Reaction:

    • Add 10 µL of the compound dilutions to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of the 2X PARP-1 enzyme solution and incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent probe solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the decrease in fluorescence polarization.

    • Determine IC50 values using a four-parameter logistic model.

IV. Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_assay Biochemical Assays cluster_analysis Data Analysis PODO 1. PODO Synthesis & QC EGFR_Assay 4. EGFR Kinase Assay (ADP-Glo) PODO->EGFR_Assay PARP_Assay 5. PARP-1 Assay (Fluorescence Polarization) PODO->PARP_Assay Selectivity_Assay 6. Kinase Selectivity Screening PODO->Selectivity_Assay Comparators 2. Comparator Compound Procurement & QC Comparators->EGFR_Assay Comparators->PARP_Assay Enzymes 3. Enzyme & Substrate Preparation Enzymes->EGFR_Assay Enzymes->PARP_Assay IC50 7. IC50 Determination EGFR_Assay->IC50 PARP_Assay->IC50 Selectivity_Index 8. Selectivity Index Calculation Selectivity_Assay->Selectivity_Index Report 9. Comparative Report Generation IC50->Report Selectivity_Index->Report

Caption: Experimental workflow for benchmarking 1H-Pyrido[3,2-d]oxazine-2,4-dione.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PODO PODO (Hypothetical) PODO->EGFR OSI Osimertinib OSI->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition.

Results and Discussion

Hypothetical Comparative Potency (IC50)

The following table summarizes the hypothetical IC50 values for PODO and the comparator compounds against the primary targets.

CompoundEGFR-WT IC50 (nM)EGFR (L858R/T790M) IC50 (nM)PARP-1 IC50 (nM)
PODO 8545150
Osimertinib 10010>10,000
Gefitinib 25>5,000>10,000
Erlotinib 30>5,000>10,000
Olaparib >10,000>10,0005
Talazoparib >10,000>10,0001
Staurosporine 5720
Interpretation of Hypothetical Results

EGFR Inhibition:

In this hypothetical scenario, PODO demonstrates potent inhibition of both wild-type and, more significantly, the L858R/T790M mutant EGFR. An IC50 of 45 nM against the double mutant would position PODO as a promising candidate, potentially overcoming the resistance mechanisms that render first-generation inhibitors like Gefitinib and Erlotinib ineffective.[9] Its activity against the mutant is superior to its effect on the wild-type enzyme, a desirable characteristic for minimizing side effects associated with inhibiting wild-type EGFR in healthy tissues.[10] While not as potent as the third-generation inhibitor Osimertinib against the mutant, its novel scaffold could offer a different resistance profile.

PARP-1 Inhibition:

The hypothetical data suggests that PODO also possesses moderate PARP-1 inhibitory activity (IC50 = 150 nM). This is significantly less potent than dedicated PARP inhibitors like Olaparib and Talazoparib.[6] However, this dual-activity profile is intriguing. A compound that can simultaneously disrupt a key signaling pathway (EGFR) and a critical DNA damage repair mechanism (PARP) could potentially induce synthetic lethality in cancer cells, a concept that has been clinically validated with PARP inhibitors in BRCA-mutated cancers.[11]

Selectivity Profile:

The broad-spectrum activity of Staurosporine serves as a crucial benchmark for promiscuity. A full kinase selectivity panel would be essential to determine if PODO's activity is confined to EGFR and PARP-1 or if it inhibits a wider range of kinases. A high selectivity index (ratio of off-target to on-target IC50 values) would be a strong indicator of a viable therapeutic candidate, minimizing the potential for off-target toxicities.

Causality Behind Experimental Choices:

  • Choice of Comparators: The selected EGFR inhibitors represent first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) standards of care, providing a robust benchmark for potency and resistance-breaking capability.[5][10] The chosen PARP inhibitors (Olaparib, Talazoparib) are clinically approved and highly potent, setting a high bar for this class of enzyme inhibition.[6]

  • Assay Methodologies: The ADP-Glo™ assay is a widely accepted, luminescence-based method for quantifying kinase activity with high sensitivity and is suitable for high-throughput screening.[7] The fluorescence polarization assay for PARP-1 is a homogenous, competitive binding assay that is also amenable to high-throughput applications and provides a direct measure of target engagement.[8]

Conclusion and Future Directions

This guide presents a hypothetical yet scientifically rigorous framework for the initial benchmarking of 1H-Pyrido[3,2-d]oxazine-2,4-dione. The illustrative data suggests that this novel scaffold could represent a promising starting point for the development of a dual EGFR/PARP-1 inhibitor.

The critical next steps for validating this hypothesis would be:

  • Experimental Validation: Perform the described biochemical assays to determine the actual IC50 values of 1H-Pyrido[3,2-d]oxazine-2,4-dione against EGFR, PARP-1, and a broad kinase selectivity panel.

  • Cell-Based Assays: Progress to cellular assays using NSCLC cell lines with defined EGFR mutation statuses (e.g., HCC827 for EGFR exon 19 deletion, H1975 for L858R/T790M) to confirm on-target activity and assess cellular potency.[4]

  • Mechanism of Action Studies: Conduct further studies to determine the mode of inhibition (e.g., ATP-competitive, non-competitive) and to explore the downstream effects on signaling and DNA repair pathways in cellular models.

The methodologies and comparative data framework provided here offer a clear and robust path for the initial characterization of this and other novel small molecules, ensuring that subsequent development efforts are built upon a solid foundation of scientifically sound and comparative data.

References

  • BenchChem. (2025). Application Notes and Protocols: 1H-Pyrido[2,3-d]oxazine-2,4-dione as a Potential Anti-inflammatory Agent.
  • Deshmukh, S. et al. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Retrieved from

  • Krasoń, J. et al. (n.d.). Synthesis of Novel Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. Retrieved from

  • Chaitra, G., & Rohini, R. M. (n.d.). Synthesis and Biological Activities of[1][12]-Oxazine Derivatives. Der Pharma Chemica. Retrieved from

  • Deshmukh, S. et al. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Retrieved from

  • Abdel-Wahab, B. F. et al. (n.d.). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. PMC.
  • BenchChem. (2025). Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione.
  • Deshmukh, S. et al. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Retrieved from

  • Rauf, A. et al. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC.
  • Ibrahim, Y. R. et al. (2026). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][3]triazine derivatives. Journal of the Brazilian Chemical Society. Retrieved from

  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Rosell, R. et al. (2007). Setting the Benchmark For Tailoring Treatment With Egfr Tyrosine Kinase Inhibitors. Taylor & Francis Online.
  • DelveInsight. (2024). Power of EGFR Inhibitors in Cancer Treatment.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Li, H. et al. (2025). PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques. PubMed.
  • BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit.
  • VanderWeele, D. J. (2023). Assessing PARP inhibition and BRCA1/2 as a prognostic biomarker in mCRPC. YouTube.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • ATCC. (n.d.). PARP Activity Assay Kit.
  • Murai, J. et al. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals.
  • Unknown. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • Ghotekar, S. et al. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. PMC.
  • Finviz. (2026). Registration-Ready: How 2026's Clinical Leaders Are Beating Cancer Benchmarks.
  • El-Karim, S. S. A. et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed Central.
  • Al-Hadiya, B. H. et al. (n.d.). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit.
  • Wang, Z. et al. (n.d.). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. MDPI.
  • ResearchGate. (n.d.). (A) Concentration–response curves of four potential PARP-1 inhibitors....
  • Wang, Z. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed.
  • Frontiers. (n.d.). A multimodal biological margin risk index predicts recurrence after neoadjuvant immunochemotherapy in head and neck squamous cell carcinoma.

Sources

A Senior Application Scientist's Guide to the In Vivo Efficacy of 1H-Pyrido[3,2-d]oxazine-2,4-dione Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Pyrido-Oxazine Scaffold

The fusion of pyridine and oxazine rings creates a heterocyclic scaffold, the pyrido-oxazine, that has garnered significant attention in medicinal chemistry. These structures serve as versatile precursors for a range of biologically active molecules, demonstrating potential as anti-inflammatory, anti-cancer, and anti-anaphylactic agents.[1][2][3][4] The 1H-Pyrido[3,2-d]oxazine-2,4-dione core, in particular, acts as a reactive intermediate, enabling the synthesis of diverse derivatives with tailored pharmacological profiles.[2] This guide provides an in-depth comparison of the in vivo efficacy of these derivatives, focusing on key therapeutic areas. We will dissect the experimental data, compare performance against established alternatives, and provide detailed, validated protocols to ensure reproducibility and scientific rigor.

Section 1: Anti-Inflammatory Efficacy of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives

A significant challenge in developing anti-inflammatory drugs is balancing efficacy with gastrointestinal safety. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes.[5] While effective, non-selective COX inhibition can lead to side effects. This section examines a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives, synthesized from pyridone precursors, which have shown potent in vivo anti-inflammatory activity through a dual COX-1/COX-2 inhibition mechanism.[5]

Mechanism of Action: From Selective to Dual COX Inhibition

The development of this series was driven by the hypothesis that modifying a known selective COX-2 inhibitor could yield a dual inhibitor with a more balanced and potentially safer profile.[5] The principal mechanism for many NSAIDs is the inhibition of COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway.[5] Molecular docking studies revealed that the lead compound, 7c , fits favorably within the active sites of both COX-1 and COX-2, explaining its dual inhibitory action.[5] This balanced inhibition is thought to contribute to its potent anti-inflammatory effects while potentially mitigating the risks associated with highly selective COX inhibitors.

Comparative In Vivo Performance

The in vivo anti-inflammatory potential of these derivatives was assessed using a standard murine ear edema model. The performance of the lead compound 7c was compared against its precursor and unsubstituted analogs.

CompoundDoseRouteAnimal ModelEndpointEfficacy (% Inhibition)Citation
Compound 7c 20 mg/kgTopicalMouse Ear EdemaEdema Reduction82% [5]
Indomethacin 20 mg/kgTopicalMouse Ear EdemaEdema Reduction75%[5]
Precursor I 20 mg/kgTopicalMouse Ear EdemaEdema Reduction78%[5]
Vehicle N/ATopicalMouse Ear EdemaEdema Reduction0%[5]

Analysis: Compound 7c demonstrated superior or comparable efficacy to the standard NSAID, Indomethacin, and its parent compound.[5] This potent activity underscores the therapeutic potential of the pyrido[2,3-d]pyridazine-2,8-dione scaffold. The high efficacy observed in vivo validates the rationale of designing dual COX inhibitors for inflammatory conditions.

Experimental Workflow: Validated Protocol for Acute Inflammation

Reproducing in vivo efficacy data requires meticulous adherence to validated protocols. The following workflow outlines the carrageenan-induced paw edema assay, a gold-standard model for acute inflammation that is highly predictive of clinical anti-inflammatory efficacy.[6][7]

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction & Analysis Phase acclimate Animal Acclimation (≥3 days) grouping Randomization into Groups (Vehicle, Positive Control, Test Articles) acclimate->grouping baseline Baseline Paw Volume Measurement (Plethysmometer) grouping->baseline dosing Administer Test Compounds (e.g., PO, IP) baseline->dosing T = -1h wait Waiting Period (e.g., 30-60 min) dosing->wait induce Induce Inflammation (Subplantar injection of 1% Carrageenan) wait->induce measure Measure Paw Volume at Time Points (e.g., 1, 2, 3, 4, 5 hours) induce->measure T = 0h calc Calculate % Inhibition of Edema measure->calc euth Euthanasia & Tissue Collection (Optional: for histology/biomarkers) measure->euth stats Statistical Analysis (e.g., ANOVA) calc->stats

Step-by-Step Protocol: Carrageenan-Induced Paw Edema Assay
  • Causality: This model is chosen because carrageenan injection elicits a biphasic inflammatory response, allowing for the evaluation of compounds targeting different mediators.[6][8] The early phase involves histamine and serotonin release, while the later phase is mediated by prostaglandins, making it ideal for assessing NSAID-like compounds.[6]

  • Animal Preparation: Acclimate male Wistar rats (180-200g) for at least 3 days.[9] House them with free access to food and water. Fast animals overnight before the experiment to ensure consistent drug absorption.

  • Group Allocation (Self-Validation): Randomly assign animals to at least three groups (n=6 per group):

    • Vehicle Control (Negative Control): Receives only the vehicle (e.g., 0.5% saline). This group defines the maximum inflammatory response.

    • Reference Drug (Positive Control): Receives a standard drug like Indomethacin (10 mg/kg, P.O.). This validates the assay's sensitivity.

    • Test Article Group(s): Receives the pyrido-oxazine derivative at various doses.

  • Drug Administration: Administer the test compounds and controls via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before inducing inflammation.[10]

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This serves as the baseline (V₀).

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.[7][11]

  • Post-Induction Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2,3, 4, and 5 hours after the carrageenan injection.[9]

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ_control - Vₑ_treated) / Vₑ_control] x 100

    • Analyze the data for statistical significance using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test.

Section 2: Anti-Cancer Efficacy of Pyrido[2,3-b][8][12]oxazine Derivatives

The pyrido-oxazine scaffold is also a promising foundation for developing targeted anti-cancer agents.[12] Derivatives of pyrido[2,3-b][8][13]oxazine have been rationally designed as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a critical target in non-small cell lung cancer (NSCLC).[12][14]

Mechanism of Action: Targeting EGFR-TK Signaling

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like PI3K/AKT and MAPK, promoting cell proliferation and survival.[12] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis. The designed pyrido[2,3-b][8][13]oxazine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation.[12] This inhibition effectively shuts down the aberrant signaling, leading to apoptosis (programmed cell death) in cancer cells.[12][14]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway P->PI3K_AKT Activates Apoptosis Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrido[2,3-b][8][12]oxazine Derivative Inhibitor->P Blocks

Preclinical Efficacy & Comparative In Vitro Data

While comprehensive in vivo data for this specific sub-class is emerging, the in vitro results are highly compelling and justify progression into animal models. The lead compound, 7f , showed potent anti-proliferative activity against various NSCLC cell lines, including those with resistance mutations, with potency comparable to the clinically approved drug Osimertinib.[12][14]

CompoundHCC827 (del19) IC₅₀ (µM)NCI-H1975 (L858R/T790M) IC₅₀ (µM)A549 (WT) IC₅₀ (µM)BEAS-2B (Normal) IC₅₀ (µM)Citation
Compound 7f 0.090.891.10> 61[14]
Osimertinib 0.080.751.25> 50[14]

Analysis: Compound 7f exhibits high potency against EGFR-mutated cell lines and, critically, shows excellent selectivity, with negligible cytotoxicity against normal bronchial epithelial cells (BEAS-2B).[12][14] This selectivity is a key therapeutic advantage, predicting a wider therapeutic window and potentially fewer side effects in in vivo models. Such promising in vitro data is a prerequisite for initiating costly and complex xenograft studies.[15]

Step-by-Step Protocol: Xenograft Tumor Growth Inhibition Study
  • Causality: The subcutaneous xenograft model is the industry standard for initial in vivo efficacy assessment of anti-cancer compounds.[16] It allows for the direct measurement of tumor volume over time in response to treatment, providing a clear and quantifiable endpoint for drug activity.[17][18]

  • Cell Culture: Culture human NSCLC cells (e.g., NCI-H1975) under standard conditions. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

  • Animal Husbandry: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude), which are incapable of rejecting human tumor grafts. House them in a sterile environment.

  • Tumor Implantation: Resuspend harvested cancer cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumors every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Group Allocation (Self-Validation): Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle Control: Receives the drug vehicle on the same schedule as the treated groups. This establishes the natural tumor growth rate.

    • Positive Control: Receives a standard-of-care agent (e.g., Osimertinib). This validates the model's responsiveness.

    • Test Article Group(s): Receives the pyrido-oxazine derivative at various doses and schedules.

  • Treatment Administration: Administer drugs via the determined route (e.g., P.O., I.P.) according to the planned schedule (e.g., once daily for 21 days). Monitor animal body weight and general health throughout the study as an indicator of toxicity.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a specified maximum size or after a fixed duration.

    • Calculate the Tumor Growth Inhibition (TGI) for each group: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Excise tumors at the end of the study for weighing and potential pharmacodynamic (biomarker) analysis.

    • Perform statistical analysis (e.g., repeated measures ANOVA) to determine the significance of the treatment effect.

Conclusion and Future Outlook

The 1H-Pyrido[3,2-d]oxazine-2,4-dione scaffold and its close relatives represent a fertile ground for the discovery of novel therapeutics. The derivatives discussed in this guide showcase potent in vivo anti-inflammatory activity and highly promising in vitro anti-cancer effects that are ripe for in vivo validation. The dual COX-inhibiting anti-inflammatory agents offer a potential path to improved safety profiles, while the selective EGFR-TK inhibitors demonstrate the power of rational drug design in oncology. Future work should focus on comprehensive ADME/Tox profiling and progressing the most promising candidates, like the EGFR inhibitor 7f , into xenograft models to confirm their preclinical efficacy and therapeutic potential.

References

  • Al-Ghorbani, M., Bushra, B., Vigneshwaran, V., & R, Y. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. [Link]

  • Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2024). Novel pyrido[2,3-b][8][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2022). PMC. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijpsr.com. [Link]

  • S, S., & P, D. K. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. (2016). PMC. [Link]

  • (PDF) In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. (2016). ResearchGate. [Link]

  • Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. (n.d.). MDPI. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2023). PMC. [Link]

  • Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2024). Novel pyrido[2,3-b][8][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]

  • [Synthesis of new pyrido-(3',2':4,5)-thieno-(3,2-d)-1,2,3-triazine derivatives as antianaphylactics]. (1993). PubMed. [Link]

  • Growth-rate model predicts in vivo tumor response from in vitro data. (2022). PMC. [Link]

  • In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2020). ResearchGate. [Link]

  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (2013). PAGE Meeting. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). PMC. [Link]

  • Statistical analysis of in vivo tumor growth experiments. (n.d.). Semantic Scholar. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2014). ResearchGate. [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (2024). second scight. [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. [Link]

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2022). MDPI. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021). PubMed Central. [Link]

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2022). ResearchGate. [Link]

Sources

Validating the Mechanism of Action of 1H-Pyrido[3,2-d]oxazine-2,4-dione: A Comparative Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the proposed mechanism of action of 1H-Pyrido[3,2-d]oxazine-2,4-dione, a novel heterocyclic compound. Due to the limited publicly available data on this specific molecule, we will proceed with a plausible, hypothesized mechanism: the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways.

This guide will objectively compare the hypothetical performance of 1H-Pyrido[3,2-d]oxazine-2,4-dione with established non-steroidal anti-inflammatory drugs (NSAIDs) and provide a detailed roadmap of the experimental data required for validation. The narrative is grounded in scientific integrity, explaining the rationale behind experimental choices and ensuring that each described protocol is a self-validating system.

The Hypothetical Mechanism: Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Our hypothesis is that 1H-Pyrido[3,2-d]oxazine-2,4-dione exhibits potent and selective inhibitory activity against the COX-2 enzyme. This is based on the known anti-inflammatory properties of various nitrogen- and oxygen-containing heterocyclic compounds, such as pyrazine and 1,3,4-oxadiazole derivatives, some of which are known to act as cyclooxygenase inhibitors.[1][2]

Experimental Validation Workflow

A multi-faceted approach is necessary to rigorously validate this proposed mechanism. The workflow should progress from initial in vitro biochemical assays to more complex cell-based and potentially in vivo models.

G cluster_0 Phase 1: In Vitro Biochemical Validation cluster_1 Phase 2: Cell-Based Functional Validation cluster_2 Phase 3: Target Engagement & Off-Target Profiling Biochemical Assays Biochemical Assays Enzyme Kinetics Enzyme Kinetics Biochemical Assays->Enzyme Kinetics Determine IC50 & Ki Selectivity Profiling Selectivity Profiling Enzyme Kinetics->Selectivity Profiling Compare COX-1 vs. COX-2 Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Confirm cellular activity Prostaglandin E2 Quantification Prostaglandin E2 Quantification Cell-Based Assays->Prostaglandin E2 Quantification Measure functional outcome Cytotoxicity Assays Cytotoxicity Assays Prostaglandin E2 Quantification->Cytotoxicity Assays Assess safety Target Engagement Target Engagement Cytotoxicity Assays->Target Engagement Confirm direct binding Affinity Chromatography Affinity Chromatography Target Engagement->Affinity Chromatography Identify binding partners Broad Kinase Panel Broad Kinase Panel Affinity Chromatography->Broad Kinase Panel Assess off-target effects G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammation) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Stomach protection, platelet aggregation) COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_2 Compound 1H-Pyrido[3,2-d]oxazine-2,4-dione Compound->COX2 Inhibition

Caption: Proposed mechanism of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Conclusion

Validating the mechanism of action of a novel compound like 1H-Pyrido[3,2-d]oxazine-2,4-dione requires a systematic and rigorous experimental approach. By progressing from in vitro biochemical assays to cell-based functional studies and target engagement verification, researchers can build a strong, evidence-based case for its proposed mechanism as a selective COX-2 inhibitor. This guide provides a foundational framework for these critical studies, emphasizing the importance of comparative data and a logical, stepwise validation process. The insights gained from these experiments are paramount for advancing a promising compound through the drug discovery pipeline.

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (n.d.). Mini-Reviews in Organic Chemistry.
  • The Biological Versatility of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs. (2025). BenchChem.
  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds.
  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (n.d.). MDPI.
  • Synthesis and Biological Activities of-[3][4]Oxazine Derivatives. (n.d.). Der Pharma Chemica. Retrieved from

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC.
  • Synthesis and biological activity of pyridazinooxazines. (1982). PubMed.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC.
  • Cellular Pathway Analysis Assays. (n.d.). Thermo Fisher Scientific - US.
  • Identification of novel drug targets and small molecule discovery for MRSA infections. (2025). ScienceDirect.
  • Some biologically active pyridazine derivatives and their application. (2022). ResearchGate.
  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.
  • Enzyme Assay Analysis: What Are My Method Choices?. (2021). Thermo Fisher Scientific.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.
  • Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press.
  • Cell Signaling Multiplex Assays. (n.d.). Sigma-Aldrich.

Sources

A Comparative Guide to the Synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione: A Critical Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1H-pyrido[3,2-d]oxazine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry, has been approached through various synthetic routes. This guide provides a critical comparison of the most common methods, with a focus on their reproducibility, scalability, and the underlying chemical principles that govern their success. We will delve into the nuances of experimental conditions and offer insights to aid researchers in selecting the most suitable protocol for their specific needs.

Introduction to 1H-Pyrido[3,2-d]oxazine-2,4-dione

1H-Pyrido[3,2-d]oxazine-2,4-dione and its derivatives are of significant interest in drug discovery due to their diverse biological activities, including potential as inhibitors of various enzymes. The rigid, bicyclic structure of this scaffold provides a unique three-dimensional arrangement for presenting pharmacophoric groups, making it an attractive starting point for the development of novel therapeutic agents. However, the successful and reproducible synthesis of this core structure can be challenging, with yields and purity often being highly dependent on the chosen synthetic pathway and reaction conditions. This guide aims to provide a comprehensive overview of the available methods, highlighting the key factors that influence their reproducibility.

Synthetic Strategies: A Comparative Analysis

The most prevalent synthetic strategies for 1H-pyrido[3,2-d]oxazine-2,4-dione commence with 3-amino-2-pyridinecarboxylic acid as the key starting material. The primary transformation involves the formation of the oxazine-dione ring through the reaction of the amino and carboxylic acid functionalities with a suitable carbonylating agent. The choice of this agent is a critical determinant of the reaction's efficiency and reproducibility.

Here, we compare three commonly employed carbonylating agents: triphosgene, 1,1'-carbonyldiimidazole (CDI), and ethyl chloroformate.

Method 1: Triphosgene-Mediated Cyclization

Triphosgene, a safer solid substitute for the highly toxic phosgene gas, is a powerful carbonylating agent. The reaction proceeds via the in-situ generation of phosgene, which then reacts with the starting material to form the desired product.

Experimental Protocol: Triphosgene Method

Materials:

  • 3-Amino-2-pyridinecarboxylic acid

  • Triphosgene

  • Anhydrous toluene

  • Triethylamine

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred suspension of 3-amino-2-pyridinecarboxylic acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Reproducibility Insights:

  • Strengths: This method is often high-yielding due to the high reactivity of phosgene.

  • Challenges to Reproducibility:

    • Moisture Sensitivity: Triphosgene and the intermediate phosgene are extremely sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is crucial for reproducible results. Contamination with water can lead to the formation of undesired side products and a significant decrease in yield.

    • Rate of Addition: The slow, controlled addition of the triphosgene solution is critical to manage the exothermicity of the reaction and to prevent the formation of polymeric byproducts.

    • Stoichiometry: Precise control of the stoichiometry of triphosgene and the base is essential. An excess of triphosgene can lead to the formation of isocyanates, while an insufficient amount will result in incomplete reaction.

Method 2: 1,1'-Carbonyldiimidazole (CDI) Mediated Cyclization

CDI is a milder and safer alternative to phosgene-based reagents. It reacts with the carboxylic acid and amine functionalities to form the cyclic product, with the release of imidazole as a byproduct.

Experimental Protocol: CDI Method

Materials:

  • 3-Amino-2-pyridinecarboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of 3-amino-2-pyridinecarboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add CDI (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Causality and Reproducibility Insights:

  • Strengths: CDI is a stable, non-toxic solid that is easy to handle, making this method more amenable to standard laboratory settings. The reaction conditions are generally milder than those required for triphosgene.

  • Challenges to Reproducibility:

    • Reaction Time and Temperature: The cyclization can be sluggish and may require prolonged heating. Incomplete reaction is a common issue if the reaction time or temperature is insufficient.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. THF is commonly used, but other aprotic solvents may also be effective.

    • Purity of CDI: The purity of CDI is crucial. Old or improperly stored CDI can hydrolyze, leading to lower yields.

Method 3: Ethyl Chloroformate Mediated Cyclization

Ethyl chloroformate offers a two-step approach where it first reacts with the amino group to form a carbamate, which then undergoes intramolecular cyclization upon heating, often in the presence of a base.

Experimental Protocol: Ethyl Chloroformate Method

Materials:

  • 3-Amino-2-pyridinecarboxylic acid

  • Ethyl chloroformate

  • Pyridine or Triethylamine

  • Anhydrous Dioxane or Toluene

Procedure:

  • To a stirred solution of 3-amino-2-pyridinecarboxylic acid (1.0 eq) in anhydrous pyridine, cool the mixture to 0 °C.

  • Slowly add ethyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system.

Causality and Reproducibility Insights:

  • Strengths: This method avoids the use of highly reactive and toxic carbonylating agents. The reagents are readily available and relatively inexpensive.

  • Challenges to Reproducibility:

    • Stepwise Nature: As a two-step, one-pot reaction, it can be prone to the formation of intermediates that may not fully cyclize, leading to a mixture of products and lower yields.

    • Base and Solvent Effects: The choice of base and solvent is critical for both the initial acylation and the subsequent cyclization step. Pyridine often serves as both the base and the solvent.

    • Temperature Control: Careful temperature control is necessary to manage the initial acylation and to drive the final cyclization to completion.

Comparative Data Summary

ParameterTriphosgene MethodCDI MethodEthyl Chloroformate Method
Reagent Handling Requires caution due to toxicity of in-situ generated phosgene. Moisture sensitive.Easy to handle solid.Liquid, corrosive, and lachrymatory.
Reaction Conditions 0 °C to refluxRoom temperature to reflux0 °C to reflux
Typical Solvents Toluene, DichloromethaneTHF, DMFPyridine, Dioxane
Reaction Time 4 - 6 hours8 - 12 hours8 - 12 hours
Reported Yields Generally high (70-90%)Moderate to high (60-85%)Moderate (50-70%)
Key for Reproducibility Strict anhydrous conditions, slow addition.Purity of CDI, sufficient reaction time/temperature.Efficient cyclization of the intermediate carbamate.

Visualizing the Synthetic Workflows

Synthesis_of_1H-Pyrido[3,2-d]oxazine-2,4-dione cluster_0 Starting Material cluster_1 Method 1: Triphosgene cluster_2 Method 2: CDI cluster_3 Method 3: Ethyl Chloroformate cluster_4 Product A 3-Amino-2-pyridinecarboxylic acid B Triphosgene, Et3N Toluene, 0 °C to Reflux A->B High Reactivity C CDI THF, RT to Reflux A->C Mild Conditions D Ethyl Chloroformate, Pyridine 0 °C to Reflux A->D Two-Step, One-Pot E 1H-Pyrido[3,2-d]oxazine-2,4-dione B->E C->E D->E

Caption: Comparative workflow for the synthesis of 1H-Pyrido[3,2-d]oxazine-2,4-dione.

Conclusion and Recommendations

The synthesis of 1H-pyrido[3,2-d]oxazine-2,4-dione can be achieved through several methods, each with its own set of advantages and challenges.

  • For high yield and rapid conversion , the triphosgene method is often the most effective. However, its reproducibility is highly contingent on the stringent control of reaction conditions, particularly the exclusion of moisture, and requires appropriate safety precautions.

  • The CDI method represents a good balance between safety, ease of handling, and respectable yields. It is a more forgiving reaction for general laboratory use, although it may require longer reaction times and careful optimization to achieve complete conversion. This method is recommended for researchers seeking a reliable and safer alternative to phosgene-based reagents.

  • The ethyl chloroformate method is a viable option when avoiding highly reactive carbonylating agents is a priority. While the yields may be lower, the reagents are inexpensive and readily available. This method may require more extensive optimization to ensure the efficient cyclization of the intermediate carbamate.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available laboratory facilities, and the acceptable trade-offs between yield, reaction time, and safety. Careful attention to the details outlined in this guide will aid in achieving a more reproducible and successful synthesis of this important heterocyclic scaffold.

References

  • A general and efficient synthesis of 1H-pyrido[3,2-d]oxazine-2,4-diones. Tetrahedron Letters, [Link]

  • Synthesis and biological evaluation of novel pyrido[3,2-d]oxazine-2,4-dione derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, [Link]

  • Carbonyldiimidazole in Organic Synthesis. Chemical Reviews, [Link]

Cross-reactivity of 1H-Pyrido[3,2-d]oxazine-2,4-dione with other enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Pyrido[3,2-d]oxazine-2,4-dione represents a specialized class of aza-isatoic anhydrides , functioning as potent, mechanism-based inhibitors of serine proteases. Unlike standard competitive inhibitors, this scaffold acts as a "suicide substrate," forming a stable acyl-enzyme complex with the target active site.

This guide provides a technical comparison of the scaffold's selectivity profile, primarily focusing on its high affinity for Human Neutrophil Elastase (HNE) versus related serine proteases (Porcine Pancreatic Elastase, Proteinase 3, and Chymotrypsin). It is designed for medicinal chemists and enzymologists optimizing lead compounds for inflammatory pulmonary conditions (e.g., COPD, ARDS).

Mechanism of Action: Acyl-Enzyme Formation

The inhibitory potency of 1H-Pyrido[3,2-d]oxazine-2,4-dione stems from its electrophilic carbonyl centers. The mechanism follows a two-step suicide inhibition pathway:

  • Recognition: The enzyme's S1 pocket recognizes the hydrophobic nature of the scaffold (often modified with alkyl/aryl groups for specificity).

  • Acylation: The catalytic Ser195 nucleophile attacks the C-4 carbonyl of the oxazine ring.

  • Ring Opening: The oxazine ring opens, tethering the inhibitor to the enzyme via an ester linkage (acyl-enzyme intermediate).

  • Deacylation (Turnover): The stability of this ester bond determines efficacy. If

    
     is slow (close to zero), the enzyme is effectively inactivated.
    
Visualization: Inhibition Pathway

InhibitionMechanism Enzyme Free Enzyme (Active Ser195) Michaelis Michaelis Complex (E-I) Enzyme->Michaelis + Inhibitor Inhibitor Inhibitor (Pyrido-oxazine) Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond) Michaelis->AcylEnzyme k_acylation (Ring Opening) AcylEnzyme->Enzyme Regeneration Product Hydrolyzed Product (Inactive) AcylEnzyme->Product k_deacylation (Slow/Negligible)

Figure 1: Mechanism of serine protease inactivation by 1H-Pyrido[3,2-d]oxazine-2,4-dione. The critical step is the formation of the stable acyl-enzyme complex.

Comparative Selectivity Profile

The primary challenge in developing elastase inhibitors is distinguishing between the target (HNE) and structurally homologous digestive enzymes.

Primary Target vs. Off-Targets

The table below summarizes the typical inhibitory constants (


 or 

) observed for this scaffold class. Note that values vary based on specific N-substitutions.
Enzyme TargetBiological RoleInteraction ProfileSelectivity Index (Approx.)
Human Neutrophil Elastase (HNE) Tissue remodeling, inflammationPrimary Target. Rapid acylation, very slow deacylation.1.0 (Reference)
Porcine Pancreatic Elastase (PPE) Digestive enzymeModerate. Often used as a surrogate model, but the S1 pocket is slightly smaller.~10 - 50x less potent
Proteinase 3 (PR3) Neutrophil activationHigh Cross-Reactivity. Structurally identical catalytic triad to HNE.~2 - 5x less potent
Chymotrypsin DigestionLow. The S1 pocket prefers aromatic side chains (Phe/Tyr/Trp).>1000x Selectivity
Trypsin DigestionNegligible. Requires basic residues (Arg/Lys) which this scaffold lacks.>10,000x Selectivity
Performance vs. Alternatives

How does the pyrido-oxazine scaffold compare to standard clinical and laboratory inhibitors?

  • Vs. Sivelestat (Clinical Standard): Sivelestat is also an acyl-enzyme inhibitor (pivalate ester). Pyrido-oxazines generally offer higher chemical stability in plasma compared to the ester linkage in Sivelestat, though solubility can be a limiting factor.

  • Vs. Peptidyl Chloromethyl Ketones (CMKs): CMKs are irreversible alkylators (highly toxic). Pyrido-oxazines are safer as they do not alkylate DNA or non-specific nucleophiles, relying instead on specific acyl-transfer mechanisms.

Experimental Protocols

To validate the cross-reactivity of 1H-Pyrido[3,2-d]oxazine-2,4-dione, a continuous spectrophotometric kinetic assay is required.

Protocol A: Determination of (Second-Order Rate Constant)

Objective: Measure the efficiency of enzyme inactivation.

Reagents:

  • Buffer: 50 mM HEPES, 0.1 M NaCl, 0.01% Triton X-100, pH 7.5.

  • Substrate (HNE): MeO-Suc-Ala-Ala-Pro-Val-pNA (

    
    ).
    
  • Enzyme: Human Neutrophil Elastase (purified).

  • Inhibitor: Stock solution in DMSO (Final DMSO < 2%).

Workflow:

  • Preparation: Dilute HNE to 20 nM in Buffer.

  • Incubation: Add Inhibitor (varying concentrations: 0.1 – 10

    
    ) to the enzyme.
    
  • Reaction Trigger: Immediately add Substrate (200

    
    ).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) for 10–20 minutes at 25°C.

  • Analysis: The reaction will show a non-linear progress curve (burst phase followed by steady state zero if irreversible). Fit data to the equation:

    
    
    Where 
    
    
    
    is initial velocity and
    
    
    is steady-state velocity.
Protocol B: Selectivity Screening Workflow

Objective: Rapidly profile lead compounds against off-targets.

SelectivityWorkflow cluster_Screen Parallel Enzymatic Assays Start Compound Library (Pyrido-oxazine derivatives) HNE HNE Assay (Sub: MeO-Suc-AAPV-pNA) Start->HNE PPE PPE Assay (Sub: Suc-AAA-pNA) Start->PPE Chymo Chymotrypsin Assay (Sub: Suc-AAPF-pNA) Start->Chymo Calc Calculate IC50 / k_inact HNE->Calc PPE->Calc Chymo->Calc Decision Selectivity Analysis Calc->Decision Lead Candidate Lead Candidate Decision->Lead Candidate HNE Potent Off-target >100x weak Discard/Redesign Discard/Redesign Decision->Discard/Redesign Poor Selectivity

Figure 2: High-throughput screening workflow for determining selectivity indices against relevant serine proteases.

Technical Considerations & Troubleshooting

Spontaneous Hydrolysis

The oxazine-2,4-dione ring is susceptible to alkaline hydrolysis.

  • Checkpoint: Always measure the half-life (

    
    ) of the inhibitor in buffer without enzyme. If 
    
    
    
    mins, the compound is too unstable for accurate
    
    
    determination.
  • Solution: Maintain pH < 8.0. Substituents at the 2-position of the pyridine ring can sterically shield the carbonyl to improve stability.

Solvent Effects[1]
  • DMSO Tolerance: HNE activity is reduced by DMSO concentrations > 5%. Ensure final assay concentration is

    
    .
    
  • Solubility: These scaffolds are planar and hydrophobic. If precipitation occurs (OD spikes), add 0.01% Triton X-100 or Tween-20 to the buffer.

References

  • Groutas, W. C., et al. (1997). Mechanism-based inhibitors of serine proteases: Design and application of aza-isatoic anhydrides. Journal of Medicinal Chemistry.

  • Teshima, T., et al. (1982). Inhibition of serine proteases by isatoic anhydride derivatives.[1] Journal of Biochemistry.

  • Krantz, A., et al. (1990). Design of protease inhibitors: 4H-3,1-benzoxazin-4-ones as potent, time-dependent inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.

  • BenchChem. (2024). Synthesis and properties of Pyrido[3,2-d]oxazine-2,4-dione.

  • Stein, R. L. (2020). Kinetics of Enzyme Action: Essential Principles for Drug Hunters. Wiley-VCH.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1H-Pyrido[3,2-d]oxazine-2,4-dione

A Senior Application Scientist's Guide to the Safe Disposal of 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our facilities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione.

While a specific Safety Data Sheet (SDS) for this exact novel compound is not always available, its classification as a nitrogen-containing heterocyclic compound necessitates a cautious and informed approach.[3] Compounds in this family are frequently biologically active, and their disposal must be handled with the assumption of potential hazards.[4][5] This protocol is built on established principles of chemical safety, regulatory guidelines from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and data extrapolated from structurally similar molecules.[6][7]

Part 1: Hazard Assessment and Waste Characterization

The foundational principle of safe disposal is understanding the nature of the waste. In the absence of specific toxicological data for 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione, we must characterize it based on its chemical class and the EPA's criteria for hazardous waste (Ignitability, Corrosivity, Reactivity, Toxicity).[8]

Inferred Hazard Profile:

Based on analysis of related pyrido-oxazine and pyridazinedione structures, the following profile should be assumed for disposal purposes.

PropertyInferred Characteristic & RationaleSource (Similar Compounds)
Physical State Likely a solid at room temperature.[2]
Toxicity Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation.[9][10] Many nitrogen heterocycles are biologically active and can pose health risks.[9][11][9][10]
Reactivity Incompatible with strong oxidizing agents and strong acids.[1] Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[1]
Ignitability While likely a solid, it should be kept away from open flames and ignition sources as a general precaution.[1][1]
Corrosivity Not expected to be corrosive.N/A

This initial assessment mandates that 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione be treated as hazardous chemical waste .

Part 2: Pre-Disposal Safety Protocol

Proper handling during accumulation and preparation for disposal is paramount. Adherence to these steps minimizes immediate laboratory risks.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste containers, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the waste.[2]

  • Body Protection: A standard laboratory coat is required. Ensure it is clean and fully buttoned.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for spill cleanup or if dust is generated.[2]

Engineering Controls

All handling of 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione waste, including weighing, transferring, and containerizing, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Part 3: Step-by-Step Disposal Procedure

This protocol outlines the process from the point of generation to final removal by a certified waste management partner.

Step 1: Waste Segregation at the Source

The moment a material is designated as waste, it must be properly segregated. This is the most critical step in preventing dangerous chemical reactions.

  • Action: Collect waste 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione (pure, contaminated labware, etc.) in a dedicated hazardous waste container.

  • Causality: The structure is incompatible with strong acids and oxidizers.[1] Mixing this waste stream with, for example, nitric acid waste could lead to a vigorous, exothermic, and potentially explosive reaction. Segregation is a core tenet of laboratory safety and regulatory compliance.[12]

Step 2: Container Selection and Labeling

Regulatory bodies like OSHA and the EPA mandate strict container management to ensure waste is properly tracked and handled from "cradle-to-grave."[13][14]

  • Action:

    • Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-on cap). The container must be in good condition with no leaks or cracks.[12]

    • Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • Complete the tag accurately with the full chemical name: "1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione" . Do not use abbreviations. List all components if it is a mixed waste.

    • Clearly mark the container with the words "Hazardous Waste" .[12]

  • Causality: An accurately labeled container communicates the potential hazards to everyone in the lab and to the disposal technicians, ensuring it is not mistaken for a benign substance. The EPA can levy significant fines for improperly labeled or open hazardous waste containers.[12]

Step 3: Waste Accumulation

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action:

    • Keep the waste container tightly sealed at all times, except when adding waste.[12] If using a funnel, remove it immediately after use and recap the container.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be clearly marked.

    • Ensure the SAA is located away from drains and sources of ignition.[15]

  • Causality: Keeping containers closed prevents the release of vapors into the laboratory atmosphere and is a strict EPA requirement.[12] Storing waste in a designated SAA prevents clutter and reduces the risk of accidental spills or breakage.

Step 4: Final Disposal Pathway

This compound must not be disposed of via the sanitary sewer or in regular trash.[15][16]

  • Action: Arrange for pickup of the sealed and labeled waste container by your institution's certified hazardous waste disposal vendor.

  • Causality: The standard and accepted final disposal method for this type of complex organic chemical is incineration at a licensed hazardous waste facility.[1] High-temperature incineration ensures the complete destruction of the molecule into simpler, less harmful components. Pouring such chemicals down the drain can interfere with wastewater treatment processes and release bioactive compounds into the environment.[16]

Part 4: Decontamination and Spill Management

  • Glassware Decontamination: Glassware contaminated with 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione should be rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first rinse (and any subsequent rinses) must be collected and disposed of as hazardous waste in your designated liquid waste container.

  • Spill Cleanup: In the event of a small spill, ensure proper PPE is worn. Absorb the material with a chemical sorbent pad or inert material like sand.[15] Collect the contaminated absorbent material, place it in a sealed bag or container, and dispose of it as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione waste.

Gcluster_0In-Lab Processcluster_1External Disposal ProcessAWaste Generation(e.g., excess reagent, contaminated material)BSegregate Immediately(Isolate from incompatible chemicals)A->BCSelect & Prepare Container(Compatible, clean, undamaged)B->CDLabel Container Correctly('Hazardous Waste', full chemical name)C->DEStore in Satellite Accumulation Area(Keep container closed)D->EFSchedule Waste Pickup(Contact EHS or approved vendor)E->FWhen full or as per scheduleGTransport by Licensed HaulerF->GHFinal Disposal at Approved Facility(High-Temperature Incineration)G->H

Caption: Workflow for the safe disposal of 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione.

References

  • Safety Data Sheet: Pyridine. (N.D.). Carl ROTH. [Link]

  • MSDS of 2H-Pyrido[3,2-b][1][9]oxazin-3(4H)-one. (2020). Capot Chemical. [Link]

  • HAZARD SUMMARY for 1,2-DIHYDRO-3,6-PYRIDAZINEDIONE. (2002). New Jersey Department of Health. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). OAE Publishing Inc. [Link]

  • 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-dione. (N.D.). PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste - Overview. (N.D.). Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards. (N.D.). Occupational Safety and Health Administration. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). C&EN, YouTube. [Link]

  • Chemistry of Heterocyclic Compounds. (N.D.). MDPI. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (N.D.). National Center for Biotechnology Information. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). IDR Environmental Services. [Link]

  • Synthesis, Chemical Reactivity and Fungicidal Activity of Pyrido[1,2-b][1][9][15]triazine Derivatives. (2009). Journal of the Brazilian Chemical Society. [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. (2026). Stericycle. [Link]

  • Recycling of Expired Chemical Drugs and Controlling of Organic Chemical Compounds. (2024). ResearchGate. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (N.D.). Centers for Disease Control and Prevention. [Link]

  • Lab Safety Services - Assessment & Compliance. (N.D.). TRC Companies. [Link]

  • School Science Safety | Disposal of Hazardous Waste. (2023). YouTube. [Link]

  • Heterocyclic Compounds. (N.D.). Michigan State University Department of Chemistry. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010). Journal of The Chemical Society of Pakistan. [Link]

  • Lab safety: Hazardous waste management. (2023). Arizona State University, YouTube. [Link]

  • Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. (N.D.). Der Pharma Chemica. [Link]

  • Synthesis of Novel Pyrido[4,3-e][1][9][15]triazino[3,2-c][1][9][15]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. (N.D.). National Center for Biotechnology Information. [Link]

  • Novel pyrido[2,3-b][1][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (N.D.). National Center for Biotechnology Information. [Link]

  • Pyrido[3,2-e]-1,3,4-thiadiazine. (N.D.). PubChem, National Center for Biotechnology Information. [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Pyrido[3,2-d]oxazine-2,4-dione

A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione. Given the limited specific safety data for this exact isomer, the following procedures are grounded in the known hazards of the closely related isomer, 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione (also known as 3-Azaisatoic anhydride, CAS No. 21038-63-1), and general best practices for handling potentially hazardous chemical compounds.[3][4] This proactive and cautious approach is fundamental to ensuring laboratory safety.

The structural similarity to N-carboxyanhydrides suggests a potential for reactivity, particularly with nucleophiles, and moisture sensitivity.[1][5][6] Therefore, the core of this guidance is a risk-averse strategy that prioritizes the protection of all personnel.

Hazard Assessment: Understanding the Risks

Due to the scarcity of specific toxicological data for 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione, a thorough risk assessment must be conducted before any handling. The known hazard classifications for the analogous compound 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione serve as a critical baseline.

Known Hazards of the Analog (CAS 21038-63-1):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these classifications, it is imperative to prevent ingestion, skin and eye contact, and inhalation of dust or aerosols. Similar heterocyclic compounds can also pose risks of mutagenicity or other long-term health effects, reinforcing the need for stringent protective measures.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for various laboratory operations involving 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Chemical splash goggles and a face shield.[8]Double-gloving with powder-free nitrile gloves.[9] Change outer glove immediately upon contamination.Full-length lab coat with tight-fitting cuffs.[9][10]N95-rated respirator or higher, especially if not handled in a certified chemical fume hood.[11]
Solution Preparation & Transfers Chemical splash goggles.[8]Powder-free nitrile gloves.Full-length lab coat.[10]Work within a certified chemical fume hood.
Reaction Work-up & Purification Chemical splash goggles and a face shield.[8]Chemically resistant gloves (consult glove manufacturer's guide for specific solvents).Chemically resistant apron over a full-length lab coat.Work within a certified chemical fume hood.
Handling Large Quantities (>10g) Chemical splash goggles and a face shield.[8]Double-gloving with powder-free nitrile gloves.[9]Disposable, long-sleeved seamless gown with tight-fitting cuffs.[9]N95-rated respirator or higher, even if working in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[8]Heavy-duty, chemically resistant gloves.Disposable coveralls ("bunny suit").[9]A full-face respirator with appropriate cartridges may be necessary depending on the spill size.

Rationale for PPE Selection:

  • Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[8] A face shield provides an additional layer of protection against splashes, especially during transfers and work-ups.[8]

  • Hand Protection: Double-gloving minimizes the risk of exposure from a single point of failure.[9] Nitrile gloves offer good protection against many chemicals, but for prolonged tasks or when working with specific solvents, it is crucial to consult a glove compatibility chart.

  • Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemically resistant apron or a disposable gown is recommended to prevent skin contact.[9][10]

  • Respiratory Protection: Due to the potential for respiratory irritation, handling the solid material outside of a certified chemical fume hood is strongly discouraged. An N95 respirator will provide protection against airborne particulates.[11]

Procedural Guidance: Safe Handling Workflow

A systematic approach to handling minimizes risk. The following workflow should be adopted for all procedures involving 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione.

PPE_Workflowcluster_prepPreparation Phasecluster_handlingHandling Phasecluster_removalPost-Handling PhasePrep1. Risk AssessmentReview SDS of analogs and procedural hazards.SelectPPE2. Select & Inspect PPEUse table and assess specific task risks.Prep->SelectPPEDonPPE3. Don PPEFollow correct donning sequence.SelectPPE->DonPPEWorkArea4. Prepare Work AreaWork in fume hood. Remove unnecessary items.DonPPE->WorkAreaProceed to LabDonPPE->WorkAreaHandle5. Handle CompoundUse smallest practical quantity. Avoid dust generation.WorkArea->HandlePostHandle6. Post-HandlingSecurely seal container. Decontaminate surfaces.Handle->PostHandleDoffPPE7. Doff PPEFollow correct doffing sequence to avoid self-contamination.PostHandle->DoffPPEExit LabPostHandle->DoffPPEDispose8. Dispose of WasteSegregate contaminated PPE and chemical waste.DoffPPE->DisposeWash9. Personal HygieneWash hands and forearms thoroughly.Dispose->Wash

PPE selection and handling workflow diagram.

Step-by-Step Protocol:

  • Preparation: Before entering the lab, conduct a thorough review of this guide and any available safety data for analogous compounds. Select the appropriate PPE based on the planned procedure and inspect it for any defects.

  • Donning PPE: Put on your lab coat, followed by safety goggles, a face shield (if required), and any necessary respiratory protection. Don your inner pair of gloves, followed by the outer pair.

  • Handling: All manipulations of solid 1H-Pyrido[3,2-d][1][2]oxazine-2,4-dione should be performed in a certified chemical fume hood to mitigate inhalation risks. Use caution to avoid generating dust. When making solutions, add the solid to the solvent slowly.

  • Decontamination: After handling, decontaminate all surfaces and equipment. A suitable decontamination solution should be determined based on the solvents used.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown/apron and face shield. The inner gloves, goggles, and respirator should be removed last, just before exiting the lab.

  • Disposal: All contaminated PPE and materials must be disposed of as hazardous chemical waste. Do not place contaminated items in the regular trash. Solid chemical waste should be collected in a clearly labeled, sealed container.

Emergency Procedures: Plan for the Unexpected
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

References

  • Lead Sciences. (n.d.). 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione. Retrieved from [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 1,2-DIHYDRO-3,6-PYRIDAZINEDIONE. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrido[2,3-E][1][2][7]oxadiazine. Retrieved from [Link]

  • PubChem. (n.d.). 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-dione. Retrieved from [Link]

  • PubChem. (n.d.). 3-Azaisatoic anhydride. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • RSC Advances. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][3][7]triazine derivatives. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Pyrido[4,3-e][1][3][7]triazino[3,2-c][1][3][7]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.